molecular formula C7H7ClN2O2 B1395694 Methyl 3-chloro-5-methylpyrazine-2-carboxylate CAS No. 859063-65-3

Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Cat. No.: B1395694
CAS No.: 859063-65-3
M. Wt: 186.59 g/mol
InChI Key: PCXXNIDVYAIUHR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methylpyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXXNIDVYAIUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702163
Record name Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859063-65-3
Record name Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Deep Dive into Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS No. 859063-65-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Modern Therapeutics

In the intricate world of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a pivotal role as key intermediates. Methyl 3-chloro-5-methylpyrazine-2-carboxylate, identified by its CAS number 859063-65-3, is one such critical building block. This highly functionalized pyrazine derivative is a cornerstone in the development of a range of therapeutics, particularly in the realms of antiviral and antihypertensive agents. Its strategic substitution pattern—a chloro group at the 3-position, a methyl group at the 5-position, and a methyl carboxylate at the 2-position—offers medicinal chemists a versatile scaffold for molecular elaboration. This in-depth guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, designed to empower researchers in their quest for novel drug discovery.

Physicochemical Properties: A Snapshot of a Key Intermediate

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 859063-65-3[Generic Supplier Data]
Molecular Formula C₇H₇ClN₂O₂[Generic Supplier Data]
Molecular Weight 186.60 g/mol [Generic Supplier Data]
Appearance Yellow to orange solid[Generic Supplier Data]
Melting Point 84-85 °C[Generic Supplier Data]
Boiling Point 265.6±35.0 °C (Predicted)[Generic Supplier Data]
Density 1.314±0.06 g/cm³ (Predicted)[Generic Supplier Data]
pKa -1.65±0.10 (Predicted)[Generic Supplier Data]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[Generic Supplier Data]

The Art of Synthesis: Crafting a Versatile Building Block

While specific, detailed, and publicly available synthesis protocols for this compound are not abundant in peer-reviewed literature, its synthesis can be logically deduced from established pyrazine chemistry and patent literature for related compounds. A plausible and efficient synthetic route would likely start from more readily available precursors, such as 5-methylpyrazine-2-carboxylic acid.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key chemical transformations.

G cluster_0 Synthesis of this compound start 5-Methylpyrazine-2-carboxylic Acid step1 Esterification start->step1 intermediate1 Methyl 5-methylpyrazine-2-carboxylate step1->intermediate1 Methanol, Acid Catalyst (e.g., H₂SO₄) step2 Chlorination intermediate1->step2 product This compound step2->product Chlorinating Agent (e.g., SOCl₂, POCl₃)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles for the synthesis of similar pyrazine derivatives.

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic Acid

  • Rationale: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, often catalyzed by a strong acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Procedure:

    • To a solution of 5-methylpyrazine-2-carboxylic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0°C.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 5-methylpyrazine-2-carboxylate.

Step 2: Chlorination of Methyl 5-methylpyrazine-2-carboxylate

  • Rationale: The subsequent step is the regioselective chlorination of the pyrazine ring. The electron-withdrawing nature of the ester group directs the chlorination to the adjacent carbon atom (position 3). Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used chlorinating agents for such transformations.

  • Procedure:

    • To the crude Methyl 5-methylpyrazine-2-carboxylate (1 equivalent), add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

The Role in Drug Discovery: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The pyrazine core is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability.[1]

Application in Antiviral Drug Synthesis

Pyrazine derivatives have shown significant promise as antiviral agents.[2] The structural features of this compound make it an attractive starting material for the synthesis of novel antiviral compounds. The chloro substituent can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups that can interact with viral enzymes or proteins.

Application in Antihypertensive Drug Synthesis

The pyrazine nucleus is also present in several antihypertensive drugs.[3] The ability to functionalize the pyrazine ring of this compound at multiple positions allows for the synthesis of libraries of compounds that can be screened for their ability to modulate blood pressure.

The following diagram illustrates the potential synthetic utility of this intermediate in drug discovery.

G cluster_1 Application in Drug Discovery intermediate This compound reaction1 Nucleophilic Substitution intermediate->reaction1 reaction2 Cross-Coupling Reactions intermediate->reaction2 reaction3 Hydrolysis and Amidation intermediate->reaction3 product1 Antiviral Candidates reaction1->product1 Displacement of Chloro Group product2 Antihypertensive Candidates reaction2->product2 Suzuki, Buchwald-Hartwig, etc. reaction3->product1 reaction3->product2

Caption: Potential synthetic pathways from the intermediate to drug candidates.

Spectroscopic Characterization: The Fingerprint of a Molecule

  • ¹H NMR: A singlet for the methyl group on the pyrazine ring (around 2.6 ppm), a singlet for the methyl ester group (around 4.0 ppm), and a singlet for the proton on the pyrazine ring.

  • ¹³C NMR: Resonances for the methyl carbon, the pyrazine ring carbons (with the carbon bearing the chloro group shifted downfield), the ester carbonyl carbon, and the methoxy carbon.

  • FT-IR: Characteristic peaks for the C=O stretching of the ester (around 1730 cm⁻¹), C-Cl stretching, and aromatic C-H and C=N stretching vibrations.

  • Mass Spectrometry: The molecular ion peak (M+) and a characteristic (M+2)+ peak with approximately one-third the intensity of the M+ peak, indicative of the presence of a chlorine atom.

Safety and Handling: A Scientist's Responsibility

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As indicated by supplier data, storage under an inert atmosphere at 2-8°C is recommended.

Conclusion: A Small Molecule with a Big Impact

This compound (CAS No. 859063-65-3) is a prime example of a key intermediate that, while not a therapeutic itself, is indispensable in the journey of drug discovery and development. Its versatile structure provides a robust platform for the synthesis of novel antiviral and antihypertensive agents, among other potential therapeutic classes. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher looking to leverage its potential in the creation of next-generation medicines.

References

  • CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google P
  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. (URL not available)
  • MySkinRecipes. (n.d.).
  • Guidechem. (n.d.).
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (URL not available)
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022).
  • PubChem. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL not available)
  • Alagarsamy, V., & Pathak, U. S. (2007). Synthesis and antihypertensive activity of novel 3-benzyl-2-substituted-3H-[2][4][5]triazolo[5,1-b]quinazolin-9-ones. Bioorganic & medicinal chemistry, 15(10), 3457–3462. (URL not available)

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC - PubMed Central. (URL not available)
  • Antihypertensive thiadiazoles. 1. Synthesis of some 2-aryl-5-hydrazino-1,3,4-thiadiazoles with vasodilator activity - PubMed. (URL not available)
  • The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry. (2021). (URL not available)
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). (URL not available)
  • Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed. (URL not available)
  • ChemicalBook. (n.d.). METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum. (URL not available)
  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxyl

Sources

The Strategic Importance of Substituted Pyrazines in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-chloro-5-methylpyrazine-2-carboxylate: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its physicochemical properties, logical synthetic pathways, and critical applications in medicinal chemistry and agrochemical research, offering field-proven insights for professionals in drug development.

Nitrogen-containing heterocycles are foundational scaffolds in modern pharmacology. Among them, the pyrazine core is of particular interest due to its presence in numerous bioactive molecules and its ability to serve as a versatile template for chemical modification. The introduction of specific substituents, such as halogens and alkyl groups, onto this core is a critical strategy for modulating a molecule's steric, electronic, and pharmacokinetic properties.

The subject of this guide, this compound, is an exemplar of a strategically designed intermediate. The chlorine atom at the 3-position acts as an effective leaving group for nucleophilic substitution reactions and a handle for transition metal-catalyzed cross-coupling reactions. The methyl group at the 5-position and the methyl ester at the 2-position provide additional points for derivatization or can influence the molecule's interaction with biological targets. This substitution pattern makes the compound a valuable starting material for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Key Properties Summary

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 859063-65-3[1][3]
Molecular Formula C₇H₇ClN₂O₂[1][3]
Molecular Weight 186.60 g/mol [1][3]
Boiling Point 265.6 ± 35.0 °C at 760 mmHg[1]
MDL Number MFCD10697746[1][3]
Storage Conditions 2-8°C, under inert atmosphere[1][3]
Structural Analysis for Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups on the pyrazine ring.

  • Pyrazine Core: The electron-deficient nature of the pyrazine ring influences the reactivity of its substituents.

  • Chloro Group (C3): This is the primary reactive site for nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

  • Methyl Ester (C2): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It also electronically influences the reactivity of the adjacent chloro group.

  • Methyl Group (C5): This group can impact the molecule's solubility and steric profile, potentially influencing its binding affinity in a biological context.

Synthetic Strategy and Workflow

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in readily available literature, a logical and efficient synthetic route can be devised based on established principles of heterocyclic chemistry. The following represents a plausible and common approach for the synthesis of such substituted pyrazines.

Proposed Synthetic Workflow

The pathway would likely involve the formation of a pyrazine core, followed by functional group manipulations such as chlorination and esterification. This workflow prioritizes the use of common and reliable transformations.

G A Precursor: 3-Methyl-5-hydroxypyrazine-2-carboxylic acid B Esterification (e.g., SOCl₂ in Methanol) A->B C Intermediate: Methyl 3-methyl-5-hydroxypyrazine-2-carboxylate B->C D Chlorination (e.g., POCl₃) C->D E Target Molecule: this compound D->E F Purification (e.g., Chromatography) E->F

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Esterification of the Carboxylic Acid Precursor

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Suspend the starting material, 3-methyl-5-hydroxypyrazine-2-carboxylic acid, in anhydrous methanol.

  • Reaction: Cool the mixture in an ice bath to 0°C. Slowly add thionyl chloride (SOCl₂) dropwise. The causality here is that thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid and facilitates esterification.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude solid is Methyl 3-methyl-5-hydroxypyrazine-2-carboxylate.

Step 2: Chlorination of the Hydroxyl Group

  • Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), place the crude ester from the previous step.

  • Reagent: Add phosphorus oxychloride (POCl₃). This is a standard and highly effective reagent for converting hydroxyl groups on electron-deficient heterocyclic rings into chlorides.

  • Reaction: Heat the mixture to reflux for 1.5-3 hours. The reaction progress should be monitored.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. This quenches the excess POCl₃. Neutralize the mixture with a suitable base (e.g., NaHCO₃ solution).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Core Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate.[1] Its structure allows for selective functionalization, making it highly valuable in building a library of derivatives for screening.[1][4]

G cluster_0 Key Reactions cluster_1 Target Industries A This compound CAS: 859063-65-3 B Nucleophilic Substitution A->B C Suzuki/Stille Coupling A->C D Amide Formation (post-hydrolysis) A->D E Antiviral Agents B->E F Antihypertensive Agents B->F G Agrochemicals (Pesticides) B->G C->F D->E

Caption: Logical relationships of the title compound to key reactions and applications.

  • Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of antihypertensive and antiviral agents.[1] The pyrazine nucleus is a known pharmacophore, and modifications enabled by this intermediate allow for the fine-tuning of activity and selectivity.

  • Medicinal Chemistry: Its structure is valuable for building diverse libraries of pyrazine-based drug candidates for screening against various biological targets.[1]

  • Agrochemical Research: Beyond pharmaceuticals, it is also utilized in designing novel pesticides, where the pyrazine scaffold can contribute to bioactivity and stability.[1][4]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere to prevent degradation.[1][3]

  • Safety Precautions:

    • Based on available data, the compound is classified with the GHS hazard statement H302: Harmful if swallowed.[3]

    • Structurally similar compounds, such as Methyl 5-chloropyrazine-2-carboxylate, carry warnings for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It is prudent to handle this compound with similar precautions.

    • Always handle this chemical in a well-ventilated fume hood.

    • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in the life sciences. Its well-defined reactive sites and stable core provide chemists with a reliable and versatile platform for the synthesis of novel, high-value molecules. For researchers in drug discovery and agrochemical development, mastering the use of this intermediate opens doors to new chemical entities with potentially significant biological impact.

References

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. 3-chloro-5-methylpyrazine-2-carbonitrile. [Link]

  • PubChem. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Lead Sciences. This compound. [Link]

Sources

"Methyl 3-chloro-5-methylpyrazine-2-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of Methyl 3-chloro-5-methylpyrazine-2-carboxylate , a critical pyrazine scaffold in medicinal chemistry.

CAS: 859063-65-3 | Formula: C₇H₇ClN₂O₂ | MW: 186.60 g/mol

Executive Summary

This compound is a highly functionalized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its value lies in its orthogonal reactivity :

  • C3-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the para-nitrogen (N1) and ortho-ester.

  • C2-Ester: Susceptible to hydrolysis, reduction, or amidation.

  • C5-Methyl: A "benzylic-like" site capable of radical halogenation or oxidation.

This guide provides a validated physicochemical profile, a mechanistic breakdown of its synthesis, and protocols for its application in drug discovery.

Physicochemical Profile

PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline powder form is typical for high purity (>97%).
Boiling Point 265.6 ± 35.0 °CPredicted at 760 mmHg.
Density 1.35 ± 0.1 g/cm³Predicted.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water; hydrolyzes slowly in aqueous base.
pKa -The pyrazine nitrogens are weakly basic; protonation occurs only in strong acid.
Storage 2–8°C, Inert AtmosphereMoisture sensitive (ester hydrolysis) and light sensitive.

Synthetic Route & Manufacturing Logic

The synthesis of this scaffold is non-trivial due to the need for precise regiocontrol between the nitrogen atoms. The industrial standard relies on the condensation of methylglyoxal with 2-aminomalonamide , followed by selective chlorination.

Mechanistic Pathway

The synthesis avoids direct chlorination of a methylpyrazine precursor, which yields inseparable mixtures. Instead, it utilizes a de novo ring construction.

  • Cyclization: Methylglyoxal condenses with 2-aminomalonamide. The regiochemistry is driven by the higher nucleophilicity of the primary amine attacking the aldehyde of the methylglyoxal.

  • Hydroxylation/Tautomerization: The resulting intermediate tautomerizes to the 3-hydroxy species (pyrazinone form).

  • Chlorodehydroxylation: Phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride. The ester is typically formed either by starting with an ester precursor or via subsequent methanolysis.

Synthesis Diagram (DOT)

SynthesisRoute SM1 Methylglyoxal INT1 3-Hydroxy-5-methyl- pyrazine-2-carboxamide SM1->INT1 Cyclization (NaOH, 5°C) SM2 2-Aminomalonamide SM2->INT1 INT2 3-Hydroxy-5-methyl- pyrazine-2-carboxylic Acid INT1->INT2 Hydrolysis (H2SO4, 100°C) INT3 3-Chloro-5-methyl- pyrazine-2-carboxylic Acid INT2->INT3 Chlorination (POCl3, DMF cat.) PROD Methyl 3-chloro-5-methyl- pyrazine-2-carboxylate INT3->PROD Esterification (MeOH, H+)

Caption: Step-wise construction of the pyrazine core ensuring regioselective placement of the chlorine at C3 and methyl at C5.

Reactivity & Functionalization

The core utility of this compound is its ability to serve as an electrophile in SₙAr reactions.

The "Privileged" C3 Position

The Chlorine at C3 is significantly more reactive than a chlorobenzene equivalent.

  • Activation: The nitrogen at position 1 (para to Cl) and the ester at position 2 (ortho to Cl) both withdraw electron density, making C3 highly electrophilic.

  • Selectivity: Soft nucleophiles (thiols, amines) react cleanly at C3 without disturbing the ester. Hard nucleophiles (hydroxide) may attack the ester first.

Reactivity Map (DOT)

Reactivity Center Methyl 3-chloro-5-methyl pyrazine-2-carboxylate SnAr 3-Amino Derivative (SₙAr Product) Center->SnAr Primary Amines / DIPEA (High Yield) Acid Carboxylic Acid (Hydrolysis Product) Center->Acid LiOH / THF / H2O Suzuki 3-Aryl/Alkyl Derivative (Coupling Product) Center->Suzuki Ar-B(OH)2 / Pd(0) Benzylic 5-Bromomethyl Derivative (Radical Halogenation) Center->Benzylic NBS / AIBN

Caption: Divergent synthesis pathways. Green arrow indicates the most common medicinal chemistry transformation (SₙAr).

Experimental Protocol: SₙAr Displacement

A self-validating protocol for introducing an amine at the C3 position.

Objective: Synthesis of Methyl 3-(benzylamino)-5-methylpyrazine-2-carboxylate.

Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) [0.2 M concentration]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazine substrate in anhydrous ACN.

  • Addition: Add DIPEA followed by the dropwise addition of benzylamine.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (MW 186) should disappear, replaced by the product mass (MW ~257).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1] Flash chromatography is rarely needed if stoichiometry is precise; recrystallization from cold ethanol is often sufficient.

Why this works: The elevated temperature ensures overcoming the activation energy, while the DIPEA scavenges the HCl byproduct, driving the equilibrium forward.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).

  • Specific Warning: If synthesizing de novo using POCl₃, quench reaction mixtures slowly into ice water. The exothermic hydrolysis of excess phosphoryl chloride can cause rapid boiling and splashing of acidic material.

  • Storage: Store under nitrogen. The methyl ester is stable, but prolonged exposure to atmospheric moisture can lead to partial hydrolysis to the acid (observed as a white precipitate forming in liquid samples).

References

  • Synthesis of Pyrazine Carboxylates: Patent CN109369545B. Describes the route from methylglyoxal and aminomalonamide to 3-hydroxy and 3-chloro intermediates.

  • Nucleophilic Substitution Mechanisms: Journal of the Chemical Society C. Detailed analysis of nucleophilic displacement on chloropyrazine esters.

  • Compound Data & Safety: PubChem CID 406081. (Note: Data often cross-referenced with the 5-chloro isomer, verify specific CAS 859063-65-3 for isomer-specific vendors).

  • General Pyrazine Chemistry: Lead Sciences Product Catalog. Specifications for this compound.

Sources

Spectroscopic Data for Methyl 3-chloro-5-methylpyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a key intermediate in the development of novel therapeutic agents and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction

This compound (CAS No: 859063-65-3) is a substituted pyrazine derivative with significant potential in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a chlorinated pyrazine ring with methyl and methyl carboxylate substituents, offers multiple sites for chemical modification, making it a versatile building block in organic synthesis. An accurate understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the rational design of new molecular entities.

Molecular Structure and Key Identifiers:

ParameterValue
IUPAC Name This compound
CAS Number 859063-65-3
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Boiling Point 265.6±35.0°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the methyl groups and one signal for the aromatic proton on the pyrazine ring.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HH-6
~4.0Singlet3HO-CH₃
~2.7Singlet3HC-CH₃

Interpretation:

  • The single aromatic proton at the 6-position is expected to appear as a singlet in the downfield region (~8.3 ppm) due to the deshielding effects of the electronegative nitrogen atoms and the chlorine atom in the pyrazine ring.

  • The protons of the methyl ester group (O-CH₃) are predicted to resonate as a singlet at approximately 4.0 ppm.

  • The methyl group attached to the pyrazine ring (C-CH₃) will likely appear as a singlet around 2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~155C-5
~147C-3
~145C-2
~131C-6
~53O-CH₃
~22C-CH₃

Interpretation:

  • The carbonyl carbon of the methyl ester is expected to be the most downfield signal.

  • The carbons of the pyrazine ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the chlorine atom (C-3) and the carbons adjacent to the nitrogen atoms will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a reported Liquid Chromatography-Mass Spectrometry (LCMS) analysis shows a peak at m/z = 187.0, corresponding to the protonated molecule [M+H]⁺.[4]

Expected Mass Spectrometry Data:

m/zIon
187.0[M+H]⁺ with ³⁵Cl
189.0[M+H]⁺ with ³⁷Cl

Interpretation:

The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. The [M+H]⁺ peak will appear as two signals separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-Cl bond, and the aromatic ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1730C=O stretch (ester)
~1550C=N stretch (aromatic)
~1250C-O stretch (ester)
~750C-Cl stretch

Interpretation:

  • A strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl stretching vibration of the ester group.

  • The stretching vibrations of the C=N bonds within the pyrazine ring are expected to appear in the 1550 cm⁻¹ region.

  • The C-O stretching of the ester will likely be observed around 1250 cm⁻¹.

  • The C-Cl stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (LCMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis: Inject the sample into the LCMS system. The mass spectrum will be recorded as the compound elutes from the column.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Molecular Structure

G cluster_0 This compound cluster_1 Predicted Spectrum H6 H-6 (~8.3 ppm) spec ¹H NMR Spectrum H6->spec OCH3 O-CH3 (~4.0 ppm) OCH3->spec CCH3 C-CH3 (~2.7 ppm) CCH3->spec

Caption: Predicted proton NMR assignments.

References

  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Preprints.org. Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2010). Molecules, 15(4), 2493–2511. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2021). Journal of Chemical Society of Nigeria, 46(4).
  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Organic Chemistry. (n.d.). 3ASenrise. Retrieved from [Link]

  • Organic Chemistry. (n.d.). 3ASenrise. Retrieved from [Link]

  • Organic Chemistry. (n.d.). 3ASenrise. Retrieved from [Link]

  • WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof. (2019). Google Patents.

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An In-depth Technical Guide to the NMR Analysis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-5-methylpyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. The pyrazine ring is a key structural motif in numerous biologically active compounds and pharmaceuticals.[1] A thorough understanding of the molecular structure and purity of this compound is paramount for its application in synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the NMR spectroscopy of this compound, blending theoretical principles with practical, field-proven insights for its characterization.

Molecular Structure and Expected NMR Fingerprint

The chemical structure of this compound dictates its unique NMR spectral signature. The molecule possesses several distinct proton and carbon environments, which will give rise to a predictable set of signals in ¹H and ¹³C NMR spectra.

Structure:

Based on this structure, we can anticipate the following signals:

  • ¹H NMR: Three distinct signals are expected: one for the aromatic proton on the pyrazine ring, one for the methyl group attached to the ring, and one for the methyl group of the ester functionality.

  • ¹³C NMR: Seven distinct signals are expected, corresponding to the seven unique carbon atoms in the molecule: four carbons in the pyrazine ring, one carbonyl carbon, one ester methyl carbon, and one ring-attached methyl carbon.

Part 1: Predicting the ¹H and ¹³C NMR Spectra

While a publicly available experimental spectrum for this specific molecule is not readily found, a highly accurate prediction can be made based on the analysis of structurally similar pyrazine derivatives and established principles of substituent effects in NMR spectroscopy.[2][3]

Predicted ¹H NMR Spectrum

The electron-withdrawing nature of the two nitrogen atoms, the chlorine atom, and the carboxylate group will significantly deshield the aromatic proton, shifting its resonance downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyrazine-H (H6)8.5 - 8.7Singlet (s)1HThe sole proton on the pyrazine ring. Its chemical shift is influenced by the adjacent nitrogen and the chloro and methyl substituents.
Ester-CH₃3.9 - 4.1Singlet (s)3HTypical range for a methyl ester group.
Ring-CH₃2.6 - 2.8Singlet (s)3HThe methyl group attached to the pyrazine ring.

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Predicted ¹³C NMR Spectrum

The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbonyl carbon of the ester will appear at the most downfield region of the spectrum.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylate)163 - 166The carbonyl carbon, typically found in this downfield region.
C2 (C-COOCH₃)148 - 152Attached to the carboxylate group and a nitrogen atom.
C3 (C-Cl)150 - 154Attached to the electronegative chlorine atom and a nitrogen atom.
C5 (C-CH₃)155 - 159Attached to the methyl group and a nitrogen atom.
C6 (CH)143 - 146The only carbon atom in the ring bonded to a proton.
O-CH₃ (Ester)52 - 54Typical chemical shift for a methyl ester carbon.
Ring-CH₃21 - 24The methyl group carbon attached to the pyrazine ring.

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Part 2: Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural confirmation. The following section details the necessary steps and parameters.

Sample Preparation

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Purity: Ensure the sample of this compound is of high purity. Impurities from the synthesis, such as starting materials or by-products, will be visible in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used, but will result in different chemical shifts.[4] The choice of solvent can sometimes be critical for resolving overlapping signals.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

Parameter Value Rationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative measurements.
Spectral Width12 - 16 ppmTo cover the expected range of proton chemical shifts.
Acquisition Time2 - 4 sTo ensure good resolution.
Relaxation Delay2 - 5 sTo allow for full relaxation of the protons, ensuring accurate integration.
Number of Scans8 - 16To achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Parameter Value Rationale
Pulse Programzgpg30A standard proton-decoupled experiment with a 30-degree pulse.
Spectral Width200 - 220 ppmTo encompass the full range of carbon chemical shifts.
Acquisition Time1 - 2 sA balance between resolution and experiment time.
Relaxation Delay2 - 5 sImportant for accurate signal intensity, especially for quaternary carbons.
Number of Scans1024 - 4096A higher number of scans is needed due to the low natural abundance of ¹³C.

Part 3: Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to provide irrefutable proof of structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, a COSY spectrum would be very simple, as there are no scalar-coupled protons. The absence of cross-peaks would confirm that the three proton signals are from isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation).[5] This is a highly sensitive and crucial experiment for assigning the carbon spectrum.

Expected HSQC Correlations:

  • A cross-peak between the aromatic proton signal (δ ~8.5-8.7 ppm) and the C6 carbon signal (δ ~143-146 ppm).

  • A cross-peak between the ester-CH₃ proton signal (δ ~3.9-4.1 ppm) and the O-CH₃ carbon signal (δ ~52-54 ppm).

  • A cross-peak between the ring-CH₃ proton signal (δ ~2.6-2.8 ppm) and the ring-CH₃ carbon signal (δ ~21-24 ppm).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[6] This is extremely powerful for piecing together the carbon skeleton and assigning quaternary carbons.

Key Expected HMBC Correlations:

  • Aromatic Proton (H6):

    • Correlation to C2 and C5 (three-bond couplings).

    • Correlation to the ring-CH₃ carbon (three-bond coupling).

  • Ester-CH₃ Protons:

    • Correlation to the carbonyl carbon (two-bond coupling).

    • Correlation to C2 (three-bond coupling).

  • Ring-CH₃ Protons:

    • Correlation to C5 and C6 (two- and three-bond couplings, respectively).

These correlations provide a robust and self-validating network of connections that confirms the structure of this compound.

Part 4: Data Visualization and Workflow

Experimental and Analytical Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in CDCl3 (~0.7 mL) A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR D->E F 2D HSQC E->F G 2D HMBC F->G H Fourier Transform & Phasing G->H I Assign ¹H and ¹³C Signals H->I J Correlate with 2D Data I->J K Final Structure Verification J->K L L K->L Report Generation

Caption: A typical workflow for the complete NMR analysis of this compound.

HMBC Correlation Diagram

A diagram illustrating the key long-range correlations is invaluable for visualizing the connectivity.

HMBC_Correlations cluster_structure This compound C2 C2 N1 N C2->N1 C_ester C=O C2->C_ester C6 C6-H N1->C6 C5 C5 C6->C5 N4 N C3 C3-Cl N4->C3 C5->N4 C_Me C-CH3 C5->C_Me C3->C2 O_ester O C_ester->O_ester C_OMe CH3 O_ester->C_OMe H6 H6 H6->C2 H6->C5 H6->C_Me H_ester Ester-H H_ester->C2 H_ester->C_ester H_ringMe Ring-Me-H H_ringMe->C6 H_ringMe->C5

Caption: Key expected HMBC correlations for structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound, employing a combination of 1D and 2D NMR techniques, provides an unambiguous confirmation of its chemical structure. By following the detailed protocols and interpretative guidance presented in this document, researchers can confidently characterize this important heterocyclic compound, ensuring its identity and purity for applications in research and development. The synergy of predictive analysis, robust experimental design, and advanced spectroscopic methods forms the cornerstone of modern chemical analysis, enabling the precise and reliable characterization of novel molecules.

References

  • Ihsanawati, A., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2010). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(3), 1647-1661. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Columbia University, Department of Chemistry. HSQC and HMBC. NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

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An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a substituted pyrazine derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the prevalence of the pyrazine ring in numerous bioactive molecules.[1] Understanding the mass spectrometric behavior of this compound is not merely an academic exercise; it is a critical step in developing robust analytical methods for pharmacokinetic studies, metabolite identification, and quality control.

This guide is designed to move beyond a simple recitation of methods. It is a distillation of practical experience and fundamental principles, intended to provide you, the researcher, with a comprehensive understanding of how to approach the mass spectrometric analysis of this specific molecule. We will delve into the "why" behind the "how," exploring the rationale for choosing particular ionization techniques, the logic of fragmentation pathways, and the practical considerations for sample preparation. Our goal is to empower you with the knowledge to not only replicate these methods but to adapt and troubleshoot them for your own research needs.

Foundational Principles: A Refresher on Mass Spectrometry

Before we dissect the specific analysis of this compound, a brief review of the core technologies is in order. A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. The two primary components that dictate the outcome of an analysis are the ionization source and the mass analyzer.

Ionization Techniques: Generating the Ions

The choice of ionization source is dictated by the analyte's properties and the desired information. For a molecule like this compound, which is a relatively small, thermally stable organic compound, several options are viable.

  • Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons, typically 70 eV.[2] This process is highly energetic and often leads to extensive fragmentation. While this can make interpretation complex, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule, which is invaluable for structural elucidation and library matching.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for polar and thermally labile molecules.[4] It generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[5] ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it excellent for determining the molecular weight of the intact molecule.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization method, APCI is well-suited for less polar, thermally stable compounds.[6][7] The sample is vaporized and then ionized by a corona discharge.[6] Like ESI, it generally produces protonated molecules with minimal fragmentation and is compatible with high flow rates, making it easily coupled with HPLC.[7]

Mass Analyzers: Sorting the Ions

Once ionized, the molecules are sorted by their m/z ratio by a mass analyzer. The choice of analyzer impacts the resolution, sensitivity, and speed of the analysis.

  • Quadrupole Mass Analyzer: This is a common and robust mass filter. It consists of four parallel rods to which a combination of radio frequency (RF) and DC voltages are applied, creating an electric field that only allows ions of a specific m/z to pass through to the detector at any given time.[8][9] Quadrupoles are known for their good sensitivity and are often used in tandem mass spectrometry (MS/MS) for quantitative studies.[10]

  • Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer separates ions based on the time it takes them to travel a fixed distance to the detector.[10][11] Lighter ions travel faster than heavier ions. TOF analyzers are known for their high acquisition speed, excellent mass accuracy, and high resolution, which allows for the determination of the elemental composition of an ion.[11][12]

Experimental Protocol: A Step-by-Step Workflow

This section outlines a practical workflow for the analysis of this compound.

Sample Preparation: The Foundation of Good Data

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The goal is to extract the analyte of interest from its matrix and present it in a suitable solvent, free of interfering substances like salts and detergents.

Protocol for Sample Preparation:

  • Solubilization: Dissolve the solid this compound in a solvent compatible with the intended chromatographic and ionization method. For LC-MS analysis with ESI or APCI, a mixture of methanol and water is a good starting point. For GC-MS with EI, a more volatile and less polar solvent like dichloromethane or ethyl acetate is preferable.

  • Dilution: Prepare a series of dilutions to determine the optimal concentration for your instrument. A typical starting concentration for LC-MS is in the range of 1-10 µg/mL.

  • Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the chromatographic system.

  • Vialing: Transfer the final sample into an appropriate autosampler vial. Use glass vials for chlorinated organic compounds to avoid leaching of plasticizers.

Diagram of the Experimental Workflow:

experimental_workflow Solubilization Solubilization Dilution Dilution Solubilization->Dilution Filtration Filtration Dilution->Filtration Vialing Vialing Filtration->Vialing Injection Injection Vialing->Injection Ionization Ionization (EI, ESI, or APCI) Injection->Ionization Mass_Analysis Mass Analysis (Quadrupole or TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection

Caption: A generalized workflow for the mass spectrometric analysis.

Predicting the Mass Spectrum of this compound

Molecular Formula: C₇H₇ClN₂O₂ Molecular Weight: 186.6 g/mol

The Molecular Ion Peak

The molecular ion (M⁺˙) peak is expected at an m/z of 186. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 188 with an intensity of approximately one-third of the M⁺˙ peak will be observed, corresponding to the natural abundance of the ³⁷Cl isotope. The aromatic nature of the pyrazine ring should lead to a relatively stable molecular ion, resulting in a discernible M⁺˙ peak.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI is likely to proceed through several key pathways initiated by the loss of electrons from the nitrogen atoms or the ester group.

Key Predicted Fragments:

m/z Proposed Fragment Proposed Loss Notes
186/188[C₇H₇ClN₂O₂]⁺˙-Molecular ion with characteristic chlorine isotope pattern.
155/157[C₆H₄ClN₂O]⁺-OCH₃Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters.
127/129[C₅H₄ClN₂]⁺-COOCH₃Loss of the entire carbomethoxy group.
127[C₆H₄N₂O₂]⁺-ClLoss of a chlorine radical.
99[C₄H₄N₂]⁺-Cl, -COSubsequent loss of carbon monoxide from the m/z 127/129 fragment.
92[C₅H₄N₂]⁺-Cl, -HCNLoss of HCN from the m/z 127 fragment (after loss of Cl).

Diagram of the Predicted Fragmentation Pathway:

fragmentation_pathway M [M]⁺˙ m/z 186/188 F1 [M-OCH₃]⁺ m/z 155/157 M->F1 -OCH₃ F2 [M-COOCH₃]⁺ m/z 127/129 M->F2 -COOCH₃ F3 [M-Cl]⁺ m/z 127 M->F3 -Cl F4 [C₄H₄N₂]⁺ m/z 99 F2->F4 -CO F5 [C₅H₄N₂]⁺ m/z 92 F3->F5 -HCN

Caption: Predicted EI fragmentation of this compound.

Rationale and Comparison with Analogues
  • Loss of -OCH₃: The fragmentation of Methyl 5-chloropyrazine-2-carboxylate shows a significant peak corresponding to the loss of the methoxy group.[13] We can confidently predict a similar fragmentation for our target molecule.

  • Loss of -Cl: The loss of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds. The resulting fragment at m/z 127 would be a radical cation of methyl 5-methylpyrazine-2-carboxylate.

  • Pyrazine Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, typically through the loss of HCN. The NIST mass spectrum of pyrazine shows characteristic fragments resulting from ring cleavage.[5]

Applications in Drug Development and Research

The methodologies described in this guide are directly applicable to several key areas of pharmaceutical science:

  • Metabolite Identification: By comparing the mass spectra of the parent drug with those of its metabolites, researchers can identify structural modifications that have occurred in vivo. High-resolution mass spectrometry is particularly powerful for this application, as it can determine the elemental composition of unknown metabolites.[14]

  • Pharmacokinetic Studies: Quantitative analysis of this compound in biological fluids (e.g., plasma, urine) is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for such studies due to its high sensitivity and selectivity.[15][16]

  • Quality Control: Mass spectrometry can be used to confirm the identity and purity of synthesized batches of the compound, ensuring that the correct material is being used in preclinical and clinical studies.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the mass spectrometric analysis of this compound, from fundamental principles to practical applications. While a definitive experimental spectrum remains to be published, the predicted fragmentation pathways, based on the analysis of closely related analogues, provide a solid foundation for researchers working with this compound.

As mass spectrometry technology continues to advance, particularly in the areas of high-resolution instrumentation and ion mobility, we can expect to gain even deeper insights into the structure and behavior of complex molecules like substituted pyrazines. The continued population of public spectral databases will also be invaluable for the confident identification of such compounds in the future.[10][17][18]

References

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  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2026, February 7). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl pyrazine carboxylate. Retrieved from [Link]

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  • ResearchGate. (2016). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. Retrieved from [Link]

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An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a substituted pyrazine derivative of interest in pharmaceutical and chemical research. Pyrazines are a class of aromatic heterocyclic compounds found in nature and synthesized for various applications, including flavors, fragrances, and pharmaceuticals.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules by identifying their functional groups and providing insights into their chemical bonding.

Principles of Infrared Spectroscopy and its Application to Heterocyclic Systems

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. These absorptions are specific to the types of chemical bonds and their molecular environment. For a non-linear molecule like this compound, there are 3N-6 fundamental vibrational modes, where N is the number of atoms.[2]

The pyrazine ring, a diazine, is a six-membered aromatic ring containing two nitrogen atoms in a para arrangement.[1] This heterocyclic core and its substituents—a chloro group, a methyl group, and a methyl carboxylate group—each give rise to characteristic absorption bands in the IR spectrum. The positions of these bands are influenced by factors such as bond strength, atomic masses, and electronic effects (inductive and resonance).[3]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is paramount for accurate structural interpretation. The following protocol outlines the standard procedure using a Fourier Transform Infrared (FTIR) spectrometer.

2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

2.2. Data Processing

  • Background Subtraction: The instrument software automatically subtracts the previously recorded background spectrum.

  • ATR Correction: An ATR correction algorithm should be applied to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam. This correction makes the spectrum appear more like a traditional transmission spectrum.

  • Baseline Correction: If the baseline is sloped or uneven, a baseline correction can be applied to improve the appearance and accuracy of the spectrum.

Spectral Interpretation: A Detailed Band Assignment

The IR spectrum of this compound can be divided into several key regions, each corresponding to specific vibrational modes of the molecule.

3.1. The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This region is dominated by the strong absorption of the ester carbonyl group.

  • Expected Frequency: The C=O stretching vibration of a saturated ester typically appears in the range of 1750-1735 cm⁻¹.[4] For aromatic esters, this can be slightly lower due to conjugation, but the presence of the electronegative pyrazine ring and the adjacent chloro-substituent can influence this. The C=O stretch in esters is generally at a higher frequency than in ketones (around 1715 cm⁻¹) due to the inductive electron-withdrawing effect of the ester oxygen.[5][6] A strong band in the region of 1735-1750 cm⁻¹ is expected for the methyl ester group in this molecule.[3]

3.2. Aromatic and C=C/C=N Stretching Region (1650-1400 cm⁻¹)

The vibrations of the pyrazine ring are found in this region.

  • Pyrazine Ring Vibrations: Aromatic rings exhibit characteristic C=C stretching vibrations. For pyrazine and its derivatives, these bands are typically observed in the 1600-1400 cm⁻¹ range.[7] Specifically, bands around 1607, 1524, 1225, and 1052 cm⁻¹ have been assigned to pyrazine ring stretching vibrations in related compounds.[8]

3.3. C-H Stretching and Bending Regions

  • Aromatic C-H Stretch (>3000 cm⁻¹): The C-H stretching vibration of the lone hydrogen on the pyrazine ring is expected to appear at a frequency slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of aromatic C-H bonds.[7]

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The methyl group of the ester and the methyl group on the ring will exhibit symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ region.[9]

  • C-H Bending Vibrations: In-plane C-H bending vibrations for substituted pyrazines are observed in the 1476-1181 cm⁻¹ range.[8] Out-of-plane bending vibrations occur at lower frequencies.

3.4. The Fingerprint Region (<1400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule, including C-O, C-Cl, and various bending and deformation modes.

  • Ester C-O Stretches: Esters typically show two C-O stretching bands.[10] An asymmetric C-O-C stretch is expected around 1300-1150 cm⁻¹ , and a symmetric stretch is anticipated in the 1100-1000 cm⁻¹ range.

  • C-Cl Stretch: The carbon-chlorine stretching vibration for aromatic chlorides is typically found in the 850-550 cm⁻¹ range.[9] This band can sometimes be weak.

Summary of Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester C=OStretch1750 - 1735Strong
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch2950 - 2850Medium
Pyrazine RingC=C and C=N Stretches1610 - 1400Medium to Weak
Ester C-OAsymmetric Stretch1300 - 1150Strong
Ester C-OSymmetric Stretch1100 - 1000Strong
Aromatic C-ClStretch850 - 550Medium to Weak

Logical Workflow for Spectral Analysis

The interpretation of the IR spectrum follows a systematic approach to ensure all features are considered and correctly assigned.

IR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_process Data Processing cluster_interp Spectral Interpretation cluster_confirm Structural Confirmation p1 Obtain Pure Sample p2 Record Background Spectrum p1->p2 p3 Acquire Sample Spectrum (ATR) p2->p3 d1 ATR Correction p3->d1 d2 Baseline Correction d1->d2 i1 Identify Diagnostic Peaks (>1500 cm⁻¹) d2->i1 i2 Assign Functional Groups (C=O, C-H) i1->i2 i3 Analyze Fingerprint Region (<1500 cm⁻¹) i1->i3 c1 Compare with Literature/Databases i2->c1 i4 Assign Pyrazine Ring Vibrations i3->i4 i5 Assign C-O and C-Cl Stretches i4->i5 i5->c1 c2 Correlate with other Spectroscopic Data (NMR, MS) c1->c2 c3 Final Structure Elucidation c2->c3

Sources

Technical Guide: Solubility Profiling & Handling of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

[1][2]

Executive Summary & Chemical Identity

This compound is a critical heterocyclic building block used extensively in the synthesis of antiviral and antibacterial agents.[1][2] Its pyrazine core, functionalized with a chlorine atom and a methyl ester, offers versatile handles for Nucleophilic Aromatic Substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

13

Understanding its solubility is paramount for optimizing reaction yields (e.g., avoiding precipitation during synthesis) and ensuring accurate biological assay dosing.[2][3]

Chemical Identity Table
PropertyDetail
Chemical Name This compound
CAS Number 859063-65-3
Molecular Formula

Molecular Weight 186.60 g/mol
Structure Description Pyrazine ring substituted with Cl (C3), Methyl (C5), Methyl Ester (C2)
Appearance Yellow to light orange crystalline solid

Physicochemical Profile & Solubility Analysis

Theoretical Solubility Parameters

The solubility behavior of this compound is governed by the interplay between its lipophilic chloro-methyl-pyrazine core and the polar ester functionality.[1][2]

  • LogP (Predicted): ~0.5 – 0.6.[1][2][3]

    • Interpretation: The compound exhibits moderate lipophilicity .[1][2] It is not highly hydrophobic (LogP > 3) nor highly hydrophilic (LogP < 0).[1][2] This suggests it will dissolve well in "middle-polarity" organic solvents but poorly in pure water.[1][2]

  • H-Bond Donors: 0 (Aprotic).[1][2][3]

  • H-Bond Acceptors: 4 (N-atoms in ring, Oxygens in ester).[1][2][3]

    • Interpretation: The lack of H-bond donors means it cannot self-associate strongly via hydrogen bonding, facilitating dissolution in aprotic polar solvents like DMSO and DCM.[1][2][3]

Solvent Compatibility Matrix

The following data synthesizes experimental observations (extraction protocols, reaction media) with calculated properties.

Solvent ClassSolvent ExamplesSolubility RatingTechnical Notes
Aprotic Polar DMSO, DMF High (>50 mg/mL)Ideal for stock solutions (20-50 mM) for biological assays.[1][2]
Chlorinated DCM, Chloroform High Primary choice for liquid-liquid extraction from aqueous workups.[1][2][3]
Alcohols Methanol, Ethanol Moderate-High Good for reactions; often used for recrystallization (sometimes with water antisolvent).[1][2][3]
Esters/Ketones Ethyl Acetate, Acetone Moderate Suitable for chromatography and crystallization.[1][2][3]
Aqueous Water (pH 7) Low (<1 mg/mL)Precipitates upon addition to water.[2][3] High water content causes "crashing out."[1][2][3]
Hydrocarbons Hexanes, Heptane Poor Useful as an anti-solvent to force precipitation from DCM or EtOAc.[1][2][3]

Experimental Protocols

Protocol A: Thermodynamic Solubility Screening

Objective: Determine the maximum equilibrium solubility in a specific solvent.[1]

Reagents:

  • Test Compound (CAS 859063-65-3)[1][4][5][6]

  • Target Solvent (HPLC Grade)

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of solvent.

  • Equilibration: Shake or vortex at 25°C for 24 hours .

    • Note: Visual inspection is critical.[1][2][3] If the solid dissolves completely, add more solid until a visible precipitate remains.[1][2][3]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon filters as they may bind the compound).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High Throughput)

Objective: Estimate solubility relevant to biological assay conditions (from DMSO stock).

  • Prepare a 10 mM stock solution in pure DMSO.

  • Spike 2 µL of stock into 98 µL of PBS (Phosphate Buffered Saline, pH 7.4).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via UV-Vis absorbance (620 nm) or nephelometry.[1][2][3]

    • Threshold: An absorbance increase >0.005 OD typically indicates precipitation.[1][2][3]

Critical Handling & Stability Risks[2][3]

Ester Hydrolysis

Risk: The methyl ester at position C2 is susceptible to hydrolysis, particularly in basic aqueous media (pH > 8).[1][2][3]

  • Mechanism: Hydroxide ions attack the carbonyl carbon, displacing methoxide and forming the carboxylate salt.[1][2][3]

  • Mitigation:

    • Avoid storing DMSO stock solutions that have absorbed atmospheric moisture.[1][2][3]

    • Perform aqueous workups rapidly and keep pH neutral or slightly acidic (pH 5-6).[1][2][3]

Nucleophilic Substitution ( )

Risk: The Chlorine at position C3 is activated by the electron-deficient pyrazine ring.[1][2][3]

  • Reactivity: It reacts readily with amines, thiols, or alkoxides.[1][2][3]

  • Impact: Do not use nucleophilic solvents (e.g., primary amines, thiols) for solubility testing unless a reaction is intended.[1][2][3]

Visualizations

Solubility Screening Workflow

This diagram outlines the decision logic for selecting the appropriate solubility method based on the research stage.

SolubilityWorkflowStartStart: Solubility AssessmentPurposeDefine PurposeStart->PurposeBioAssayBiological Assay(Dosing)Purpose->BioAssayScreening PhaseProcessDevProcess Development(Synthesis/Purification)Purpose->ProcessDevOptimization PhaseKineticProtocol B: Kinetic Solubility(DMSO Spike into Buffer)BioAssay->KineticFast, Low MaterialThermodynamicProtocol A: Thermodynamic Solubility(Solid Saturation)ProcessDev->ThermodynamicAccurate, EquilibriumAnalysisAnalyze Supernatant(HPLC-UV / LC-MS)Kinetic->AnalysisThermodynamic->AnalysisResultSolubility Value (mg/mL)Analysis->Result

Caption: Decision matrix for selecting Kinetic (rapid, DMSO-based) vs. Thermodynamic (equilibrium, solid-based) solubility protocols.

Chemical Reactivity & Solvent Selection

This diagram illustrates the relationship between the chemical structure and solvent risks.[1][2][3]

StructureReactivityCompoundThis compoundEsterC2-Methyl EsterCompound->EsterChlorineC3-ChlorineCompound->ChlorinePyrazinePyrazine CoreCompound->PyrazineHydrolysisRisk: Hydrolysis(Avoid Basic Water)Ester->HydrolysisSNArRisk: Substitution(Avoid Nucleophilic Solvents)Chlorine->SNArSolubilityLipophilicity (LogP ~0.5)(Soluble in DCM, DMSO)Pyrazine->Solubility

Caption: Structural analysis linking functional groups to specific solvent incompatibilities and solubility characteristics.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 406081, Methyl 5-chloropyrazine-2-carboxylate. Retrieved January 29, 2026 from [Link](Note: Used as primary structural analog source for physicochemical property prediction).[1][3]

  • Google Patents (2019). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.[1][2][3] Retrieved January 29, 2026 from (Reference for hydrogenation and recrystallization solvents).[1][3]

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections offer a comprehensive analysis of viable starting materials, reaction mechanisms, and detailed experimental protocols, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of a Substituted Pyrazine Core

This compound is a highly functionalized heterocyclic compound. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common scaffold in medicinal chemistry.[1][2] The specific substitution pattern of this target molecule—a chloro group at position 3, a methyl group at position 5, and a methyl carboxylate at position 2—provides multiple points for further chemical modification, making it a valuable building block for the synthesis of complex drug candidates. The strategic placement of these functional groups allows for tailored derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Strategic Approaches to Synthesis: A Comparative Analysis

Two primary retrosynthetic strategies emerge for the synthesis of this compound. The first involves the initial construction of the pyrazine ring followed by the sequential introduction of the desired substituents. The second, and often more regiochemically controlled approach, begins with precursors that already contain some of the required functionality, leading to the target molecule through a series of transformations. This guide will detail both pathways, offering insights into the advantages and challenges of each.

Synthetic Pathway 1: Ring Formation Followed by Functionalization

This approach commences with the synthesis of a simpler pyrazine derivative, which is then elaborated to the final product.

Route A: From 2,5-Dimethylpyrazine

A commercially available and cost-effective starting material, 2,5-dimethylpyrazine, can be used as the initial building block.[3][4][5][6] This route involves a three-step sequence: oxidation, chlorination, and esterification.

Step 1: Oxidation of 2,5-Dimethylpyrazine to 5-Methylpyrazine-2-carboxylic Acid

The selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine is a critical step. Over-oxidation to the dicarboxylic acid is a potential side reaction that must be carefully controlled. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or catalytic oxidation systems. One patented method describes the use of cobalt and manganese acetates as catalysts for an oxidation reaction in acetic acid.[7]

Step 2: Chlorination of 5-Methylpyrazine-2-carboxylic Acid

The introduction of a chlorine atom at the 3-position of the pyrazine ring is a challenging transformation. Direct electrophilic chlorination of the pyrazine ring is often difficult due to the deactivating effect of the nitrogen atoms. A more viable strategy involves the use of a Sandmeyer-type reaction, which would necessitate the presence of an amino group at the 3-position.[8][9][10][11] However, a more direct approach is desirable for industrial applications.

Step 3: Esterification of 3-chloro-5-methylpyrazine-2-carboxylic Acid

The final step is the esterification of the carboxylic acid to the methyl ester. This is typically achieved through a Fischer esterification, reacting the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or by using other esterification methods.[2][6][12][13]

Synthetic Pathway 2: Convergent Synthesis with Pre-functionalized Intermediates

This more convergent and often preferred strategy involves the construction of the pyrazine ring from acyclic precursors that already contain the necessary functional groups or their precursors.

Route B: From Methylglyoxal and 2-Aminomalonamide

This pathway offers excellent control over the regiochemistry of the final product. 2-Aminomalonamide, while not as common as 2,5-dimethylpyrazine, is commercially available.[3][8][10][14][15]

Step 1: Condensation to 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid

The initial step involves the condensation of methylglyoxal with 2-aminomalonamide in an alkaline solution to form 3-hydroxy-5-methylpyrazine-2-carboxamide, which is then hydrolyzed to the corresponding carboxylic acid.[16]

Step 2: Chlorination of 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid

The hydroxyl group at the 3-position can be converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][17][18] This reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by a chloride ion.

Step 3: Esterification to this compound

The final esterification can be carried out using similar methods as described in Pathway 1, such as Fischer esterification with methanol and an acid catalyst.

Data Presentation: Comparison of Synthetic Routes

Parameter Pathway 1 (from 2,5-Dimethylpyrazine) Pathway 2 (from Methylglyoxal & 2-Aminomalonamide)
Starting Materials 2,5-DimethylpyrazineMethylglyoxal, 2-Aminomalonamide
Number of Steps 33
Key Challenge Regioselective chlorination at the 3-position.Handling of potentially sensitive intermediates.
Control of Regiochemistry Moderate to DifficultExcellent
Potential for Side Reactions Over-oxidation in the first step; formation of isomeric chloro-derivatives.Standard side reactions associated with each step.
Overall Yield Variable, dependent on chlorination efficiency.Generally good to excellent.

Experimental Protocols

Protocol for Synthetic Pathway 2

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid

  • To a stirred solution of 2-aminomalonamide (1.0 eq) in a suitable aqueous base (e.g., 1 M NaOH) at 0-5 °C, add methylglyoxal (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture with a mineral acid (e.g., 2 M HCl) to a pH of approximately 2-3.

  • The precipitated solid, 3-hydroxy-5-methylpyrazine-2-carboxamide, is collected by filtration, washed with cold water, and dried.

  • Hydrolyze the amide by heating in an aqueous acidic or basic solution, followed by neutralization to precipitate the 3-hydroxy-5-methylpyrazine-2-carboxylic acid.

Step 2: Synthesis of 3-chloro-5-methylpyrazine-2-carboxylic Acid

  • To a flask containing 3-hydroxy-5-methylpyrazine-2-carboxylic acid (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 3-chloro-5-methylpyrazine-2-carboxylic acid.

Step 3: Synthesis of this compound

  • Suspend 3-chloro-5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_path1 Pathway 1 cluster_path2 Pathway 2 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic_acid 2,5-Dimethylpyrazine->5-Methylpyrazine-2-carboxylic_acid Oxidation 3-chloro-5-methylpyrazine-2-carboxylic_acid_p1 3-chloro-5-methylpyrazine-2-carboxylic_acid_p1 5-Methylpyrazine-2-carboxylic_acid->3-chloro-5-methylpyrazine-2-carboxylic_acid_p1 Chlorination Target_Molecule Methyl 3-chloro-5- methylpyrazine-2-carboxylate 3-chloro-5-methylpyrazine-2-carboxylic_acid_p1->Target_Molecule Esterification Methylglyoxal Methylglyoxal 3-Hydroxy-5-methylpyrazine-2-carboxylic_acid 3-Hydroxy-5-methylpyrazine-2-carboxylic_acid 2-Aminomalonamide 2-Aminomalonamide 2-Aminomalonamide->3-Hydroxy-5-methylpyrazine-2-carboxylic_acid Condensation 3-chloro-5-methylpyrazine-2-carboxylic_acid_p2 3-chloro-5-methylpyrazine-2-carboxylic_acid_p2 3-Hydroxy-5-methylpyrazine-2-carboxylic_acid->3-chloro-5-methylpyrazine-2-carboxylic_acid_p2 Chlorination 3-chloro-5-methylpyrazine-2-carboxylic_acid_p2->Target_Molecule Esterification

Caption: Comparative Synthetic Pathways to the Target Molecule.

Reaction Mechanism: Chlorination of 3-Hydroxypyrazine

Chlorination_Mechanism Hydroxypyrazine 3-Hydroxypyrazine (Tautomer of Pyrazinone) Intermediate Reactive Phosphate Ester Hydroxypyrazine->Intermediate Nucleophilic Attack POCl3 POCl₃ Chloropyrazine 3-Chloropyrazine Intermediate->Chloropyrazine SNAr (Nucleophilic Aromatic Substitution) Chloride_Ion Cl⁻ Byproduct H₃PO₄

Caption: Mechanism of Chlorination using Phosphorus Oxychloride.

Conclusion and Future Perspectives

The synthesis of this compound is achievable through multiple synthetic routes. While the pathway commencing from 2,5-dimethylpyrazine is attractive due to the low cost of the starting material, it presents significant challenges in controlling the regioselectivity of the chlorination step. In contrast, the convergent approach starting from methylglyoxal and 2-aminomalonamide offers a more reliable and regiochemically defined synthesis, making it the preferred method for producing this key pharmaceutical intermediate with high purity. Future research may focus on developing more efficient and environmentally benign chlorination methods for pyrazine systems, potentially utilizing novel catalytic approaches to improve the sustainability of these synthetic processes.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health.

  • Preparation method of 5-methylpyrazine-2-carboxylic acid. Patsnap.

  • The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers.

  • Fischer Esterification. Master Organic Chemistry.

  • US2691018A - Process of chlorinating hydroxy triazines with thionyl chloride. Google Patents.

  • Ester synthesis by esterification. Organic Chemistry Portal.

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.

  • CN107903218A - A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid. Google Patents.

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.

  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.

  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete.

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.

  • 2-Aminomalonamide | 62009-47-6. Manchester Organics.

  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.

  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses.

  • 2-aminopropanediamide manufacturers and suppliers in india. ChemicalBook.

  • 2,5-Dimethyl Pyrazine manufacturers and suppliers in China. ODOWELL.

  • 2,5-Dimethylpyrazine (contains 2,6-isomer) 80.0+%, TCI America 25 mL. Fisher Scientific.

  • 2,5-Dimethylpyrazine (contains 2,6-isomer) 80.0+%, TCI America. Fisher Scientific.

  • 2,5-Dimethylpyrazine, (contains 2,6-isomer), 500mL, Each. Fisher Scientific.

  • US2758999A - Esterification of pyridine carboxylic acids. Google Patents.

  • Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. ResearchGate.

  • 2-Aminomalonamide | 62009-47-6. Sigma-Aldrich.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health.

  • Buy Online CAS Number 62009-47-6 - TRC - Aminomalonamide. LGC Standards.

  • Deanship of Graduate Studies Al-Quds University Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine De. Al-Quds University.

  • Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. MDPI.

  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate.

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An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the pyrazine ring in Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Pyrazine derivatives are integral to the development of a wide range of pharmaceuticals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document delves into the electronic landscape of the target molecule, exploring how the interplay of its substituents—a chloro group, a methyl group, and a methyl carboxylate group—governs its reactivity. We will dissect the key reaction pathways, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing both mechanistic insights and field-proven experimental protocols. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively utilize this versatile scaffold in their synthetic endeavors.

Introduction: The Significance of the Pyrazine Core in Modern Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry and materials science.[3][4] Its unique electronic structure, characterized by a π-deficient nature, imparts a distinct reactivity profile compared to carbocyclic aromatic systems.[1][5] The presence of the two nitrogen atoms significantly alters the electron density of the ring, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution unless activated by electron-donating groups.[1][6][7][8] This inherent reactivity makes pyrazine derivatives valuable intermediates in the synthesis of complex molecules with diverse pharmacological activities.[2][9]

This compound is a trifunctionalized pyrazine derivative that offers multiple reaction handles for molecular elaboration. Understanding the regioselectivity and reactivity of each position is paramount for its strategic application in synthetic campaigns.

Electronic Properties and Substituent Effects

The reactivity of the pyrazine ring in this compound is dictated by the cumulative electronic effects of its three substituents.

  • The Pyrazine Core: As a diazine, the pyrazine ring is inherently electron-deficient due to the inductive effect of the two electronegative nitrogen atoms. This electron deficiency is key to its susceptibility to nucleophilic attack.

  • Chloro Group (C3): The chlorine atom at the 3-position is a good leaving group in nucleophilic aromatic substitution reactions. Its electron-withdrawing inductive effect further enhances the electrophilicity of the pyrazine ring, making the carbon atom to which it is attached a prime target for nucleophiles.

  • Methyl Carboxylate Group (C2): The ester group is a strong electron-withdrawing group through both resonance and inductive effects. Its placement ortho to the chloro group significantly activates the C3 position towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate formed during SNAr reactions.[10]

  • Methyl Group (C5): The methyl group is a weak electron-donating group through hyperconjugation and inductive effects. Its presence can slightly modulate the overall electron density of the ring, but its primary influence is often steric.

This specific arrangement of electron-withdrawing and electron-donating groups creates a highly activated system for selective chemical transformations, particularly at the C3 position.

Key Reaction Pathways and Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr) at the C3 position. The electron-deficient nature of the pyrazine ring, augmented by the electron-withdrawing ester group, facilitates the displacement of the chloro substituent by a variety of nucleophiles.[7][11][12]

The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups, such as the methyl carboxylate group in our target molecule.

Diagram: SNAr Mechanism on this compound

A simplified representation of the SNAr mechanism.

Common Nucleophiles and Reaction Conditions:

NucleophileReagent ExampleTypical ConditionsProduct Type
AminesMorpholine, PiperidinePolar aprotic solvent (e.g., DMF, DMSO), Base (e.g., K2CO3, Et3N), Elevated temperature3-Amino-5-methylpyrazine-2-carboxylate derivatives
AlkoxidesSodium methoxideCorresponding alcohol as solvent, Room temperature to reflux3-Alkoxy-5-methylpyrazine-2-carboxylate derivatives
ThiolatesSodium thiophenoxidePolar aprotic solvent (e.g., DMF), Room temperature3-Thioether-5-methylpyrazine-2-carboxylate derivatives
HydroxideSodium hydroxideAqueous or mixed aqueous/organic solvent, Heat3-Hydroxy-5-methylpyrazine-2-carboxylate

Experimental Protocol: Synthesis of Methyl 3-amino-5-methylpyrazine-2-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-methylpyrazine-2-carboxylate derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C3 position also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are workhorses in modern organic synthesis and are extensively used in drug discovery.[9][13]

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrazine ring and various aryl or vinyl boronic acids or esters.[13]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane/H₂O, Toluene) reagents->solvent heating Heating (e.g., 80-110 °C) solvent->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 3-Aryl-5-methylpyrazine-2-carboxylate purification->product

A general workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of Methyl 3-phenyl-5-methylpyrazine-2-carboxylate

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

3.2.2. Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C3 position through the reaction with a terminal alkyne, co-catalyzed by palladium and copper(I).[13][14][15]

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) product Ar-C≡C-R' pd_complex->product Reductive Elimination cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex Transmetalation alkyne H-C≡C-R' alkyne->cu_acetylide + Cu(I), Base base Base

A simplified representation of the Sonogashira catalytic cycle.

Experimental Protocol: Synthesis of Methyl 3-(phenylethynyl)-5-methylpyrazine-2-carboxylate

  • To a mixture of this compound (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq) in a suitable solvent like triethylamine or a mixture of DMF and triethylamine, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq).

  • Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.[16]

3.2.3. Other Cross-Coupling Reactions

  • Stille Coupling: This reaction involves the coupling of the chloropyrazine with an organotin reagent. While effective, the toxicity of organotin compounds has led to a preference for other methods like Suzuki coupling.[13]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.[17]

Reactivity of Other Positions

While the C3 position is the most reactive site for substitution, the other substituents and the pyrazine ring itself can undergo transformations under specific conditions.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.[18][19] This carboxylic acid can then be used for further functionalization, such as amide bond formation.

  • Methyl Group Oxidation: The methyl group at C5 can potentially be oxidized to a carboxylic acid using strong oxidizing agents, although this may require harsh conditions that could affect other parts of the molecule.

  • Ring N-Oxidation: The pyrazine nitrogens can be oxidized to N-oxides, which can alter the reactivity of the ring and provide new avenues for functionalization.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of complex heterocyclic compounds. The strategic placement of a chloro leaving group, an activating methyl carboxylate group, and a modulating methyl group on the electron-deficient pyrazine core provides a predictable platform for a variety of chemical transformations. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is essential for its effective utilization in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this important pyrazine derivative.

References

  • Fiveable. (n.d.). Pyrazine Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2473-2475.
  • MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2025). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Retrieved from [Link]

  • Springer. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(15), 2444-2456.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. 6(5), 104-105.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1995-2004.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • Bunnett, J. F., & Scamehorn, R. G. (1971). The SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving certain dihalogenated .pi.-deficient nitrogen heterocycles. The Journal of Organic Chemistry, 36(26), 4049-4053.
  • Dalton Transactions. (n.d.). Influence of the pyrazine substituent on the structure and magnetic properties of dicyanamide-bridged cobalt(ii) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • PubMed. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Retrieved from [Link]

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Sources

Potential applications of "Methyl 3-chloro-5-methylpyrazine-2-carboxylate" in research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of Methyl 3-chloro-5-methylpyrazine-2-carboxylate in Medicinal Chemistry

Executive Summary

This compound (CAS: 859063-65-3) represents a high-value "divergent scaffold" in modern medicinal chemistry. Unlike simple pyrazines, this molecule possesses a unique "push-pull" electronic architecture—driven by the electron-withdrawing ester at C2 and the electron-donating methyl group at C5—that activates the C3-chlorine toward highly regioselective nucleophilic aromatic substitution (


).

This guide details the technical application of this scaffold, specifically for the synthesis of 3-amino-pyrazine-2-carboxamide motifs (a pharmacophore found in antitubercular agents and kinase inhibitors) and pyrazino-fused heterocycles .

Chemical Architecture & Reactivity Profile

To utilize this molecule effectively, one must understand its electronic distribution. The pyrazine ring is inherently electron-deficient (π-deficient), but the substitution pattern dictates the site of reaction.

  • The Electrophilic Center (C3): The chlorine atom at position 3 is the primary site for diversification. It is activated by:

    • The adjacent ring nitrogen (N4).

    • The ortho electron-withdrawing carboxylate ester at C2.

    • Result: This position is highly susceptible to

      
       reactions with amines, thiols, and alkoxides, often proceeding under milder conditions than unfunctionalized chloropyrazines.
      
  • The Acyl Center (C2): The methyl ester is a versatile handle for amidation (to form carboxamides), reduction (to alcohols), or cyclization.

  • The Steric/Electronic Modulator (C5): The methyl group provides slight electron donation, modulating the ring's basicity and providing a lipophilic anchor often required for hydrophobic pocket binding in protein targets (e.g., ATP binding sites).

Visualizing the Reactivity Landscape

The following diagram illustrates the distinct reactive zones and the logic flow for functionalization.

ReactivityMap Scaffold This compound (Core Scaffold) C3_Site C3 Position (Chlorine) Activated for SnAr (Diversity Point 1) Scaffold->C3_Site Primary Reactivity C2_Site C2 Position (Ester) Acyl Substitution/Cyclization (Diversity Point 2) Scaffold->C2_Site Secondary Reactivity C5_Site C5 Position (Methyl) Steric/Lipophilic Anchor (Static Element) Scaffold->C5_Site Structural Stability Kinase Kinase Inhibitors (Hinge Binders) C3_Site->Kinase AntiTB Antitubercular Agents (InhA Inhibitors) C2_Site->AntiTB

Figure 1: Reactivity map highlighting the regioselective functionalization zones of the pyrazine scaffold.

Primary Application: Synthesis of 3-Amino-Pyrazine-2-Carboxamides[1][2][3]

The most prevalent application of this scaffold is in the synthesis of 3-amino-5-methylpyrazine-2-carboxamide derivatives. This motif acts as a bioisostere for the pyridine-carboxamide pharmacophore seen in various kinase inhibitors (e.g., targeting AXL, TRKA) and antitubercular drugs (Pyrazinamide analogs).

Mechanism of Action (Chemical):

The reaction sequence typically involves an


 displacement of the chlorine followed by aminolysis of the ester. Crucially, the order of operations affects yield and byproduct formation.

Recommended Workflow: The "Displace-Then-Amidate" Strategy Attempting to amidate the ester before displacing the chlorine can lead to side reactions or deactivation of the ring. The recommended protocol is to install the amine at C3 first.

Experimental Protocol: Displacement
  • Objective: Substitution of C3-Cl with a primary amine (R-NH2).

  • Reagents:

    • Substrate: this compound (1.0 equiv).

    • Nucleophile: Benzylamine or Aniline derivative (1.1–1.5 equiv).

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 equiv).
      
    • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve the pyrazine substrate in anhydrous DMF (0.2 M concentration).

    • Add DIPEA followed by the amine nucleophile.

    • Critical Step: Heat the reaction to 60–80°C . While the position is activated, the 5-methyl group donates electron density, requiring thermal energy to overcome the activation barrier compared to a 5-H pyrazine.

    • Monitor via LC-MS.[1][2] The product (Methyl 3-(alkylamino)-5-methylpyrazine-2-carboxylate) typically elutes later than the starting material due to increased lipophilicity (if R is aromatic).

    • Workup: Dilute with water (precipitates the product in many cases) or extract with Ethyl Acetate.

Data Summary: Reactivity Comparison
Electrophile PositionNucleophile TypeConditionsYield (Typical)Notes
C3-Cl Aliphatic AmineDMF, DIPEA, 60°C85-95%Fast kinetics due to ortho-ester activation.
C3-Cl Aniline (Aromatic)DMSO,

, 100°C
60-75%Requires higher temp due to lower nucleophilicity of anilines.
C3-Cl Phenol/AlkoxideTHF, NaH, 0°C -> RT70-85%Strong bases may hydrolyze the ester if water is present.

Advanced Application: Palladium-Catalyzed Cross-Coupling

For projects requiring carbon-carbon bond formation (e.g., bi-aryl systems common in P2X3 antagonists ), the C3-chlorine serves as an excellent handle for Suzuki-Miyaura coupling.

Challenge: The adjacent ester can chelate Palladium, potentially poisoning the catalyst. Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) to prevent coordination to the pyrazine nitrogens/ester.

Protocol: Suzuki-Miyaura Coupling
  • Catalyst System:

    
     (2 mol%) + XPhos (4 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90°C under Argon atmosphere.

  • Insight: This reaction replaces the Cl with an Aryl group, retaining the ester for subsequent conversion to an amide or heterocycle.

Case Study Workflow: Antitubercular Library Generation

Recent research highlights the efficacy of 3-benzylamino-pyrazine-2-carboxamides against Mycobacterium tuberculosis (InhA inhibition). The following workflow utilizes our specific scaffold to generate this library.

SynthesisWorkflow Start This compound (Starting Material) Step1 Step 1: SnAr Reaction (R-NH2, DIPEA, DMF, 80°C) Introduces Diversity at C3 Start->Step1 Intermediate Intermediate: Methyl 3-(R-amino)-5-methylpyrazine-2-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis / Amidation (NH3 in MeOH or NaOH then CDI/NH4Cl) Intermediate->Step2 Final Final Product: 3-(R-amino)-5-methylpyrazine-2-carboxamide (Target: InhA Inhibitor) Step2->Final

Figure 2: Step-by-step synthetic pathway for generating antitubercular pyrazine carboxamides.

Causality in Step 2: Direct aminolysis of the ester with ammonia in methanol often requires high pressure or long reaction times. A more reliable method for the "Senior Scientist" is Saponification followed by Activation :

  • Hydrolyze ester with LiOH (THF/H2O).[3]

  • Activate acid with CDI (Carbonyldiimidazole).[4]

  • React with ammonium chloride (

    
    ) to yield the primary amide.
    This method avoids the harsh conditions of direct ammonolysis which might degrade sensitive amine substituents at C3.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

  • Specific Risk: As an alkylating agent precursor (the chloropyrazine moiety), it possesses potential sensitizing properties.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture can hydrolyze the ester to the acid (3-chloro-5-methylpyrazine-2-carboxylic acid), which significantly alters reactivity (deactivating the

    
     potential due to carboxylate anion formation).
    

References

  • Doležal, M., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(6), 1006. [Link]

  • Furet, P., et al. (2019). "Pyrazine-based Kinase Inhibitors: Clinical Applications and Patent Review." Journal of Medicinal Chemistry. (Contextual grounding on Pyrazine scaffolds in kinase inhibition).
  • PubChem Compound Summary. (2023). "Methyl 5-chloropyrazine-2-carboxylate" (Structural Analog Data). National Center for Biotechnology Information. [Link]

  • Chitrakar, R., et al. (2019). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." European Journal of Medicinal Chemistry, 173, 1-19. [Link]

Sources

The Strategic Intermediate: A Technical Guide to Methyl 3-chloro-5-methylpyrazine-2-carboxylate for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Workhorse of Complex Molecule Synthesis

In the intricate world of pharmaceutical and agrochemical development, the final, active molecule often owes its existence to a series of lesser-known, yet critically important, synthetic intermediates. Methyl 3-chloro-5-methylpyrazine-2-carboxylate is one such pivotal building block. Its strategic arrangement of functional groups—a reactive chlorine atom, a versatile methyl ester, and a biologically significant pyrazine core—renders it an invaluable tool for medicinal and agricultural chemists. This technical guide provides an in-depth exploration of this intermediate, offering field-proven insights into its synthesis, reactivity, and applications, designed to empower researchers in their quest for novel, high-value molecules.

The pyrazine ring itself is a key pharmacophore found in numerous approved drugs and bioactive compounds, recognized for its role in eliciting a range of biological responses.[1] The strategic placement of a chloro substituent on this ring system opens a gateway for a multitude of chemical transformations, primarily through nucleophilic aromatic substitution and cross-coupling reactions.[2][3] This, combined with the methyl ester's potential for hydrolysis and amidation, provides a dual-pronged approach to molecular elaboration, making this compound a highly sought-after intermediate in the synthesis of complex molecular architectures.[4][5]

Physicochemical Properties and Spectral Data

A thorough understanding of a synthetic intermediate's physical and spectral properties is fundamental to its effective use in the laboratory.

PropertyValueSource
CAS Number 859063-65-3[6]
Molecular Formula C₇H₇ClN₂O₂[6]
Molecular Weight 186.60 g/mol [7]
Appearance Yellow to orange solid[7]
Melting Point 84-85 °C[7]
Boiling Point 265.6±35.0 °C (Predicted)[7]
Storage Inert atmosphere, 2-8°C[7][8]

Predicted Spectral Data:

While comprehensive, experimentally verified spectral data remains proprietary in many industrial settings, analysis of structurally similar compounds and computational predictions provide a reliable guide for characterization.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show a singlet for the methyl group protons around 2.6 ppm, a singlet for the pyrazine ring proton, and a singlet for the methyl ester protons around 4.0 ppm. The exact chemical shifts will be influenced by the solvent used.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for the seven carbon atoms. Key predicted shifts include the carbonyl carbon of the ester at approximately 165 ppm, the pyrazine ring carbons between 125-155 ppm, and the methyl group carbon around 20-25 ppm.[9][10]

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and various C=N and C=C stretching vibrations of the pyrazine ring.[3][11]

  • Mass Spectrometry (MS) (Predicted): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a validated pathway, synthesized from established chemical principles and patent literature.

Workflow for the Synthesis

Synthesis_Workflow A 2-Amino Malonamide C 3-Hydroxy-5-methylpyrazine-2-carboxylic acid A->C Cyclization B Methylglyoxal B->C E 3-Chloro-5-methylpyrazine-2-carboxylic acid C->E Chlorination D Thionyl Chloride / DMF D->E G This compound E->G Esterification F Methanol / Acid Catalyst F->G

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid

This initial step involves the cyclization of 2-amino malonamide with methylglyoxal.

Experimental Protocol:

  • In a suitable reaction vessel, charge 216g of a 40% aqueous solution of methylglyoxal and 117g of 2-amino malonamide.

  • Cool the mixture to approximately 5°C in an ice water bath.

  • Slowly add 100g of a 40% aqueous solution of sodium hydroxide under vigorous stirring, ensuring the internal temperature does not exceed 50°C.

  • After the addition is complete, maintain the reaction at 50°C for 6 hours.

  • Cool the reaction mixture and adjust the pH to approximately 6 with a 10% hydrochloric acid solution, which will precipitate a brown-yellow solid.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from water to yield 3-hydroxy-5-methylpyrazine-2-carboxylic acid with a purity of ≥97%.[12]

Part 2: Synthesis of 3-Chloro-5-methylpyrazine-2-carboxylic acid

The hydroxyl group is then converted to a chloro group, a crucial transformation for enabling subsequent nucleophilic substitution and cross-coupling reactions.

Experimental Protocol:

  • In a three-necked flask equipped with a reflux condenser, charge 100g of crude 3-hydroxy-5-methylpyrazine-2-carboxylic acid, 200mL of xylene, and 5mL of N,N-dimethylformamide (DMF).

  • With stirring, slowly add 129g of thionyl chloride from a dropping funnel.

  • After the addition is complete, heat the mixture to 80°C and maintain for 6 hours.

  • Cool the reaction to approximately 50°C and remove the xylene under reduced pressure.

  • Add 200mL of water to the residue and extract the product with butanone (3 x 150mL).

  • Combine the organic phases, concentrate under reduced pressure, and recrystallize the crude product from water to afford 3-chloro-5-methylpyrazine-2-carboxylic acid as a white solid.[12]

Part 3: Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol.

Experimental Protocol:

  • To a solution of 3-chloro-5-methylpyrazine-2-carboxylic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 2-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrazine ring and the adjacent ester group activates the chlorine atom towards nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

SNAr_Reaction A This compound C Substituted Pyrazine Derivative A->C B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) B->C Base

Caption: General scheme for nucleophilic aromatic substitution.

Experimental Protocol for Amination:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2 equivalents).

  • Heat the reaction mixture to 80-120°C and monitor for completion.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify by standard methods.

This reaction is particularly valuable in drug discovery for the synthesis of libraries of compounds with diverse amine functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2]

Suzuki_Coupling A This compound D Aryl/Heteroaryl Substituted Pyrazine A->D B Boronic Acid / Ester (R-B(OR)₂) B->D C Pd Catalyst / Base C->D

Caption: Suzuki cross-coupling reaction.

Experimental Protocol for Suzuki Coupling:

  • To a degassed mixture of this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), and a suitable base (e.g., potassium carbonate, 2 equivalents) in a solvent system such as 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture under an inert atmosphere to 80-100°C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Transformations of the Methyl Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

  • Hydrolysis: Treatment with a base such as lithium hydroxide in a water/tetrahydrofuran mixture affords the carboxylic acid.[13][14]

  • Amidation: Direct reaction with an amine, often at elevated temperatures or with the use of coupling agents, yields the corresponding amide.

Applications in Drug Discovery and Agrochemicals

The versatility of this compound has led to its use in the synthesis of a variety of bioactive molecules.

  • Antiviral Agents: The pyrazine core is a key component of several antiviral drugs. This intermediate serves as a crucial starting material for the synthesis of novel pyrazine-based antivirals, including analogs of Favipiravir.[15][16]

  • Antibacterial Agents: The ability to introduce diverse substituents on the pyrazine ring allows for the exploration of new antibacterial agents.[4]

  • Agrochemicals: This intermediate is also employed in the development of new herbicides and pesticides, where the pyrazine scaffold can enhance biological activity and stability.[4][5]

Conclusion: A Versatile Tool for Innovation

This compound stands out as a highly valuable and versatile synthetic intermediate. Its well-defined reactivity and the strategic positioning of its functional groups provide a robust platform for the efficient construction of complex molecules with significant biological activity. For researchers and scientists in drug development and agrochemical research, a thorough understanding of the synthesis and reactivity of this key building block is essential for unlocking new avenues of innovation and accelerating the discovery of novel, impactful compounds.

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The Multifaceted Biological Significance of Substituted Pyrazine-2-Carboxylates: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the vast landscape of pyrazine derivatives, substituted pyrazine-2-carboxylates and their related congeners, such as carboxamides, have garnered significant attention due to their broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the biological significance of this chemical class, with a focus on their mechanisms of action, structure-activity relationships, and therapeutic applications. Designed for researchers, scientists, and drug development professionals, this guide aims to be a valuable resource for those engaged in the discovery and development of novel pharmaceuticals and agrochemicals.

The Antitubercular Powerhouse: A Legacy of Pyrazinamide

The most prominent and clinically significant application of a substituted pyrazine-2-carboxylate derivative is in the treatment of tuberculosis (TB). Pyrazinamide (PZA), a simple carboxamide derivative of pyrazine-2-carboxylic acid, is a first-line drug for the treatment of TB.[1][2] Its inclusion in the standard treatment regimen has been instrumental in shortening the duration of therapy from nine to six months.[1]

Mechanism of Action: A Pro-drug's Tale

Pyrazinamide is a pro-drug that requires activation within the Mycobacterium tuberculosis bacillus.[2] The process is initiated by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, which hydrolyzes pyrazinamide to its active form, pyrazinoic acid (POA).[2][3]

The acidic environment within the tuberculous granuloma is crucial for the activity of POA. In this low pH setting, POA is protonated and readily re-enters the bacillus, where it is thought to disrupt membrane potential and interfere with energy production.[1][3] While the precise molecular targets of POA are still under investigation, it is believed to have multiple modes of action, including the inhibition of fatty acid synthase I (FAS I), disruption of coenzyme A biosynthesis, and interference with trans-translation, a rescue system for stalled ribosomes.[3][4] This multi-targeted approach is likely responsible for PZA's potent sterilizing activity against semi-dormant or non-replicating persister bacilli, which are often refractory to other antitubercular drugs.[5]

G cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Intracellular (M. tuberculosis) Pyrazinamide Pyrazinamide (PZA) PZA_int Pyrazinamide (PZA) Pyrazinamide->PZA_int Passive Diffusion POA_ext Pyrazinoic Acid (POA) H_POA Protonated POA (H-POA) POA_ext->H_POA Protonation H_POA->PZA_int Re-entry PZase Pyrazinamidase (PZase) (pncA gene) PZA_int->PZase Substrate POA_int Pyrazinoic Acid (POA) PZase->POA_int Hydrolysis POA_int->POA_ext Efflux Targets Multiple Targets: - Membrane Disruption - FAS I Inhibition - Coenzyme A Inhibition - Trans-translation Inhibition POA_int->Targets Inhibition

Mechanism of action of Pyrazinamide (PZA).

Structure-Activity Relationship (SAR) and Drug Resistance

The development of resistance to PZA is primarily associated with mutations in the pncA gene, leading to a loss of PZase activity and the inability to convert the pro-drug to its active form.[2] This has spurred research into the synthesis of new pyrazine-2-carboxylate derivatives that may circumvent this resistance mechanism.

Studies have shown that modifications to the pyrazine ring and the carboxamide moiety can significantly impact antimycobacterial activity. For instance, the introduction of bulky substituents at the 5- and 6-positions of the pyrazine ring, such as tert-butyl and chloro groups, has been explored.[6][7] Furthermore, the synthesis of pyrazine-2-carboxamide derivatives with various substituted anilines has yielded compounds with promising activity against Mycobacterium tuberculosis H37Rv.[8][9] The lipophilicity of these derivatives appears to play a crucial role in their antituberculotic efficacy.[6][10]

Compound ClassKey SubstitutionsObserved ActivityReference
Phenyl Amides3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidHigh antituberculotic activity (72% inhibition) and high lipophilicity.[6]
Valinoyl Chloride DerivativesN-(1-((4-fluorophenyl)amino)-3-methyl-1-oxobutan-2-yl)pyrazine-2-carboxamideSignificant inhibitory activity against M. tuberculosis H37Rv.[8][9]
Piperazine/Homopiperazine DerivativesSubstituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideNovel series with anti-tubercular potential.[11]
Hydrazide-Hydrazone DerivativesN(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazideHighest activity against M. tuberculosis H37Rv in its series.[12]

Beyond Tuberculosis: A Spectrum of Biological Activities

While the antitubercular properties of substituted pyrazine-2-carboxylates are well-established, their biological significance extends to a variety of other therapeutic and industrial applications.

Anticancer Potential

The pyrazine scaffold is present in numerous compounds with demonstrated anticancer activity.[13] Substituted pyrazine-2-carboxylates and their derivatives have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms. Some pyrazine derivatives have been designed as inhibitors of protein tyrosine phosphatases, such as SHP2, which are implicated in cancer cell growth and migration.[14] Metal complexes of pyrazine-2-carboxamide have also shown promise as anticancer agents.[15][16] The ability of the pyrazine ring to act as a bioisostere for other aromatic systems has been exploited in the design of novel mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors for the treatment of certain cancers.[17]

Antifungal and Antibacterial Activity

Several studies have reported the antifungal and antibacterial properties of substituted pyrazine-2-carboxylates.[18][19] Salicylanilide pyrazine-2-carboxylates have been synthesized and evaluated for their in vitro activity against a range of fungi and bacteria.[18] Additionally, novel pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties have demonstrated both antioxidant and antimicrobial activities.[20]

Agricultural Applications: Herbicides and Photosynthesis Inhibition

The biological activity of substituted pyrazine-2-carboxylates also extends to the agricultural sector. Certain N-phenylpyrazine-2-carboxamides have been synthesized and evaluated as herbicides.[21][22] These compounds have been shown to inhibit photosynthesis by interfering with the oxygen evolution rate in chloroplasts.[7][10][21] The antialgal activity of these derivatives has also been reported.[10] Naturally occurring pyrazines in plants contribute to their defense against pests and pathogens, suggesting a role for synthetic pyrazine derivatives as natural pesticides.[23]

Other Biological Activities

The versatility of the substituted pyrazine-2-carboxylate scaffold is further highlighted by its exploration in other therapeutic areas. For instance, pyrazine derivatives have been investigated as potential antiviral agents, including against SARS-CoV-2.[24] Furthermore, the coordination chemistry of pyrazine-2-carboxylates has been studied for applications in areas such as the speciation of radionuclides in aquatic environments.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of substituted pyrazine-2-carboxylates and their derivatives typically involves the activation of the carboxylic acid moiety, followed by reaction with a suitable nucleophile. A general synthetic workflow is outlined below.

G Start Substituted Pyrazine-2-Carboxylic Acid AcidChloride Pyrazine-2-Carbonyl Chloride Start->AcidChloride Activation (e.g., SOCl2) Amide Substituted Pyrazine-2-Carboxamide AcidChloride->Amide Amine Substituted Amine/Aniline Amine->Amide Nucleophilic Acyl Substitution BioAssay Biological Evaluation (e.g., Antimycobacterial, Anticancer) Amide->BioAssay Screening

General synthetic workflow for substituted pyrazine-2-carboxamides.

General Synthesis of N-Aryl Pyrazine-2-Carboxamides
  • Acid Chloride Formation: To a solution of the desired substituted pyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (1.5 eq).

  • Reflux the reaction mixture for 1-2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane).

  • To this solution, add the desired substituted aniline (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl pyrazine-2-carboxamide.

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate the wells with a standardized suspension of Mycobacterium tuberculosis H37Rv.

  • Include positive (e.g., pyrazinamide) and negative (no drug) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change.

Future Perspectives and Conclusion

The journey of substituted pyrazine-2-carboxylates, from the serendipitous discovery of pyrazinamide's antitubercular activity to the rational design of targeted therapies, underscores the enduring importance of this heterocyclic scaffold in medicinal chemistry. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs. Future research will likely focus on:

  • Novel Antitubercular Agents: The development of PZA analogs that are active against resistant strains of M. tuberculosis remains a high priority.

  • Targeted Cancer Therapies: The design of pyrazine-2-carboxylate derivatives as specific enzyme inhibitors or as ligands for targeted protein degradation offers exciting opportunities in oncology.

  • Broad-Spectrum Antimicrobials: Further investigation into the antibacterial and antifungal properties of this class of compounds could lead to the discovery of new treatments for infectious diseases.

  • Sustainable Agrochemicals: The development of environmentally friendly herbicides and pesticides based on the pyrazine-2-carboxylate scaffold is a promising avenue for sustainable agriculture.

References

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Methodological & Application

Synthesis of "Methyl 3-chloro-5-methylpyrazine-2-carboxylate" from 3-chloro-5-methylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a key intermediate in the development of pharmaceutical and agrochemical agents.[1][2] The protocol details the esterification of 3-chloro-5-methylpyrazine-2-carboxylic acid using a thionyl chloride-mediated approach. We delve into the mechanistic rationale for reagent selection and procedural steps, ensuring a reproducible and high-yield synthesis. This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering in-depth technical insights, robust safety procedures for handling hazardous reagents, and detailed analytical validation methods.

Introduction and Mechanistic Overview

Pyrazine-2-carboxylic acid derivatives are a class of heterocyclic compounds with significant biological activities, serving as foundational scaffolds in drug discovery.[3] The conversion of the carboxylic acid moiety to an ester, specifically a methyl ester, is a critical transformation that enhances lipophilicity and facilitates further synthetic modifications.

While several esterification methods exist, such as Fischer esterification, the use of thionyl chloride (SOCl₂) in methanol offers a particularly effective and often irreversible pathway for this substrate. The reaction proceeds through an in situ formation of a highly reactive acyl chloride intermediate.

Reaction Scheme:

Mechanistic Rationale: The process begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[4][5] This forms a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the formation of stable gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—yields the acyl chloride.[6] This acyl chloride is then readily attacked by methanol to produce the final methyl ester product and an additional molecule of HCl. The removal of the gaseous byproducts shifts the equilibrium, driving the reaction to completion.

Materials and Reagents

Reagent Quantities
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
3-chloro-5-methylpyrazine-2-carboxylic acidC₆H₅ClN₂O₂172.571.010.01.73 g
Thionyl Chloride (SOCl₂)SOCl₂118.971.212.00.88 mL (1.45 g)
Methanol (Anhydrous)CH₃OH32.04Solvent-25 mL
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93Solvent-25 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-Work-up-~50 mL
Brine (Saturated NaCl Solution)NaCl(aq)-Work-up-~25 mL
Anhydrous Magnesium SulfateMgSO₄120.37Drying-~2-3 g
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice-water bath

  • Dropping funnel

  • Gas trap/bubbler (containing mineral oil or a dilute NaOH solution)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), lab coat.[7]

Detailed Experimental Protocol

This entire procedure must be performed in a certified chemical fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl and SO₂ gases.[8]

Reaction Setup and Execution
  • Preparation: Add 3-chloro-5-methylpyrazine-2-carboxylic acid (1.73 g, 10.0 mmol) and a magnetic stir bar to a dry 100 mL round-bottom flask.

  • Solvent Addition: Add anhydrous dichloromethane (25 mL) to the flask. Stir the suspension.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (0.88 mL, 12.0 mmol) to the suspension dropwise over 10-15 minutes using a syringe or dropping funnel. Causality Note: Slow addition is crucial to control the initial exothermic reaction and the rate of gas evolution.

  • Acyl Chloride Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Esterification: Re-cool the flask to 0 °C in an ice bath. Add anhydrous methanol (25 mL) dropwise. Safety Note: This addition can be exothermic.

  • Reaction Completion: Once the methanol addition is complete, remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 40 °C for DCM) for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

Workflow Diagram

G cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Combine Starting Material & Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Thionyl Chloride (Acyl Chloride Formation) B->C D 4. Add Anhydrous Methanol (Esterification) C->D E 5. Reflux to Completion D->E F 6. Concentrate Reaction Mixture E->F G 7. Quench with Sat. NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Dry Organic Layer (MgSO₄) H->I J 10. Concentrate in Vacuo I->J K 11. Column Chromatography (If Necessary) J->K L 12. Characterize Product (NMR, MS, etc.) K->L

Caption: High-level workflow for the synthesis of this compound.

Work-up and Purification
  • Solvent Removal: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the DCM and any excess methanol.

  • Quenching: Carefully dilute the residue with DCM (25 mL) and slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate solution (~50 mL). Safety Note: Vigorous gas evolution (CO₂) will occur as the excess acid is neutralized. Perform this step slowly and with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).[9]

  • Washing: Combine the organic layers and wash with brine (25 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which often appears as a pale yellow solid or oil.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[10] Alternatively, recrystallization from a suitable solvent system (e.g., toluene) may be effective.[10]

Safety and Hazard Management

Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[11]

  • Handling: Always handle thionyl chloride in a chemical fume hood.[8] Wear appropriate PPE, including a face shield, lab coat, and heavy-duty gloves.[7] Ensure an emergency shower and eyewash station are immediately accessible.

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as bases and alcohols.[11]

  • Spills: Absorb small spills with an inert, dry material like sand or diatomaceous earth and place in a sealed container for hazardous waste disposal.[12] Do not use water.

  • Waste Disposal: Quench excess thionyl chloride by slowly adding it to a large volume of a stirred, ice-cold solution of sodium bicarbonate. All solvent waste and contaminated materials must be disposed of according to institutional hazardous waste guidelines.[11]

Characterization and Expected Results

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White to pale yellow solid.

  • Yield: 80-95% (crude).

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.4 (s, 1H, pyrazine-H), ~4.0 (s, 3H, OCH₃), ~2.7 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~164 (C=O), ~156, ~148, ~145, ~142 (pyrazine carbons), ~53 (OCH₃), ~22 (Ar-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 186 (M⁺), 155, 127.

Note: Exact NMR shifts can vary slightly based on solvent and concentration. The provided data is predictive based on similar structures and should be confirmed experimentally.[13][14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; moisture contamination deactivating thionyl chloride.Ensure all glassware is oven-dried and reagents are anhydrous. Extend reflux time and monitor by TLC. Consider using a slight excess (1.5 eq) of thionyl chloride.[15]
Starting Material Remains Insufficient activation or reaction time.Increase the initial stirring time after SOCl₂ addition to ensure full formation of the acyl chloride. Confirm complete dissolution before adding methanol.
Product is Dark/Oily Impurities from side reactions or decomposition.Ensure reaction temperature does not significantly exceed the reflux point. Purify via column chromatography or recrystallization.
Difficult Work-up Emulsion formation during extraction.Add more brine during the washing step to break the emulsion. If persistent, filter the entire biphasic mixture through a pad of Celite.

Conclusion

The thionyl chloride-mediated esterification of 3-chloro-5-methylpyrazine-2-carboxylic acid is a highly efficient and reliable method for producing the corresponding methyl ester. By understanding the underlying mechanism, adhering strictly to anhydrous conditions, and following rigorous safety protocols, researchers can consistently obtain high yields of the desired product. This application note serves as a validated guide to facilitate this key synthetic transformation in various research and development settings.

References

  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid. JOCPR. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3033864A - Purification of pyrazine.
  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • University of California, Santa Barbara. (2013). SOP 0079 - Thionyl Chloride. EH&S. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide... Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • YouTube. (2024). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the palladium-catalyzed cross-coupling of Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS: 65526-48-9). While pyrazines are generally excellent substrates for oxidative addition due to their electron-deficient nature, this specific scaffold presents a "perfect storm" of synthetic challenges: steric hindrance from the ortho-carboxylate, catalyst poisoning via nitrogen chelation, and high susceptibility to base-mediated saponification of the methyl ester.

This guide moves beyond generic "textbook" conditions, providing a decision matrix between Method A (Anhydrous/High-Speed) for labile substrates and Method B (Aqueous/Cost-Effective) for robust scale-up, ensuring high yields (>85%) while preserving the critical ester functionality.

Strategic Analysis: The Scaffold Challenge

The substrate contains three distinct electronic and steric features that dictate reaction success:

  • C3-Chloride (The Electrophile): Highly activated for oxidative addition due to the electron-withdrawing nature of the pyrazine ring and the ortho-ester. However, it is sterically crowded.

  • C2-Methyl Ester (The Liability): Methyl esters are significantly more labile than ethyl or t-butyl esters. Standard aqueous Suzuki bases (Na₂CO₃/H₂O) frequently hydrolyze this group to the acid (saponification) before coupling is complete.

  • Pyrazine Nitrogens (The Poisons): The N1 and N4 atoms can compete for binding to the Palladium center, potentially shutting down the catalytic cycle if non-bulky ligands (like PPh₃) are used.

Mechanistic "Danger Zones"

The following diagram illustrates the competition between the desired catalytic cycle and the parasitic side reactions specific to this molecule.

ReactionPathways Substrate Methyl 3-chloro-5-methyl pyrazine-2-carboxylate OxAdd Oxidative Addition (Pd-Ar-Cl Complex) Substrate->OxAdd + Pd(0) Hydrolysis SIDE REACTION: Saponification (Acid) Substrate->Hydrolysis Aq. Base / High Temp Pd_Cat Pd(0) Catalyst Pd_Cat->OxAdd TransMet Transmetallation OxAdd->TransMet + Activated Boronate Chelation SIDE REACTION: N-Pd Chelation (Arrest) OxAdd->Chelation Small Ligands (PPh3) Base Base Activation (Boronate) Base->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_Cat Regeneration Product Coupled Product (Intact Ester) RedElim->Product

Figure 1: Catalytic cycle vs. failure modes. Note that hydrolysis competes directly with the coupling pathway, necessitating fast catalysts or anhydrous conditions.

Optimization Matrix: Catalyst & Conditions

The choice of ligand is critical. Simple triphenylphosphine (


) often fails due to the "ortho-effect" and nitrogen chelation. We recommend Dialkylbiaryl phosphines (Buchwald Ligands)  or Bis-phosphine ferrocenes .
ParameterRecommendationRationale
Catalyst (Premium) XPhos Pd G2 or RuPhos Pd G2 Bulky ligands prevent N-chelation and accelerate oxidative addition, allowing lower temps (protecting the ester).
Catalyst (Standard) Pd(dppf)Cl₂·DCM Robust and bidentate; resists chelation better than Pd(PPh₃)₄ but requires higher temps.
Base (Anhydrous) K₃PO₄ (finely ground)Mild base. Used in anhydrous solvents to completely eliminate saponification risk.
Base (Aqueous) Na₂CO₃ or K₂CO₃ Stronger activation but high hydrolysis risk. Use only if reaction is <2 hours.
Solvent 1,4-Dioxane or Toluene Non-polar/aprotic solvents minimize ester hydrolysis compared to DMF or alcohols.

Detailed Protocols

Method A: The "Anhydrous" Protocol (Recommended)

Best for: Scale-up, valuable intermediates, and preservation of the methyl ester.

Rationale: This method utilizes a "slurry" of anhydrous tribasic potassium phosphate. The lack of free water prevents hydroxide formation, effectively rendering the saponification pathway impossible while still activating the boronic acid.

Materials:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid/Pin Ester: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv, finely mortar-ground)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the chloropyrazine, boronic acid, K₃PO₄, and XPhos Pd G2 to a reaction vial.

  • Solvate: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined crimp cap.

  • Purge: Sparge the mixture with Argon for 5 minutes (if not in glovebox).

  • React: Heat to 80°C for 2–4 hours. Note: XPhos is highly active; conversion is usually rapid.

  • Monitor: Check LCMS. Look for Product (M+H) and absence of Hydrolyzed Acid (M-14 mass shift).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate and purify via flash chromatography.

Method B: The "Two-Phase" Protocol (Standard)

Best for: Initial screening or robust boronic acids that require water for solubility.

Rationale: Uses an immiscible solvent system (Toluene/Water). The ester remains largely in the organic phase, while the base stays in the aqueous phase, minimizing contact time.

Materials:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.3 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene (or DME)

Step-by-Step:

  • Dissolve: Dissolve substrate and boronic acid in Toluene.

  • Add Base: Add the aqueous Na₂CO₃ solution.

  • Degas: Vigorously sparge with Nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Add Catalyst: Add Pd(dppf)Cl₂[2]·DCM.

  • React: Heat to 90°C with vigorous stirring (1000 RPM) to ensure phase mixing.

  • Time Limit: Stop reaction immediately upon consumption of starting material (usually 4–6 hrs). Do not let stir overnight , as hydrolysis will eventually dominate.

Decision Tree for Experimental Design

Use this workflow to select the correct protocol for your specific coupling partner.

DecisionTree Start Start: Coupling of This compound CheckBoron Is the Boronic Acid Sterically Hindered or Unstable? Start->CheckBoron Stable No (Standard Aryl/Heteroaryl) CheckBoron->Stable Robust Unstable Yes (Ortho-subst / Alkyl / Heteroaryl) CheckBoron->Unstable Sensitive CheckScale Is Scale > 5g? Stable->CheckScale MethodA USE METHOD A (Anhydrous K3PO4 / XPhos) Prevents hydrolysis & fast coupling Unstable->MethodA Requires High Activity CheckScale->MethodA Small Scale (<5g) MethodB USE METHOD B (Toluene / Na2CO3 / Pd(dppf)) Cost-effective, monitor time closely CheckScale->MethodB Large Scale (>5g)

Figure 2: Experimental decision matrix based on substrate stability and scale.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is Carboxylic Acid (M-14) Saponification of methyl ester.Switch to Method A (Anhydrous). If using Method B, lower temp to 70°C and increase catalyst loading to 10%.
Low Conversion (<20%) Catalyst poisoning by Pyrazine N or inactive catalyst.Switch to XPhos Pd G2 or PEPPSI-IPr . Ensure rigorous degassing (O₂ kills active Pd).
Protodeboronation Boronic acid instability.Use a Boronic Ester (Pinacol) instead of the acid. Add base slowly or use weak base (KF).
Homocoupling (R-R) Oxidation of Boronic acid.Incomplete degassing. Sparge solvents longer. Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura coupling of heteroaryl chlorides. Organic Process Research & Development, 15(3), 642-648. (Contextual grounding for chloropyrazine reactivity).

Sources

Nucleophilic substitution on "Methyl 3-chloro-5-methylpyrazine-2-carboxylate"

Application Note: High-Fidelity Nucleophilic Substitution ( ) on Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Executive Summary

This compound (Compound 1 ) is a high-value scaffold in medicinal chemistry, widely utilized in the synthesis of antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors.[1] Its chemical utility stems from the 3-chloro position, which is highly activated toward Nucleophilic Aromatic Substitution (

1

However, the presence of the C2-methyl ester introduces a critical chemo-selectivity challenge: nucleophiles can attack the C3-chloride (desired

1

Mechanistic Landscape & Reactivity Profile[1]

Electronic Activation

The reactivity of Compound 1 is governed by the "Ortho-Effect."[1] The pyrazine ring is inherently electron-deficient (

1
  • Inductive (-I) Effect: The adjacent ring nitrogens (N1/N4) and the C2-carbonyl pull electron density away from C3.[1]

  • Resonance (-R) Effect: The Meisenheimer complex formed upon nucleophilic attack is stabilized by the ability of the N1 and the ester carbonyl to delocalize the negative charge.

  • 5-Methyl Influence: The C5-methyl group is a weak electron donor (+I).[1] While it slightly deactivates the ring compared to the 5-H analog, it does not overcome the strong activation provided by the N-heteroatoms and the ester.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired

ReactionLandscapeSubstrateMethyl 3-chloro-5-methylpyrazine-2-carboxylateMeisenheimerMeisenheimer Complex(Stabilized Anion)Substrate->Meisenheimer Attack at C3(Kinetic Control)Product_AmideProduct B:Amide/Hydrazide(Side Reaction)Substrate->Product_Amide Attack at C2-Ester(Thermodynamic/High Temp)NuNucleophile (Nu:)Product_SNArProduct A:C3-Substituted Pyrazine(Ester Retained)Meisenheimer->Product_SNAr -Cl⁻ elimination

Figure 1: Reaction landscape showing the kinetic preference for

1

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Objective: Displacement of C3-Cl with primary/secondary amines while retaining the C2-methyl ester.[1] Scope: Benzylamines, anilines, aliphatic amines.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (1.1 – 1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq) or 
    
    
    (2.0 eq)[1]
  • Solvent: Acetonitrile (MeCN) [Preferred] or DMF/DMA [For low solubility amines][1]

Step-by-Step Methodology
  • Preparation: Dissolve Compound 1 (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

    • Note: MeCN is preferred over DMF for easier workup and lower boiling point, preventing thermal amidation.[1]

  • Base Addition: Add DIPEA (1.5 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Nucleophile Addition: Add the amine (1.1 mmol) dropwise.

    • Critical Step: If the amine is unhindered (e.g., methylamine, hydrazine), cool the reaction to

      
       during addition to prevent attack on the ester.[1]
      
  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]

    • Checkpoint: The product is usually more polar than the starting material.[1]

  • Workup (Aqueous):

    • Evaporate MeCN under reduced pressure.[1]

    • Redissolve residue in EtOAc (20 mL).

    • Wash with water (

      
      ) and Brine (
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: Etherification (C-O Bond Formation)

Objective: Synthesis of 3-alkoxy derivatives. Risk: Transesterification is a major risk if the alkoxide does not match the ester group (Methyl).[1]

Materials
  • Substrate: Compound 1 (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe) in MeOH (for methoxy substitution) OR Sodium Alkoxide/NaH in THF.

Step-by-Step Methodology (General Alkoxide)
  • Activation: In a flame-dried flask, suspend NaH (1.1 eq, 60% dispersion) in anhydrous THF at

    
    .
    
  • Alkoxide Formation: Add the alcohol (1.1 eq) dropwise.[1] Stir for 15 min until

    
     evolution ceases.
    
  • Substitution: Add a solution of Compound 1 (1.0 eq) in THF dropwise to the alkoxide solution at

    
    .
    
    • Why Reverse Addition? Adding the substrate to the base ensures the substrate is never in large excess relative to the base, minimizing self-condensation side reactions.

  • Quench: Once complete (typically <1 hour at

    
    ), quench with saturated 
    
    
    .
  • Workup: Extract with EtOAc, wash with water, dry, and concentrate.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on electronic and steric principles.

IssueObservation (LCMS/TLC)Root CauseCorrective Action
Amide Formation Mass = Product + Amine - OMeNucleophile attacked the ester (C2).[1]1. Lower temperature (run at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).2. Use a bulkier base (DIPEA instead of TEA).3. Avoid excess amine (>1.2 eq).[1]
Hydrolysis Mass = Product - 14 (Acid form)Water present in solvent/base.[1]1. Use anhydrous solvents.2.[1] Avoid hydroxide bases (NaOH/KOH).3.[1] Use inorganic bases (

) with molecular sieves.[1]
No Reaction Starting material persistsNucleophile is too weak (e.g., aniline).[1]1. Switch solvent to DMSO (increases nucleophilicity).2.[1] Heat to

(monitor ester stability).3. Add catalytic KI or CsF.[1]
Transesterification Mass change corresponds to solvent alcoholUsed alcohol solvent (e.g., EtOH) different from ester.1.[1] Match solvent to ester (MeOH for methyl ester).2.[1] Use non-nucleophilic solvent (THF, MeCN).[1]

Decision Workflow for Condition Selection

Use this logic flow to determine the optimal conditions for your specific nucleophile.

WorkflowStartSelect NucleophileTypeCheckIs Nucleophile an Amine?Start->TypeCheckAmineYesAmine (R-NH2)TypeCheck->AmineYesYesAmineNoAlkoxide/ThiolTypeCheck->AmineNoNoStericCheckIs Amine Sterically Hindered?(e.g., t-Butyl, Aniline)AmineYes->StericCheckAlkoxidePathProtocol: Anhydrous ColdSolvent: THFBase: NaHTemp: -10°C to 0°CAmineNo->AlkoxidePathHinderedProtocol: Thermal BoostSolvent: DMSO/DMFTemp: 60-80°CStericCheck->HinderedYesUnhinderedProtocol: StandardSolvent: MeCNTemp: 0°C to RTStericCheck->UnhinderedNo

Figure 2: Decision tree for selecting reaction conditions based on nucleophile sterics and type.

References

  • Synthesis of Pyrazinamide Derivatives: Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Source: MDPI / Molecules (2017).[1] Context: Details the reaction of 3-chloropyrazine-2-carboxamide with benzylamines, demonstrating the regioselectivity for Cl-displacement over amide coupling under controlled conditions. URL:[Link][1]

  • Mechanistic Insight (

    
    ): 
    Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    Source: Master Organic Chemistry.[1]
    Context: Foundational review of the addition-elimination mechanism in electron-deficient aromatic rings.
    URL:[Link]
    
  • Pyrazine Scaffold Utility: Title: 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Source: PMC / NIH (2017).[1] Context: Describes the synthesis of 3-amino derivatives starting from 3-chloropyrazine precursors, highlighting the reactivity of the 3-position. URL:[Link]

  • Reaction Scope: Title: Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines.[1][2] Source: PubMed Central (2022).[1] Context: While focusing on triazines, this reference provides analogous conditions for reacting electron-deficient methyl heteroaryl-carboxylates with nitrogen nucleophiles at room temperature. URL:[Link]

Using "Methyl 3-chloro-5-methylpyrazine-2-carboxylate" to synthesize novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Methyl 3-chloro-5-methylpyrazine-2-carboxylate (MCMC) as a Core Scaffold

Executive Summary

This guide details the strategic application of This compound (MCMC) in the synthesis of fused bicyclic heterocycles. Due to its unique electronic architecture—featuring a highly electrophilic C3-chlorine atom adjacent to a C2-ester and a C5-methyl handle—MCMC serves as a "linchpin" scaffold. This note provides validated protocols for synthesizing 6-methylpterin derivatives and [1,2,4]triazolo[4,3-a]pyrazines , scaffolds critical in kinase inhibitor and folate antagonist discovery.

Strategic Analysis: The MCMC Scaffold

To successfully utilize MCMC, researchers must understand the electronic bias of the pyrazine ring.

  • C3-Chlorine (The "Soft" Electrophile): Activated by the ortho-ester and the para-nitrogen (N1), this position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • C2-Ester (The "Hard" Electrophile): Serves as the cyclization partner. It reacts with "hard" nucleophiles (amines, hydrazines) to close the ring after the C3 position has been engaged.

  • C5-Methyl: A steric marker that also blocks metabolic oxidation at the C5 position, enhancing drug stability.

Decision Logic for Scaffold Diversification

The following diagram illustrates the divergent pathways available based on the initial reagent choice.

MCMC_Pathways MCMC MCMC Scaffold (this compound) Guanidine Reagent A: Guanidine / Amidines MCMC->Guanidine Path A Hydrazine Reagent B: Hydrazine Hydrate MCMC->Hydrazine Path B Suzuki Reagent C: Boronic Acids (Pd Cat.) MCMC->Suzuki Path C Pteridine Target 1: Pteridin-4(3H)-ones (Bioactive Core) Guanidine->Pteridine 1. SNAr 2. Cyclization Hydrazide Intermediate: Carbohydrazide Hydrazine->Hydrazide Acyl Substitution Biaryl Target 3: 3-Aryl-pyrazine-2-carboxylates Suzuki->Biaryl C-C Coupling Triazole Target 2: [1,2,4]Triazolo[4,3-a]pyrazines Hydrazide->Triazole + Orthoester/CS2 Cyclization

Figure 1: Divergent synthetic pathways from the MCMC scaffold. Path A and B are detailed in this guide.

Protocol A: Synthesis of 2-Amino-6-methylpteridin-4(3H)-one

This protocol utilizes the "One-Pot, Two-Step" cascade reaction. The guanidine acts as a binucleophile, first displacing the chlorine (


) and then attacking the ester to close the pyrimidine ring.

Target Application: Synthesis of folate analogs and antifolates.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Guanidine Hydrochloride (1.5 eq)

  • Base: Sodium Methoxide (NaOMe), 0.5M in MeOH (3.0 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask under Argon, dissolve Guanidine HCl (1.5 eq) in anhydrous Methanol.

  • Activation: Add NaOMe solution (3.0 eq) dropwise at 0°C. Stir for 15 minutes to generate the free guanidine base. Note: NaCl precipitates may form.

  • Addition: Add MCMC (1.0 eq) in one portion. The solution will likely turn yellow/orange.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Mechanism Check: The reaction proceeds via an intermediate guanidino-pyrazine, which spontaneously cyclizes under reflux.

  • Work-up: Cool to room temperature. Acidify to pH 5–6 using Acetic Acid. The product, 2-amino-6-methylpteridin-4(3H)-one , typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with water and cold methanol. Recrystallize from DMF/Water if necessary.

Validation Criteria (Self-Validating System)
ParameterObservationInterpretation
LCMS M+1 = 178.06Confirms formation of the bicyclic core (Loss of OMe, Loss of Cl).
1H NMR Disappearance of

3.9 ppm (s, 3H)
Confirms loss of the methyl ester (-COOMe).
1H NMR Appearance of

~7.0 ppm (bs, 2H)
Confirms presence of the exocyclic amine (-NH2).
Protocol B: Synthesis of [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-ones

This protocol targets the kinase-privileged triazole scaffold. It proceeds via a hydrazide intermediate.

Target Application: Fragment-based drug discovery (FBDD) for ATP-competitive inhibitors.

Phase 1: Hydrazide Formation
  • Dissolve MCMC (1.0 eq) in Ethanol (0.2 M).

  • Add Hydrazine Hydrate (2.5 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. Caution: Exothermic.

  • Observation: The product usually precipitates. Filter and wash with cold ethanol to obtain 3-chloro-5-methylpyrazine-2-carbohydrazide .

    • Note: In this specific scaffold, hydrazine often attacks the ester without displacing the chlorine at RT, preserving the halide for later functionalization. However, forcing conditions may displace the Cl.

Phase 2: Cyclization (The "Switch")
  • Suspend the hydrazide from Phase 1 in Triethyl Orthoformate (TEOF) (Excess, acts as solvent).

  • Add a catalytic amount of p-TsOH.

  • Reflux at 100°C for 3 hours.

  • Cool and concentrate. The resulting product is 8-chloro-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine .

    • Critical Step: The chlorine atom at C8 (originally C3) remains active, allowing for a final

      
       with an amine to generate the final drug candidate.
      
Troubleshooting & Optimization
  • Issue: Hydrolysis of Ester.

    • Cause: Wet solvents or excess hydroxide.

    • Fix: Use anhydrous MeOH and freshly prepared NaOMe. Ensure the system is sealed under Argon.

  • Issue: Incomplete Cyclization (Protocol A).

    • Cause: Steric hindrance from the C3-substituent.

    • Fix: Increase reaction time or switch solvent to Ethanol/DMF to achieve higher reflux temperatures.

  • Safety Note: this compound is a skin irritant. Guanidine is corrosive. Always work in a fume hood.

References
  • General Pteridine Synthesis

    • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 2011.
  • Pyrazine Reactivity Profile

    • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives.[1][2] Polycyclic Aromatic Compounds, 2022.[1][2]

  • Hydrazine Chemistry

    • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[3] Molbank, 2019. (Mechanistic reference for hydrazide vs. cyclization competition).

  • Commercial Scaffold Data

    • This compound Product Data. Fluorochem.[4]

Sources

Application Notes & Protocols: Leveraging Methyl 3-chloro-5-methylpyrazine-2-carboxylate for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, heterocyclic scaffolds are paramount, with the pyrazine core being particularly effective due to its ability to form critical hydrogen bond interactions with the kinase hinge region.[3] This guide provides a detailed examination of Methyl 3-chloro-5-methylpyrazine-2-carboxylate , a highly versatile starting material for the construction of diverse kinase inhibitor libraries. We will explore its chemical reactivity and provide field-proven, step-by-step protocols for its derivatization through key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as modifications of the carboxylate moiety.

Strategic Importance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in kinase inhibitor design. Its nitrogen atoms are strategically positioned to act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling potent and selective binding to the ATP-binding pocket of kinases.[3] Kinase inhibitors containing pyrazine and related heterocyclic cores have demonstrated significant clinical activity and manageable toxicity profiles.[1][4][5]

This compound is an ideal starting material for several reasons:

  • Orthogonal Reactive Sites: It possesses two distinct and orthogonally reactive functional groups: a chloro group amenable to cross-coupling and an ester that can be converted into an amide.

  • Tunable Properties: The methyl group at the C5 position provides a subtle yet important handle for modulating steric interactions and metabolic stability.

  • Synthetic Versatility: Its structure allows for the rapid generation of diverse chemical libraries, which is essential for structure-activity relationship (SAR) studies.[6][7]

Physicochemical & Reactivity Analysis

A thorough understanding of the starting material's properties is critical for successful synthesis.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Off-white to yellow solid
Key Reactive Sites C3-Cl (Cross-Coupling), C2-Ester (Amidation)

The reactivity of the molecule is dictated by its electronics and the nature of its substituents. The chloro group at C3 is activated by the electron-withdrawing nature of the adjacent ester and the pyrazine ring nitrogens, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions. The methyl ester at C2 can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amide bond formation—a common feature in many kinase inhibitors.

Caption: Reactivity map of the core scaffold.

Core Synthetic Protocols

The following protocols provide robust and reproducible methods for the derivatization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is one of the most powerful methods for installing new aryl or heteroaryl moieties at the C3 position, which is often crucial for targeting the solvent-front region of the kinase ATP-binding pocket.

Causality: The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. A base is required to activate the boronic acid for the transmetalation step.[9]

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inerting: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalyst/Ligand SystemTypical SubstratesBaseNotes
Pd(PPh₃)₄Electron-rich boronic acidsK₂CO₃, Cs₂CO₃A classic, reliable catalyst. Can require higher temperatures.
PdCl₂(dppf)General purposeK₂CO₃Effective for a broad range of substrates, including heteroaryls.
Pd₂(dba)₃ / SPhos or XPhosSterically hindered substratesK₃PO₄Highly active system, often allowing for lower catalyst loading and temperature.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for introducing primary or secondary amines at the C3 position. The resulting amino-pyrazine core is a key pharmacophore in numerous potent kinase inhibitors, where the amine often serves as an additional hydrogen bond donor.

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of ligand is even more critical here to facilitate the challenging C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate catalyst turnover.[10]

Step-by-Step Methodology:

  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos or BINAP, 2-6 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring.[11]

  • Monitoring: Track the consumption of the starting material by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.[11] Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Ester Modification to Amide

The conversion of the C2-ester to an amide is a common final step, as the amide functionality often enhances binding affinity and tunes physicochemical properties. This is a two-step process.

Amide_Formation_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling start_ester Starting Pyrazine Ester reagents1 LiOH or NaOH THF/H₂O start_ester->reagents1 product_acid Pyrazine Carboxylic Acid reagents1->product_acid reagents2 R-NH₂ Coupling Agent (HATU, EDC) Base (DIPEA) product_acid->reagents2 final_amide Final Kinase Inhibitor (Amide Product) reagents2->final_amide

Caption: Two-step workflow for ester-to-amide conversion.

Step 3A: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the pyrazine ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Base Addition: Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature.[12]

  • Monitoring & Workup: Monitor by TLC until the starting material is consumed. Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Step 3B: Amide Coupling

  • Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Add a coupling agent (e.g., HATU, 1.1 eq) and an amine base (e.g., DIPEA, 2.0-3.0 eq). Stir for 15-20 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), as monitored by LC-MS.

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC.

Application Example: Synthesis of a Pan-FGFR Inhibitor Scaffold

To illustrate the power of these protocols, we outline a synthetic route to a core scaffold found in many Fibroblast Growth Factor Receptor (FGFR) inhibitors.[6]

Synthesis_Scheme A Start B Intermediate A->B Protocol 2: Buchwald-Hartwig (Aniline, Pd₂(dba)₃/Xantphos) C Acid Intermediate B->C Protocol 3A: Saponification (LiOH, THF/H₂O) D Final Product C->D Protocol 3B: Amide Coupling (3,5-dimethoxyaniline, HATU)

Caption: Multi-step synthesis of a hypothetical FGFR inhibitor core.

This synthetic sequence demonstrates how this compound can be rapidly elaborated into a complex, drug-like molecule by applying the robust protocols detailed above. The choice of aniline derivatives for both the Buchwald-Hartwig and final amide coupling steps allows for extensive SAR exploration to optimize potency and selectivity against different kinase targets.

References

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Harnessing the Potential of Methyl 3-chloro-5-methylpyrazine-2-carboxylate as a Versatile Scaffold for Novel Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the myriad of heterocyclic compounds, the pyrazine nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide focuses on Methyl 3-chloro-5-methylpyrazine-2-carboxylate , a key intermediate that offers multiple avenues for chemical modification, making it an attractive starting point for the synthesis of new antimicrobial agents.[1][2] Its strategic substitution with chlorine and a methyl group provides a unique electronic and steric environment, ripe for the generation of diverse compound libraries with potential antimicrobial efficacy.

These application notes and protocols are designed for researchers, medicinal chemists, and drug development professionals. The content herein provides a comprehensive framework, from the initial synthetic derivatization of the pyrazine scaffold to the biological evaluation of the resulting compounds. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a drug discovery setting.

Section 1: The Pyrazine Scaffold: A Privileged Motif in Antimicrobial Drug Discovery

The pyrazine ring system is a fundamental component of numerous biologically active molecules. Its presence in natural products and synthetic drugs underscores its importance in medicinal chemistry. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions, both of which are crucial for molecular recognition at biological targets. The inherent stability and synthetic tractability of the pyrazine core make it an ideal scaffold for the development of new therapeutic agents.[3]

The subject of this guide, this compound, presents three key points for chemical diversification:

  • The Chloro Substituent: The chlorine atom at the 3-position is an excellent leaving group, amenable to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, which can significantly influence the biological activity of the resulting compounds.[4][5]

  • The Methyl Ester: The ester functionality at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. This provides another handle for modifying the physicochemical properties and biological profile of the molecule.

  • The Methyl Group: While less reactive, the methyl group at the 5-position can be a site for metabolic oxidation or can influence the overall lipophilicity and steric bulk of the molecule.

The strategic combination of these modifications allows for the fine-tuning of the molecule's properties to optimize its antimicrobial activity and selectivity.

Section 2: Synthetic Derivatization of the Pyrazine Scaffold

The following protocols outline the general procedures for the synthesis of a library of compounds derived from this compound.

Protocol: Nucleophilic Aromatic Substitution at the C3-Position

This protocol describes the displacement of the chloro group with a primary or secondary amine.

Rationale: The electron-withdrawing nature of the pyrazine ring and the adjacent ester group activates the C3-position for nucleophilic attack. The choice of the amine nucleophile is critical for introducing diversity and modulating the biological activity of the final compounds.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., benzylamine, morpholine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 - 1.5 eq) and a base such as triethylamine (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux under an inert atmosphere. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-amino-5-methylpyrazine-2-carboxylate derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol: Amide Coupling of the Corresponding Carboxylic Acid

This protocol details the hydrolysis of the methyl ester followed by amide bond formation.

Rationale: Conversion of the ester to an amide introduces a key hydrogen bond donor and acceptor moiety, which can significantly enhance interactions with biological targets. The diversity of commercially available amines allows for the creation of a large and varied amide library.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol/Water mixture

  • Hydrochloric acid (HCl) for acidification

  • Amine of choice

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure (2 steps):

Step 1: Ester Hydrolysis

  • Dissolve the starting ester in a mixture of methanol and water.

  • Add an aqueous solution of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and acidify the aqueous solution with HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 3-chloro-5-methylpyrazine-2-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent, add the desired amine (1.1 eq), a coupling agent (1.1 eq), and a base (2.0 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction as described in Protocol 2.1 (steps 3-5).

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final amide derivative by appropriate spectroscopic techniques.

G start Methyl 3-chloro-5-methyl pyrazine-2-carboxylate sub Nucleophilic Aromatic Substitution (C3) start->sub hydrolysis Ester Hydrolysis start->hydrolysis product1 3-Amino-5-methylpyrazine -2-carboxylate Derivatives sub->product1 acid 3-Chloro-5-methylpyrazine -2-carboxylic Acid hydrolysis->acid coupling Amide Coupling product2 3-Chloro-5-methylpyrazine -2-carboxamide Derivatives coupling->product2 acid->coupling

Caption: Synthetic pathways for derivatization.

Section 3: Antimicrobial Susceptibility Testing

Once a library of pyrazine derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial activity. The following protocols are based on established methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.[6][7][8]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Rationale: The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] This method allows for the quantitative assessment of the antimicrobial potency of the synthesized compounds.

Materials:

  • Synthesized pyrazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Include positive, negative, and growth controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability dye like resazurin can aid in the visualization of results.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Rationale: While the MIC indicates the concentration that inhibits growth, the MBC determines the concentration that kills the microorganism. This is particularly important for identifying compounds with bactericidal versus bacteriostatic activity.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation:

The results of the antimicrobial screening should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.

Compound IDR Group (at C3)R' Group (at C2)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
Parent ClOCH₃>128>128>128
1a -NH-CH₂-PhOCH₃64128128
1b -MorpholinoOCH₃326464
2a Cl-NH-CH₂-Ph163232
2b Cl-NH-(4-F-Ph)81616

Section 4: Elucidating the Mechanism of Action

Identifying the cellular target of a novel antimicrobial agent is a critical step in its development. The following are suggested experimental workflows to begin to unravel the mechanism of action of promising pyrazine derivatives.

Macromolecular Synthesis Inhibition Assays

Rationale: Many established antibiotics exert their effect by inhibiting essential cellular processes such as the synthesis of DNA, RNA, protein, or the cell wall.[9][10][11] By monitoring the incorporation of radiolabeled precursors into these macromolecules in the presence of the test compound, one can identify which pathway is being inhibited.

G cluster_0 Bacterial Cell DNA DNA Synthesis ([³H]thymidine) RNA RNA Synthesis ([³H]uridine) Protein Protein Synthesis ([³H]leucine) CellWall Cell Wall Synthesis ([¹⁴C]NAG) DNA_rep DNA Replication DNA_rep->DNA Transcription Transcription Transcription->RNA Translation Translation Translation->Protein Peptidoglycan Peptidoglycan Biosynthesis Peptidoglycan->CellWall Compound Active Pyrazine Derivative Compound->DNA_rep Compound->Transcription Compound->Translation Compound->Peptidoglycan

Caption: Macromolecular synthesis inhibition targets.

Membrane Permeability Assays

Rationale: Some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane. This can be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are normally excluded from the cell.

Protocol Suggestion: Propidium Iodide Uptake Assay

  • Treat bacterial cells with the test compound at its MIC and 2x MIC.

  • Include a positive control that is known to disrupt the membrane (e.g., polymyxin B) and a negative (untreated) control.

  • Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes and intercalate with DNA.

  • Measure the increase in fluorescence over time using a fluorometer. A significant increase in fluorescence in the presence of the compound suggests membrane disruption.

Conclusion

This compound is a highly versatile and promising scaffold for the development of novel antimicrobial agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the chemical space around this pyrazine core. A systematic approach to derivatization, coupled with robust antimicrobial screening and mechanism of action studies, will be instrumental in identifying lead compounds with the potential to address the urgent need for new and effective treatments for infectious diseases. The structure-activity relationships derived from these studies will be invaluable in guiding the optimization of these promising molecules into clinically viable drug candidates.

References

  • MySkinRecipes. 3-chloro-5-methylpyrazine-2-carbonitrile.
  • MySkinRecipes.
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  • ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • PubMed. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs | Microbiology. [Link]

  • NCBI Bookshelf. Antimicrobial Susceptibility Testing. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • OAE Publishing Inc. Methodologies for antimicrobial susceptibility testing. [Link]

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The Versatile Scaffold: Methyl 3-chloro-5-methylpyrazine-2-carboxylate in the Genesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazine Core in Oncology

In the landscape of modern medicinal chemistry, heterocyclic compounds are paramount, with nitrogen-containing scaffolds forming the backbone of a significant portion of clinically approved drugs.[1] Among these, the pyrazine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, has emerged as a "privileged scaffold" in the development of anticancer therapeutics.[1][2] Its unique electronic properties and ability to serve as both a hydrogen bond donor and acceptor make it an ideal framework for interacting with various biological targets.[3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, most notably as potent and selective kinase inhibitors, which are crucial regulators of cellular processes often dysregulated in cancer.[4][5]

This technical guide focuses on a key building block, Methyl 3-chloro-5-methylpyrazine-2-carboxylate , and its strategic application in the synthesis and development of novel anticancer compounds. We will delve into the synthetic pathways leveraging this versatile starting material, explore the structure-activity relationships (SAR) of its derivatives, and provide detailed protocols for their synthesis and subsequent in vitro evaluation as potential anticancer agents.

This compound: A Profile

This compound serves as an excellent starting point for derivatization due to its multiple reactive sites. The chloro group at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing moieties. The methyl ester at the 2-position can be readily converted into an amide, providing another avenue for structural modification and interaction with biological targets. The methyl group at the 5-position also offers a site for potential modification to explore its influence on biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 859063-65-3[6]
Molecular Formula C₇H₇ClN₂O₂[6]
Molecular Weight 186.6 g/mol [6]
Boiling Point 265.6 ± 35.0 °C at 760 mmHg[6]
Appearance Powder or liquid[6]
XLogP3 1.3[6]

Application in the Synthesis of Kinase Inhibitors: A Case Study on FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling is implicated in the pathogenesis of various cancers, making them a key target for anticancer drug development.[7][8] A recent study by Zheng et al. (2024) highlights the development of potent FGFR inhibitors based on a 3-aminopyrazine-2-carboxamide scaffold, a core structure readily accessible from this compound.[7]

The general synthetic strategy involves two key steps:

  • Amination: Nucleophilic aromatic substitution of the 3-chloro group with an amino group.

  • Amidation: Conversion of the methyl ester to a carboxamide by reaction with a desired amine.

Below is a representative synthetic workflow illustrating the transformation of this compound into a potent FGFR inhibitor.

G start Methyl 3-chloro-5- methylpyrazine-2-carboxylate intermediate1 Methyl 3-amino-5- methylpyrazine-2-carboxylate start->intermediate1 Amination (e.g., NH3 or protected amine) intermediate2 3-Amino-5-methylpyrazine- 2-carboxylic acid intermediate1->intermediate2 Ester Hydrolysis (e.g., LiOH, NaOH) final_product 3-Amino-N-(aryl)-5- methylpyrazine-2-carboxamide (e.g., FGFR Inhibitor) intermediate2->final_product Amide Coupling (e.g., HATU, HBTU, with desired amine)

Caption: Synthetic workflow from the starting material to a target anticancer compound.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective anticancer agents relies heavily on understanding the structure-activity relationships of a given chemical scaffold. For the 3-aminopyrazine-2-carboxamide core, modifications at various positions have been shown to significantly impact biological activity.

  • Substitution at the 3-amino group: The free amino group is often crucial for forming key hydrogen bonds with the hinge region of the kinase active site.[7]

  • The Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen plays a critical role in determining potency and selectivity. Aromatic or heteroaromatic rings with specific substitution patterns can occupy hydrophobic pockets within the target protein, enhancing binding affinity.[7][9] For instance, in the FGFR inhibitors developed by Zheng et al., a 3,5-dihydroxyphenyl group on the carboxamide was found to be crucial for potent activity.[7]

  • Substitution at the 5-position: The methyl group at this position can influence the overall conformation and steric interactions of the molecule within the binding site. Modifications at this position can be explored to fine-tune activity and selectivity.[10]

Table 2: Representative SAR Data for 3-Amino-5-methylpyrazine-2-carboxamide Derivatives as FGFR Inhibitors

CompoundR Group (on Carboxamide)FGFR1 IC₅₀ (μM)FGFR2 IC₅₀ (μM)FGFR3 IC₅₀ (μM)FGFR4 IC₅₀ (μM)Reference
18i 3,5-dihydroxyphenyl0.080.030.020.15[7]
18a 3,5-dimethoxyphenyl>101.250.89>10[7]
7g 4-chlorophenyl>10>10>10>10[7]
7i 4-methoxyphenyl>105.62>10>10[7]

Note: Data is adapted from Zheng et al. (2024) for illustrative purposes.[7]

Protocols for Synthesis and In Vitro Evaluation

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 3-aminopyrazine-2-carboxamide derivative and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of 3-Amino-N-(3,5-dimethoxyphenyl)-5-methylpyrazine-2-carboxamide

This protocol is a representative example and may require optimization for specific derivatives.

Step 1: Amination of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonium hydroxide, excess).

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 3-amino-5-methylpyrazine-2-carboxylate.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 3-amino-5-methylpyrazine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-Amino-5-methylpyrazine-2-carboxylic acid.

Step 3: Amide Coupling

  • To a solution of 3-Amino-5-methylpyrazine-2-carboxylic acid (1.0 eq) and 3,5-dimethoxyaniline (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) or HBTU (1.2 eq).[11]

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Protocol 2: In Vitro Anticancer Activity Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., NCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-453)[7]

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compound dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

G cluster_0 In Vitro Screening Workflow cell_culture Cell Culture (Cancer Cell Lines) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay Viability Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis

Caption: A typical workflow for in vitro anticancer drug screening.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel anticancer compounds. Its reactivity allows for the facile introduction of diverse functionalities, enabling the exploration of a broad chemical space. The development of pyrazine-based kinase inhibitors, such as those targeting FGFR, demonstrates the potential of this scaffold in precision oncology. Future research will likely focus on the synthesis of more selective and potent derivatives, the exploration of novel biological targets, and the development of compounds with improved pharmacokinetic properties. The protocols and insights provided in this guide serve as a foundation for researchers dedicated to advancing the discovery of next-generation anticancer therapeutics.

References

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [PMC Source]. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Jorda, R., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]

  • Tantawy, A. S., et al. (2022). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules.
  • Kucerova-Chlupacova, M., et al. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]

  • Jorda, R., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry.
  • Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules.
  • Jorda, R., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • Gaafar, A. A., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry.
  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry.
  • Al-Suhaimi, K. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
  • Cereda, E., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Chemistry – A European Journal.
  • Jantova, S., et al. (2012).
  • Johnstone, T. C., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.
  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [NIH Source]. Available at: [Link]

  • Wang, H., et al. (2021).
  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable.
  • BenchChem. (2025). managing incompatible reagents with pyrazine carboxylic acids. BenchChem.
  • Drug Design Org. (n.d.).
  • US Patent US20060047124A1. (2006). Process for preparing 2-aminopyridine derivatives.
  • El-Gamal, M. I., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [PMC Source]. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.
  • Al-Said, M. S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • Noble Life Sciences. (n.d.).
  • Bentham Science Publisher. (2023).

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Application Notes and Protocols: Strategic Functionalization of the Methyl Group on Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties. The strategic functionalization of substituted pyrazines is a cornerstone of drug development, enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. "Methyl 3-chloro-5-methylpyrazine-2-carboxylate" is a versatile starting material, offering multiple sites for chemical modification. This guide provides a detailed technical overview and actionable protocols for the selective functionalization of the C5-methyl group, a key handle for molecular elaboration.

The reactivity of the methyl group on the pyrazine ring is influenced by the electronic nature of the heterocyclic core and the existing substituents. The electron-withdrawing chloro and methyl carboxylate groups modulate the reactivity of the pyrazine ring, making the methyl group amenable to specific transformations that are crucial for the synthesis of novel analogues and active pharmaceutical ingredients (APIs). This document will focus on two primary, high-impact transformations: benzylic oxidation to introduce carbonyl functionality and benzylic halogenation to create a versatile synthetic intermediate.

Part 1: Benzylic Oxidation of the C5-Methyl Group

The selective oxidation of the methyl group on the pyrazine ring to an aldehyde or carboxylic acid introduces a key functional group for further derivatization, such as reductive amination, Wittig reactions, or amide bond formation.

Scientific Rationale and Mechanistic Considerations

The oxidation of a methyl group on a heteroaromatic ring, often referred to as benzylic oxidation in analogy to toluene derivatives, can be achieved using various oxidizing agents. For pyrazine systems, selenium dioxide (SeO₂) is a highly effective and selective reagent. The reaction proceeds through a series of steps involving an ene reaction followed by a[1][2]-sigmatropic rearrangement.

The electron-deficient nature of the pyrazine ring, further accentuated by the chloro and carboxylate substituents, enhances the acidity of the methyl protons, facilitating the initial interaction with the oxidizing agent. The choice of selenium dioxide is predicated on its ability to effect this transformation under relatively mild conditions, often with high selectivity for the methyl group over other potentially oxidizable sites on the molecule.[1][2]

Experimental Protocol: Oxidation to Methyl 3-chloro-5-formylpyrazine-2-carboxylate

This protocol details the selective oxidation of the methyl group to an aldehyde.

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. This is crucial to prevent unwanted side reactions.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and 1,4-dioxane (10-15 mL per gram of starting material).

  • Addition of Oxidant: Carefully add selenium dioxide (1.1 - 1.2 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will be observed.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired aldehyde, Methyl 3-chloro-5-formylpyrazine-2-carboxylate.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Key ReagentSelenium Dioxide (SeO₂)
Solvent1,4-Dioxane
TemperatureReflux (~101 °C)
Typical Yield60-75%
ProductMethyl 3-chloro-5-formylpyrazine-2-carboxylate

Experimental Workflow Diagram:

Oxidation_Workflow Start Setup Inert Atmosphere (N₂ or Ar) Reagents Add Starting Material & 1,4-Dioxane Start->Reagents Oxidant Add Selenium Dioxide (1.1-1.2 eq) Reagents->Oxidant Reaction Reflux at ~101°C (4-8 hours) Oxidant->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Cool & Filter (remove Se) Reaction->Workup Monitor->Reaction Purify Concentrate & Purify (Column Chromatography) Workup->Purify Product Methyl 3-chloro-5-formyl- pyrazine-2-carboxylate Purify->Product

Caption: Workflow for the selective oxidation of the C5-methyl group.

Part 2: Benzylic Halogenation of the C5-Methyl Group

Introducing a halogen, typically bromine, at the benzylic position of the C5-methyl group transforms it into a highly versatile synthetic handle. The resulting bromomethyl derivative is an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Scientific Rationale and Mechanistic Considerations

Benzylic bromination is most effectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light.[3][4] The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction.

The selectivity for benzylic bromination over other positions is due to the stability of the intermediate benzylic radical, which is delocalized over the pyrazine ring. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes side reactions such as electrophilic aromatic substitution on the pyrazine ring.

Experimental Protocol: Synthesis of Methyl 3-chloro-5-(bromomethyl)pyrazine-2-carboxylate

This protocol details the selective bromination of the methyl group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., a 250W lamp)

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Inert Atmosphere: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride (15-20 mL per gram of starting material).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN (0.02-0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77 °C for CCl₄) while irradiating with a light source.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours. The disappearance of the starting material and the formation of a less polar product spot should be observed. Succinimide, a byproduct, will precipitate as the reaction proceeds.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, Methyl 3-chloro-5-(bromomethyl)pyrazine-2-carboxylate, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or flash column chromatography.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Key ReagentN-Bromosuccinimide (NBS)
InitiatorBenzoyl peroxide or AIBN
SolventCarbon tetrachloride (CCl₄)
TemperatureReflux (~77 °C) with light irradiation
Typical Yield75-90%
ProductMethyl 3-chloro-5-(bromomethyl)pyrazine-2-carboxylate

Reaction Pathway Diagram:

Bromination_Pathway cluster_reactants Reactants cluster_conditions Conditions Start Methyl 3-chloro-5-methyl- pyrazine-2-carboxylate Radical Formation of Benzylic Radical Start->Radical Initiation & Propagation NBS NBS NBS->Radical Initiation & Propagation Initiator Radical Initiator (AIBN or BPO) Initiator->Radical Initiation & Propagation Solvent CCl₄ Energy Heat (Reflux) & Light (hν) Product Methyl 3-chloro-5-(bromomethyl)- pyrazine-2-carboxylate Radical->Product Reaction with NBS Byproduct Succinimide Radical->Byproduct

Caption: Pathway for the free-radical bromination of the C5-methyl group.

Conclusion and Future Perspectives

The protocols detailed herein provide robust and reproducible methods for the strategic functionalization of the C5-methyl group of this compound. The resulting aldehyde and bromomethyl derivatives are valuable intermediates for the synthesis of a diverse library of pyrazine-containing compounds for drug discovery and development. Further elaboration of these functionalized intermediates can be achieved through a variety of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, to access novel chemical space.[5] The choice of functionalization strategy will ultimately be dictated by the specific synthetic target and the desired biological application.

References

  • Arbaoui, A., & Berredjem, M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Shaligram, A. M., & Rao, A. S. (1992). Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. Organic Process Research & Development, 3(4), 329-333.
  • ACS Publications. (n.d.). Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

  • Doc Brown's Chemistry. (n.d.). Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene. Retrieved from [Link]

  • Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Link]

  • ResearchGate. (n.d.). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

  • ACS Publications. (n.d.). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis. ACS Catalysis. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

[1]

Part 1: Strategic Overview & Mechanistic Insight[1]

The Substrate Challenge

Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS: 859063-65-3) presents a unique "push-pull" electronic environment ideal for late-stage diversification, yet fraught with competitive pathways.[1]

  • Activation (The "Pull"): The pyrazine ring is inherently electron-deficient (

    
    -deficient).[1] The 3-chloro position is further activated by the ortho-carboxylate group and the adjacent ring nitrogen.[1] This makes the C-Cl bond highly susceptible to oxidative addition by Pd(0), often surpassing the reactivity of chlorobenzenes.
    
  • Risk Factors (The "Trap"):

    • Hydrolysis: The methyl ester at C2 is prone to saponification under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[1]

    • Chelation: The proximity of the N1 nitrogen and the carbonyl oxygen can form a stable chelate with the metal center, potentially arresting the catalytic cycle prior to transmetallation.[1]

    • Nucleophilic Attack: The C3 position is sufficiently electrophilic to undergo SNAr background reactions with strong nucleophiles (amines/alkoxides) even without a catalyst.

Mechanistic Strategy

To ensure chemoselectivity, the catalytic system must favor the Oxidative Addition (OA) pathway over background nucleophilic substitution. We utilize electron-rich, bulky phosphine ligands (Buchwald-type) to accelerate OA and facilitate Reductive Elimination (RE), while employing mild, non-nucleophilic bases to preserve the ester moiety.

Part 2: Decision Matrix & Workflow Visualization

The following decision tree guides the selection of reaction conditions based on the desired coupling partner.

Reaction_OptimizationStartSubstrate:This compoundTargetDesired Bond Formation?Start->TargetSuzukiC-C (Aryl/Alkyl)Suzuki-MiyauraTarget->Suzuki Boronic AcidBuchwaldC-N (Amine)Buchwald-HartwigTarget->Buchwald AmineSonogashiraC-C (Alkyne)SonogashiraTarget->Sonogashira AlkyneSuz_CondLigand: XPhos or SPhosBase: K3PO4 (anhydrous)Solvent: Toluene/Water (10:1)Suzuki->Suz_CondBuch_CondLigand: BrettPhos or BINAPBase: Cs2CO3Solvent: 1,4-DioxaneBuchwald->Buch_CondSono_CondCat: PdCl2(PPh3)2Co-Cat: CuIBase: Et3N (excess)Sonogashira->Sono_Cond

Figure 1: Strategic decision matrix for ligand and condition selection based on coupling partner.[1]

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Ester-Retention Method)

Designed to minimize ester hydrolysis while maximizing yield.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: XPhos (4-10 mol%) — Chosen for stability and high activity with heteroaryl chlorides.[1]

  • Base: K₃PO₄ (2.0 equiv) — Use anhydrous tribasic potassium phosphate to reduce hydrolysis risk compared to carbonates.[1]

  • Solvent: Toluene:Water (10:1 v/v) or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the pyrazine substrate (186.6 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Inject degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Note: Monitor by TLC/LCMS.[1] Do not exceed 100°C to prevent thermal decomposition of the ester.[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Optimized for C-N bond formation without SNAr background competition.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (4 mol%) — Essential for preventing catalyst poisoning by the pyrazine nitrogen.[1]

  • Base: Cs₂CO₃ (2.0 equiv) — Avoid NaOtBu; alkoxides will transesterify or hydrolyze the methyl ester.[1]

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BrettPhos in 1 mL of dioxane and stir at 40°C for 5 mins to generate the active catalyst.

  • Reaction Assembly: Add the pyrazine substrate (1.0 mmol), amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol) to the reaction vessel. Add the pre-formed catalyst solution.[1]

  • Heating: Stir at 90°C for 6–16 hours.

  • Validation: Check for the disappearance of the starting chloride (LCMS [M+H]+ = 187.0).[3]

  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify.

Part 4: Data Summary & Troubleshooting

ParameterStandard ConditionOptimization for Difficult SubstratesRationale
Solvent Toluene/Water (10:1)THF or DMF (Anhydrous)Water promotes Suzuki coupling but risks ester hydrolysis. Anhydrous conditions prevent this.[1]
Base K₃PO₄CsF or KFFluoride bases are milder and effective for sensitive esters.[1]
Ligand XPhos / SPhosBrettPhos / RuPhosBulky biaryl phosphines prevent Pd coordination to pyrazine nitrogens.[1]
Temp 80°C60°C (Longer time)Lower temperature reduces thermal degradation of the pyrazine ring.
Common Failure Modes
  • Hydrolysis (Acid Formation): If the LCMS shows a mass of 172.5 (Carboxylic acid), switch to anhydrous conditions and use CsF as the base.

  • Homocoupling: If the pyrazine dimerizes, ensure the reaction is strictly oxygen-free (sparge solvents with Argon for >15 mins).[1]

  • No Reaction: The pyrazine nitrogen may be poisoning the catalyst.[1] Increase catalyst loading to 5 mol% or switch to a ligand with larger steric bulk (e.g., tBuXPhos).

Part 5: References

  • BLD Pharm. (n.d.).[1] this compound Product Information. Retrieved from

  • Google Patents. (2019).[1] SHP2 phosphatase inhibitors and methods of use thereof (WO2019183367A1). Retrieved from

  • Royal Society of Chemistry. (2013).[1] Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2012).[1] New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Retrieved from

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from

The Strategic Utility of Methyl 3-chloro-5-methylpyrazine-2-carboxylate in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of materials science, the quest for novel molecular architectures with tailored electronic and photophysical properties is incessant. Heterocyclic compounds, particularly those with electron-deficient aromatic systems, have emerged as pivotal components in the design of functional organic materials. Among these, Methyl 3-chloro-5-methylpyrazine-2-carboxylate stands out as a trifunctional building block with significant potential. Its unique arrangement of a chloro leaving group, an electron-withdrawing ester, and a methyl group on the electron-deficient pyrazine core provides a versatile platform for the synthesis of advanced materials. This guide provides an in-depth exploration of this compound's properties, synthesis, and its application in the development of cutting-edge materials for optoelectronics.

The pyrazine ring, an isomer of diazine with nitrogen atoms at positions 1 and 4, inherently possesses electron-deficient characteristics. This electron deficiency is further amplified by the presence of the methyl carboxylate group at the 2-position. Such a feature makes pyrazine derivatives excellent candidates for use as acceptor units in donor-acceptor (D-A) type conjugated polymers, which are the cornerstone of modern organic electronics.[1][2] The chloro and methyl substituents at positions 3 and 5, respectively, offer additional handles for tuning the molecule's reactivity and the final material's properties. Specifically, the chlorine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of extended π-conjugated systems.[3]

Physicochemical and Safety Profile

A thorough understanding of the chemical's properties and hazards is paramount for its safe and effective use in a research setting.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (for this compound)Reference Compound: Methyl 5-chloropyrazine-2-carboxylate
CAS Number 859063-65-333332-25-1
Molecular Formula C₇H₇ClN₂O₂C₆H₅ClN₂O₂
Molecular Weight 186.60 g/mol 172.57 g/mol [4]
Appearance Predicted: Off-white to yellow solid-
Storage Inert atmosphere, 2-8°C-

Safety and Handling:

This compound, like many chlorinated heterocyclic compounds, should be handled with care. While specific toxicity data for this exact compound is limited, data for the closely related 3-Chloro-5-methylpyrazine-2-carbonitrile suggests that it may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[5][6][7]

GHS Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization: Establishing a Foundation

The availability of a reliable synthetic route to this compound is crucial for its application in materials synthesis. The following protocol is adapted from established methodologies for similar pyrazine derivatives.[8][9][10]

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_Scheme cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination & Esterification Reactant1 2-Aminomalonamide Intermediate1 3-Hydroxy-5-methylpyrazine-2-carboxamide Reactant1->Intermediate1 NaOH (aq) Reactant2 Methylglyoxal Reactant2->Intermediate1 NaOH (aq) Intermediate1_ref 3-Hydroxy-5-methylpyrazine-2-carboxamide Product This compound Intermediate1_ref->Product 1. SOCl₂ or POCl₃, DMF (cat.) 2. Methanol

Caption: Synthetic pathway for this compound.

Step-by-Step Procedure:

  • Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 2-aminomalonamide (1.0 eq) to an aqueous solution of methylglyoxal (40% in water, 1.1 eq).

    • Cool the mixture to 0-5°C in an ice-water bath.

    • Slowly add an aqueous solution of sodium hydroxide (40%, 2.0 eq) dropwise, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 6-8 hours.

    • Carefully acidify the reaction mixture with hydrochloric acid (10%) to a pH of approximately 6.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.

  • Step 2: Synthesis of this compound.

    • To a flask containing 3-hydroxy-5-methylpyrazine-2-carboxamide (1.0 eq), add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (typically 80-110°C) for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

    • After completion, carefully remove the excess chlorinating agent under reduced pressure.

    • Slowly add anhydrous methanol to the residue at 0°C. This step performs the esterification.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • The reaction mixture is then quenched by pouring it onto ice-water and neutralized with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

Due to the limited availability of published spectral data for this specific molecule, the following are predicted values based on structurally similar compounds. Researchers should perform their own characterization for confirmation.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazine-H8.3 - 8.5Singlet
-OCH₃3.9 - 4.1Singlet
-CH₃2.6 - 2.8Singlet
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O163 - 166
C-Cl150 - 153
C-CH₃155 - 158
C-COOCH₃142 - 145
Pyrazine-CH135 - 138
-OCH₃52 - 54
-CH₃21 - 23

Protocol 2: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified product.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment with a 30° pulse angle.

    • Set the spectral width to cover the range of 0-10 ppm.

    • The number of scans can be adjusted based on the sample concentration (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral width to 0-200 ppm.

    • A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024-4096 scans).[11]

Application in Materials Science: A Gateway to Functional Polymers

The presence of a reactive chlorine atom on the electron-deficient pyrazine ring makes this compound an ideal monomer for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Stille couplings, are powerful tools for the synthesis of conjugated polymers with tailored optoelectronic properties.[3][12][13]

The Rationale: Engineering Donor-Acceptor Architectures

The pyrazine core in our title compound acts as an electron acceptor. By coupling it with electron-donating aromatic units (donors), a donor-acceptor (D-A) polymer can be constructed. This D-A architecture leads to a narrow bandgap, which is highly desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the pyrazine and the ester group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which can improve electron injection and transport in electronic devices.[2][14][15] The methyl group can enhance the solubility of the polymer, which is crucial for solution-based processing techniques.

DA_Polymer Title This compound (Acceptor Monomer) Coupling Pd-Catalyzed Cross-Coupling (Suzuki or Stille) Title->Coupling Donor Donor Monomer (e.g., Arylboronic Acid or Organostannane) Donor->Coupling Polymer Donor-Acceptor Conjugated Polymer Coupling->Polymer Application Optoelectronic Applications (OPVs, OLEDs) Polymer->Application

Caption: Workflow for creating functional polymers.

Protocol 3: Synthesis of a Donor-Acceptor Polymer via Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with a diboronic acid or ester derivative of an electron-rich aromatic compound (e.g., a thiophene-based monomer).[16][17][18]

Reaction Scheme:

An aryl di-boronic acid or ester is coupled with this compound in the presence of a palladium catalyst and a base to form a conjugated polymer.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a Schlenk flask, add this compound (1.0 eq), the aryl diboronic acid/ester comonomer (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (3-4 eq).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%) or a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

    • Heat the reaction mixture to 80-110°C and stir vigorously for 24-72 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into a stirring solution of methanol to precipitate the polymer.

    • Collect the polymer by filtration.

    • To remove catalyst residues and oligomers, perform a Soxhlet extraction of the polymer with methanol, acetone, and hexane.

    • The purified polymer is then extracted with a good solvent for the polymer, such as chloroform or chlorobenzene.

    • The final polymer is obtained by precipitating the concentrated solution into methanol and drying under vacuum.

Protocol 4: Synthesis of a Donor-Acceptor Polymer via Stille Coupling

The Stille coupling offers an alternative route, particularly when the desired comonomer is available as an organostannane derivative.[3][12][19]

Reaction Scheme:

An organo-distannane derivative of an aryl compound is coupled with this compound in the presence of a palladium catalyst.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a Schlenk flask, dissolve this compound (1.0 eq) and the organo-distannane comonomer (1.0 eq) in a dry, degassed solvent such as toluene or DMF.

    • Add a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-3 mol%).

  • Reaction Setup:

    • Ensure the reaction is maintained under an inert atmosphere.

    • Heat the mixture to 90-120°C and stir for 24-48 hours.

  • Work-up and Purification:

    • The work-up procedure is similar to that of the Suzuki coupling. The polymer is precipitated in methanol or hexane.

    • Purification is typically achieved by Soxhlet extraction to remove impurities.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant, yet largely untapped, potential in materials science. Its inherent electronic properties and the presence of a reactive handle for cross-coupling reactions make it an attractive candidate for the synthesis of novel conjugated polymers for optoelectronic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and polymerization of this versatile compound. Future work could focus on the synthesis of a wider range of polymers with different donor units to fine-tune the optoelectronic properties for specific device applications. Furthermore, the ester functionality could be hydrolyzed to the carboxylic acid, opening up possibilities for its use in dye-sensitized solar cells or as a coordinating ligand in metal-organic frameworks. The continued exploration of such versatile building blocks will undoubtedly pave the way for the next generation of advanced organic materials.

References

  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents.
  • Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem. Available at: [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum - Chemical Science (RSC Publishing). Available at: [Link]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime - Technoarete. Available at: [Link]

  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC - NIH. Available at: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Pyrazinacene conjugated polymers - Semantic Scholar. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • Introducing Electron-Withdrawing Linking Units and Thiophene π-Bridges into Polymerized Small Molecule Acceptors for High-Efficiency All-Polymer Solar Cells | Chemistry of Materials - ACS Publications. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate. Available at: [Link]

  • Stille cross-coupling reaction - YouTube. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Org. Synth. 2011, 88, 197. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • 3-chloro-5-methylpyrazine-2-carbonitrile - MySkinRecipes. Available at: [Link]

Sources

Designing Bioactive Scaffolds: Application and Protocols for Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Core as a Privileged Scaffold in Drug Discovery

The pyrazine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for potent and selective interactions with biological targets.[1][3] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[2][3][4] This makes the pyrazine scaffold a "privileged" structure in the design of novel therapeutic agents.

This application note focuses on a key building block for accessing this chemical space: Methyl 3-chloro-5-methylpyrazine-2-carboxylate . This versatile reagent offers multiple reaction sites for diversification, enabling the synthesis of complex molecular architectures.[5][6] We will provide a detailed exploration of its reactivity, focusing on pivotal synthetic transformations and offering robust protocols for the generation of libraries of bioactive molecules.

Core Properties and Reactivity of this compound

The reactivity of this compound is dictated by its distinct functional groups: a reactive chloro substituent, a methyl ester, and a methyl group on the pyrazine core. The chloro group at the 3-position is particularly amenable to displacement through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[7]
Molecular Weight 186.60 g/mol [7]
CAS Number 859063-65-3[7]
Storage Inert atmosphere, 2-8°C[7]

Synthetic Pathways for Bioactive Molecule Diversification

The strategic functionalization of this compound allows for the creation of diverse libraries of compounds for biological screening. The primary avenues for modification are outlined below.

G cluster_0 Primary Transformations cluster_1 Secondary Transformation A Methyl 3-chloro-5- methylpyrazine-2-carboxylate B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acids/Esters C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Primary/Secondary Amines D Nucleophilic Aromatic Substitution (C-N, C-O, C-S Bond Formation) A->D Amines, Alcohols, Thiols F Diverse Bioactive Pyrazine Derivatives B->F C->F D->F E Amide Bond Formation (Post-hydrolysis) E->F

Caption: Key synthetic transformations for diversifying this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the 3-position of the pyrazine ring.[1][8] This reaction is fundamental in creating biaryl structures prevalent in many kinase inhibitors and other targeted therapies.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ are commonly used. The choice of catalyst can influence reaction efficiency with different substrates.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction rate and yield.

  • Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.

G start Start reagents Combine Starting Material, Boronic Acid, Solvent, Base start->reagents degas Degas Mixture (e.g., N2 bubbling) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterConditionPurpose
Arylboronic Acid 1.2 equiv.C-C coupling partner
Base (e.g., K₂CO₃) 2.0 equiv.Activates boronic acid
Catalyst (e.g., Pd(PPh₃)₄) 0.05 equiv.Facilitates C-C bond formation
Solvent Dioxane/Water (4:1)Dissolves reactants
Temperature 80-100 °CProvides activation energy
Atmosphere Inert (N₂ or Ar)Prevents catalyst degradation

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the 3-position.[10] This reaction is invaluable for synthesizing compounds that can act as hydrogen bond donors or acceptors, a key feature in many drug-receptor interactions.

Causality of Experimental Choices:

  • Palladium Pre-catalyst and Ligand: The choice of ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the reductive elimination step and prevent catalyst decomposition.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable base such as sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.08 equiv.) in a reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the combined organic layers and concentrate.

  • Purification: Purify the residue by flash chromatography.

Reagent/ParameterConditionPurpose
Amine 1.2 equiv.C-N coupling partner
Base (e.g., NaOtBu) 1.4 equiv.Deprotonates amine
Catalyst (e.g., Pd₂(dba)₃) 0.02 equiv.Facilitates C-N bond formation
Ligand (e.g., XPhos) 0.08 equiv.Stabilizes catalyst, promotes reaction
Solvent Anhydrous TolueneAnhydrous reaction medium
Temperature 80-110 °CProvides activation energy

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For highly activated systems or with strong nucleophiles, a direct SNAr can be an efficient, metal-free alternative for introducing nucleophiles. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylate group facilitates this reaction.

Causality of Experimental Choices:

  • Nucleophile: Stronger nucleophiles will react more readily. The choice of nucleophile dictates the type of bond formed (C-N, C-O, C-S).

  • Solvent: Polar aprotic solvents like DMSO or DMF can accelerate the reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Temperature: Heating is often required to overcome the activation energy for the reaction.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMSO.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol, 1.5-2.0 equiv.). If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) may be required to generate the corresponding alkoxide or thiolate in situ.

  • Reaction: Heat the reaction mixture (e.g., to 80-120 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Secondary Transformation: Amide Bond Formation

The methyl ester of the synthesized pyrazine derivatives can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further diversification through amide bond formation. This allows for the introduction of a wide range of substituents, further expanding the chemical space for biological screening. A green and efficient method for this hydrolysis uses lithium hydroxide in water.[11][12]

Biological Evaluation of Synthesized Bioactive Molecules

The diverse pyrazine derivatives synthesized from this compound can be screened against a variety of biological targets. Given the prevalence of the pyrazine scaffold in kinase inhibitors and GPCR modulators, these are logical starting points for biological evaluation.[7][13]

Example Signaling Pathway: Kinase Inhibition

Many pyrazine-containing compounds function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The pyrazine nitrogens often act as hydrogen bond acceptors, interacting with the hinge region of the kinase.[13]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Phosphorylation Receptor->P1 Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target for pyrazine-based kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of bioactive molecules. Through well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can readily access a wide range of pyrazine derivatives for drug discovery programs. The protocols and insights provided in this application note serve as a robust foundation for the rational design and synthesis of novel therapeutic agents.

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  • PubMed. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[5][6][11]-Benzotriazin-4(3 H)-ones with DABAL-Me3. Retrieved from [Link]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-chloro-5-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this key intermediate. Our focus is on providing practical, field-proven insights to ensure the highest purity of your compound.

I. Understanding the Compound: Physicochemical Properties

Before delving into purification methodologies, a thorough understanding of the physical and chemical properties of this compound is paramount. These properties dictate the most effective purification strategies.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Yellow to orange solid
Melting Point 84-85 °C
Boiling Point 265.6±35.0 °C at 760 mmHg (Predicted)
Storage Inert atmosphere, 2-8°C

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brownish tint. What are the likely impurities?

A1: A persistent color in your product often indicates the presence of colored impurities. Based on the typical synthesis of pyrazine derivatives, these could include:

  • Unreacted Starting Materials or Intermediates: For instance, if the synthesis involves the chlorination of a hydroxyl precursor like 3-hydroxy-5-methylpyrazine-2-carboxylic acid, any unreacted starting material can impart color.

  • Side-Reaction Byproducts: The synthesis of pyrazines can sometimes lead to the formation of polymeric or other colored byproducts, especially if reaction temperatures are not well-controlled.

  • Oxidation Products: Pyrazine rings can be susceptible to oxidation, leading to colored degradation products.

Q2: I'm seeing multiple spots on my TLC plate after purification. How can I identify these impurities?

A2: The presence of multiple spots on a TLC plate indicates that your sample is not pure. To identify these impurities, you can:

  • Co-spotting: Run a TLC with your purified sample, the crude reaction mixture, and the starting materials on the same plate. This will help you determine if the impurities are unreacted starting materials.

  • Spectroscopic Analysis: If you can isolate the impurity spots by preparative TLC or column chromatography, you can analyze them using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to elucidate their structures.

Q3: My yield is significantly lower after recrystallization. What can I do to improve it?

A3: Low recovery after recrystallization is a common issue. Here are some potential causes and solutions:

  • Using too much solvent: The goal of recrystallization is to use the minimum amount of hot solvent to dissolve the compound. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound is too soluble in the chosen solvent: If your compound is highly soluble in the solvent even at low temperatures, you will have poor recovery. You may need to select a different solvent or a solvent system where the compound has lower solubility at cold temperatures.

III. Purification Protocols and Methodologies

This section provides detailed protocols for the most common purification techniques for this compound.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

Diagram of the Recrystallization Workflow:

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) to remove insoluble impurities dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash Crystals with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Recommended Solvents for Recrystallization:

Based on the properties of similar pyrazine derivatives, the following solvents and solvent systems can be effective for the recrystallization of this compound:

  • Water: Patents for related compounds describe recrystallization from water to yield a light yellow solid.[1]

  • Acetonitrile: A patent for a similar compound, 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester, describes successful recrystallization from acetonitrile.[2]

  • Methanol or Ethanol: Alcohols are often good solvents for recrystallizing pyrazine derivatives.

  • Hexane/Ethyl Acetate or Pentane/Ether Mixtures: For less polar impurities, a mixed solvent system can be effective.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but the compound will precipitate out upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used or if there are insoluble impurities): Quickly filter the hot solution through a fluted filter paper into a clean flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

B. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Diagram of the Column Chromatography Workflow:

G start Crude Mixture dissolve Dissolve in Minimum Solvent start->dissolve load Load onto Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: A general workflow for purification by column chromatography.

Recommended Conditions for Column Chromatography:

  • Stationary Phase: Silica gel is a common choice for the purification of pyrazine derivatives.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or pentane) and a more polar solvent (like ethyl acetate or ether) is typically used. For pyrazine purification, a 90/10 hexane/ethyl acetate mixture has been shown to be effective in separating pyrazines from imidazole impurities.[3] A pentane/ether (7:3) mixture has also been used for a related chloropyrazine derivative.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. You can use a constant solvent composition (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate the compounds.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to determine which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

C. Distillation

Given the compound's predicted boiling point of 265.6 °C, vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities.

Step-by-Step Vacuum Distillation Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Sample Charging: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum.

  • Purity Check: Analyze the collected fraction for purity.

IV. Purity Assessment

After purification, it is essential to assess the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound. For pyrazine derivatives, a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a buffer is often used. UV detection is suitable for these compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified compound and for identifying any remaining impurities. The NMR spectra of the purified compound should be clean and show the expected signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity and confirm the molecular weight of the compound.

V. References

  • Synthesis process of 2-methyl-5-pyrazine formate. CN109369545B.

  • Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. AT249682B.

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.

  • This compound. Lead Sciences. ([Link])

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. ([Link])

  • How to run column chromatography. ([Link])

  • Performing Column Chromatography. YouTube. ([Link])

  • Column Chromatography. YouTube. ([Link])

  • Column chromatography | Chemistry. YouTube. ([Link])

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF. ([Link])

  • Protein purification troubleshooting guide. Dutscher. ([Link])

Sources

Technical Support Center: Synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate , a critical intermediate often utilized in the development of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.

Executive Summary & Reaction Logic

The conversion of Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate (SM) to its 3-chloro derivative is typically achieved via chlorodehydroxylation using Phosphorus Oxychloride (


). While seemingly straightforward, this reaction is plagued by three primary failure modes: ester hydrolysis , regioisomeric contamination , and thermal decomposition (tarring) .

The mechanism proceeds via the activation of the tautomeric amide/enol oxygen by


, forming a dichlorophosphate intermediate, followed by nucleophilic displacement by chloride.
Master Reaction Scheme & Impurity Pathways

The following diagram maps the critical process flow and where specific side reactions diverge from the main pathway.

ReactionPathways SM Starting Material (3-Hydroxy-5-methyl ester) Inter Activated Intermediate (Dichlorophosphate) SM->Inter POCl3, Reflux Activation Impurity_C Impurity C (Regioisomer: 6-methyl) SM->Impurity_C Impure SM Feed Product Target Product (3-Chloro-5-methyl ester) Inter->Product Cl- Attack SNAr Impurity_B Impurity B (Decomposed Polymer/Tar) Inter->Impurity_B Overheating (>100°C prolonged) Impurity_A Impurity A (Hydrolyzed Acid) Product->Impurity_A Aq. Workup (pH < 1, T > 10°C)

Figure 1: Reaction pathway analysis showing the main synthesis route (Green) and critical deviation points leading to impurities (Red/Grey).

Troubleshooting Guide (Q&A)

Category A: The "Disappearing Ester" (Hydrolysis Issues)

User Question: “I obtained good conversion by TLC, but after quenching into ice water, my isolated yield dropped significantly, and I see a new polar spot. What happened?”

Technical Diagnosis: You likely triggered acid-catalyzed hydrolysis of the methyl ester. The reaction with


 generates copious amounts of HCl. When you quench the reaction mixture with water, the resulting solution becomes highly acidic (pH < 1). If the temperature rises even slightly above 10-15°C during this quench, the ester moiety hydrolyzes rapidly to the carboxylic acid (Impurity A).

Corrective Protocol:

  • Inverse Quench: Never add water to the reaction mixture. Always add the reaction mixture dropwise into a vigorously stirred slurry of ice/water.

  • Temperature Lock: Maintain the quench internal temperature below 5°C .

  • Rapid Extraction: Do not let the aqueous quench stir for prolonged periods. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Buffering (Optional): If the scale is large (>50g), consider quenching into a chilled Sodium Acetate or Potassium Carbonate solution to neutralize HCl as it forms, keeping the pH closer to neutral.

Category B: The "Black Tar" Phenomenon

User Question: “My reaction mixture turned into a viscous black oil/tar after 4 hours of reflux. I cannot crystallize anything.”

Technical Diagnosis: This is a classic symptom of thermal decomposition caused by excessive heating or insufficient solvent. Pyrazine rings are electron-deficient; however, the intermediate phosphorylated species are thermally sensitive. Prolonged exposure to refluxing


 (106°C) can induce polymerization.

Corrective Protocol:

  • Catalytic Acceleration: Add a catalytic amount of DMF (Dimethylformamide) or Pyridine (1-5 mol%). This catalyzes the formation of the Vilsmeier-type active species, allowing the reaction to proceed at lower temperatures (70-80°C) or significantly faster at reflux, reducing thermal stress.

  • Stoichiometry Check: Ensure you are using at least 3-5 equivalents of

    
    . It acts as both reagent and solvent. If the mixture is too concentrated, localized overheating promotes tarring.
    
Category C: Regioisomer Contamination

User Question: “My NMR shows a 'shadow' set of peaks (~5-8%). Is this a side reaction?”

Technical Diagnosis: This is rarely a side reaction generated during chlorination. It is almost certainly Impurity C (Methyl 3-chloro-6-methylpyrazine-2-carboxylate) carried over from the starting material synthesis.

  • Origin: If the hydroxy-pyrazine precursor was made by condensing an aminomalonate with 2-oxopropanal (methyl glyoxal), the regioselectivity depends on the condensation conditions. A lack of regiocontrol leads to a mixture of 5-methyl and 6-methyl isomers.

Corrective Protocol:

  • Purification: Separation of the chloro-isomers is difficult due to similar polarity. It is far more effective to recrystallize the hydroxy-precursor (Starting Material) from water or methanol before the chlorination step. The 5-methyl isomer is typically less soluble and can be enriched to >99% purity.

Critical Impurity Profile

Use this table to identify side products in your LC-MS or TLC analysis.

Impurity CodeNameStructure DescriptionRelative Retention (HPLC)Root Cause
Impurity A Hydrolyzed Acid3-chloro-5-methylpyrazine-2-carboxylic acid0.2 - 0.4 (Polar)Quench temp too high; pH too low.
Impurity B "Black Tar"Polymeric Pyrazine SpeciesN/A (Baseline smear)Overheating; Reaction time too long.
Impurity C RegioisomerMethyl 3-chloro-6-methylpyrazine-2-carboxylate0.95 - 1.05 (Very close to product)Impure Starting Material.
Impurity D Phosphoryl EsterO-Phosphorylated Intermediate0.6 - 0.8Incomplete reaction; Moisture in POCl3.

Validated Experimental Protocol

Objective: Synthesis of this compound minimizing hydrolysis.

  • Setup: Flame-dried RBF equipped with a magnetic stir bar, reflux condenser, and

    
     drying tube.
    
  • Activation: Charge Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate (1.0 eq) and

    
      (5.0 eq).
    
  • Catalysis: Add DMF (3 drops per gram of SM). Note: Evolution of gas may occur.

  • Reaction: Heat to 85-90°C (gentle reflux). Monitor by TLC (System: 30% EtOAc/Hexane). Reaction is typically complete in 2-3 hours.

    • Checkpoint: The suspension should turn into a clear (yellow/orange) solution. Darkening to brown is acceptable; black indicates decomposition.

  • Quench (The Critical Step):

    • Prepare a beaker with crushed ice (approx. 10x weight of

      
       used).
      
    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Monitor Temp: Ensure the slurry remains <5°C. Add more ice if necessary.

  • Workup:

    • Immediately extract with DCM (3x).

    • Wash combined organics with saturated

      
        (cold) until pH ~7-8. Caution: CO2 evolution.
      
    • Wash with Brine, dry over

      
      , and concentrate
      
    • Result: Off-white to pale yellow solid.

Decision Tree for Optimization

DecisionTree Start Issue Detected Type Identify Problem Type Start->Type Yield Low Yield / Polar Spot Type->Yield Spot on Baseline Purity Impurity in NMR Type->Purity Doublets in Aromatic Region Action1 Check Quench Temp. Is it >10°C? Yield->Action1 Action2 Check SM Purity. Is regioisomer present? Purity->Action2 Sol1 CRITICAL FAILURE: Hydrolysis. Use Ice/Salt bath next time. Action1->Sol1 Yes Sol2 Recrystallize SM from Methanol/Water. Action2->Sol2 Yes

Figure 2: Rapid diagnostic logic for troubleshooting common synthesis failures.

References

  • Guidechem. (n.d.). How to prepare and apply Methyl 5-chloropyrazine-2-carboxylate? Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 406081, Methyl 5-chloropyrazine-2-carboxylate. Retrieved from

  • Xiong, F., et al. (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544. Retrieved from

  • Google Patents. (2019). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. Retrieved from

Sources

Technical Support Center: Optimizing Suzuki Coupling with Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 3-chloro-5-methylpyrazine-2-carboxylate . This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific and challenging substrate. The pyrazine core, being electron-deficient, and the presence of both a chloro leaving group and an adjacent ester functionality present a unique set of challenges that require careful consideration of reaction parameters.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is not proceeding at all. What are the most common initial points of failure?

A1: When faced with a complete lack of reactivity, the issue often lies with one of three critical components: the catalyst's activity, the activation of the boronic acid/ester, or the inherent reactivity of the starting materials.

  • Catalyst Inactivation: The palladium(0) species is the active catalyst. If your palladium source is old or has been improperly handled, it may have oxidized to palladium(II), which is not catalytically active in its initial state. Furthermore, insufficient degassing can lead to oxygen-induced catalyst degradation.

  • Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[1][2] If the base is too weak, not soluble in the reaction medium, or is sterically hindered, it may not effectively activate the boronic acid.

  • Poor Quality Reagents: The stability of boronic acids can be a concern, as they can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and under acidic or basic conditions.[3] Ensure your boronic acid is pure and has been stored correctly.

Q2: I'm observing very low yields (<20%). What are the key parameters I should focus on for optimization?

A2: Low yields in this specific Suzuki coupling often point to suboptimal reaction conditions that fail to address the challenges posed by an electron-deficient heteroaryl chloride.[4][5] The primary factors to investigate are the choice of ligand, base, and solvent system.

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[1] For electron-deficient and sterically hindered substrates like yours, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.

  • Base and Solvent Synergy: The effectiveness of a base is highly dependent on the solvent used.[6] A base that is poorly soluble in your chosen solvent will not be effective. For instance, potassium carbonate (K₂CO₃) has limited solubility in anhydrous THF but is more effective in aqueous mixtures.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting materials, product, or catalyst. A systematic screen of the temperature is recommended.

Troubleshooting Guide

Issue 1: Low to Moderate Yield with Significant Starting Material Remaining

This scenario suggests that the catalytic cycle is proceeding but is either too slow or is being inhibited.

Causality: The oxidative addition of the palladium catalyst to the C-Cl bond of the pyrazine is often the rate-determining step for aryl chlorides.[7] The electron-withdrawing nature of the pyrazine ring and the adjacent ester group makes this step particularly challenging.

Troubleshooting Workflow:

Caption: Workflow for addressing low reaction yields.

Step-by-Step Protocol for Optimization:

  • Ligand Screening:

    • Rationale: Electron-rich and bulky ligands increase the electron density on the palladium center, which promotes the oxidative addition to the electron-deficient pyrazine chloride.[7]

    • Procedure: Set up parallel reactions using your standard conditions but vary the ligand. Recommended starting points include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[8]

  • Base Screening:

    • Rationale: A stronger base can more effectively generate the boronate species required for transmetalation.[1] The choice of base can also influence the solubility of other reaction components.

    • Procedure: Using the best ligand from the previous step, screen a variety of bases. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).

  • Solvent System Optimization:

    • Rationale: The solvent must solubilize all reactants and the catalyst system.[6] For many Suzuki couplings, a mixture of an organic solvent and water is beneficial.

    • Procedure: Test different solvent systems such as 1,4-dioxane/water, toluene/water, or 2-methyltetrahydrofuran (2-MeTHF) with your optimized ligand and base.

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)

The presence of significant side products indicates that competing reaction pathways are occurring.

Causality:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and a strong base.

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. It can be accelerated by aqueous basic conditions.[3]

  • Hydrolysis of the Ester: The methyl ester on your substrate is susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures.

Troubleshooting Strategies:

Side ProductProbable CauseRecommended Action
Boronic Acid Homocoupling Oxygen in the reaction mixtureThoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes before adding the catalyst.[9]
Protodeboronation Excess water or prolonged reaction times at high temperatureUse a boronic ester (e.g., pinacol ester) which is more stable than the corresponding boronic acid.[3] Alternatively, minimize the amount of water in the reaction or consider anhydrous conditions.
Ester Hydrolysis Strong base and high temperatureUse a milder base such as potassium fluoride (KF) or sodium carbonate (Na₂CO₃).[8] If higher temperatures are necessary, consider protecting the ester or using a different ester that is more resistant to hydrolysis.

Baseline and Optimized Experimental Protocols

Baseline Protocol for Suzuki Coupling

This protocol serves as a starting point for your experiments.

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Challenging Substrates

This protocol incorporates insights for improving yields with your specific pyrazine derivative.

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and a strong, non-nucleophilic base (e.g., K₃PO₄, 2.5 equiv.).

  • Add the anhydrous solvent (e.g., 1,4-dioxane or 2-MeTHF).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a bulky, electron-rich ligand (e.g., SPhos, 0.04 equiv.).

  • Heat the reaction mixture to 100-110 °C and monitor its progress.

  • Follow the workup and purification procedure outlined in the baseline protocol.

Understanding the Suzuki-Miyaura Catalytic Cycle

A solid grasp of the reaction mechanism is essential for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + R²-B(OR)₂ (Base Activated) PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 + R¹-R²

Sources

Overcoming poor reactivity of "Methyl 3-chloro-5-methylpyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactivity & Optimization Guide Ticket ID: PYR-3CL-OPT-001 Status: Open for Consultation Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Ester" Paradox

User Query: "Why is Methyl 3-chloro-5-methylpyrazine-2-carboxylate so sluggish in my reactions? The pyrazine ring is electron-deficient, so the chloride should be labile."

Technical Insight: You are encountering the Ortho-Ester Paradox . While the pyrazine ring (electron-deficient) and the C2-ester (electron-withdrawing) electronically activate the C3-chloride for Nucleophilic Aromatic Substitution (SNAr), the ester exerts a profound steric penalty .

The carbonyl oxygen of the ester often locks into a conformation that shields the C3 position from incoming nucleophiles or metal catalysts. Furthermore, the C5-methyl group acts as a weak Electron Donating Group (EDG), slightly raising the LUMO energy and making the ring less electrophilic than a non-substituted pyrazine.

This guide provides self-validating protocols to overcome these specific barriers.

Reactivity Decision Matrix

Before starting, identify your reaction class to select the correct troubleshooting module.

ReactivityMatrix Start Target Transformation SNAr Nucleophilic Substitution (S_N_Ar) Start->SNAr Replace Cl with N/O/S PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->PdCat Form C-C or C-N Bond Hydrolysis Ester Hydrolysis (Saponification) Start->Hydrolysis Access Acid SNAr_Issue Issue: Steric Hindrance & Low Conversion SNAr->SNAr_Issue Pd_Issue Issue: Slow Oxidative Addition PdCat->Pd_Issue Hydro_Issue Issue: Decarboxylation or Ring Opening Hydrolysis->Hydro_Issue

Figure 1: Decision matrix identifying the primary failure modes for 3-chloro-5-methylpyrazine-2-carboxylate derivatives.

Module A: Troubleshooting SNAr Reactions

Common Symptom: Reaction stalls at <20% conversion with amine nucleophiles, or the ester hydrolyzes before substitution occurs.

The Mechanism of Failure

The transition state for SNAr requires the nucleophile to approach the C3 carbon perpendicular to the ring plane. The ortho-ester physically blocks this trajectory. Standard heating often leads to ester cleavage (hydrolysis) driven by trace water before the difficult substitution can occur.

Optimization Protocol
VariableStandard Condition (FAIL)Optimized Condition (PASS)Technical Rationale
Solvent EtOH, THF, DCMDMSO, NMP, or DMF Polar aprotic solvents solvate the cation, leaving the nucleophile "naked" and more reactive.
Base TEA, DIPEA (Organic bases)K₂CO₃ or Cs₂CO₃ Inorganic bases in aprotic media prevent protonation of the nucleophile without competing as nucleophiles themselves.
Temperature Reflux (60-80°C)Microwave (100-120°C) Rapid heating overcomes the activation energy barrier of the steric hindrance before side reactions (hydrolysis) dominate.
Additive NoneKF (Potassium Fluoride) The Halex Effect: In situ conversion of Cl → F creates a much better leaving group for SNAr.
Q&A: Specific Scenarios

Q: I am using a bulky aniline, and it won't react even in DMSO. What now? A: Switch to a base-mediated deprotonation strategy .

  • Dissolve your aniline in dry THF/DMF.

  • Add LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH at 0°C to generate the anilide anion.

  • Add the pyrazine substrate.[1] Why: The anion is a significantly stronger nucleophile than the neutral amine, compensating for the steric barrier.

Q: The ester is hydrolyzing to the acid. A: This is likely due to "wet" solvents.

  • Fix: Add 3Å molecular sieves to your reaction vessel.

  • Alternative: If hydrolysis persists, consider transesterifying to a tert-butyl ester first (bulkier, harder to hydrolyze) or performing the SNAr on the acid form (though this deactivates the ring).

Module B: Palladium-Catalyzed Cross-Coupling[2][3]

Common Symptom: Recovery of starting material or protodehalogenation (Cl replaced by H).

The Mechanism of Failure

The rate-limiting step for electron-deficient chlorides is Oxidative Addition . The bulky ortho-ester prevents the Palladium center from getting close enough to the C-Cl bond to insert. Standard catalysts like Pd(PPh₃)₄ are too bulky and not electron-rich enough.

The "Buchwald" Solution Strategy

You must use Dialkylbiaryl phosphine ligands . These ligands are electron-rich (speeding up oxidative addition) and bulky in a specific way that stabilizes the active Pd(0) species.

Recommended Catalyst Systems
Coupling TypeRecommended Catalyst/LigandProtocol Notes
Suzuki-Miyaura (Aryl Boronic Acids)Pd(dppf)Cl₂ or XPhos Pd G4 Use K₃PO₄ as base in Dioxane/Water (4:1). The water is crucial for the transmetallation step.
Buchwald-Hartwig (Amines)BrettPhos Pd G4 or RuPhos Pd G4 Use NaOtBu or Cs₂CO₃ in Toluene or Dioxane. Strictly anhydrous.
Sonogashira (Alkynes)PdCl₂(PPh₃)₂ + XPhos Add XPhos explicitly. Standard copper conditions often work, but Pd-loading may need to be higher (5 mol%).
Workflow Visualization

PdCoupling Input Substrate + Boronic Acid Check Did it react with Pd(PPh3)4? Input->Check Yes Success Check->Yes Yes No Failure: Oxidative Addition Stalled Check->No No Solution Switch Ligand Class No->Solution Ligands 1. XPhos (General Purpose) 2. SPhos (High Sterics) 3. RuPhos (Amines) Solution->Ligands Result Successful Coupling Ligands->Result Heat to 100°C

Figure 2: Ligand selection workflow for overcoming oxidative addition barriers in sterically hindered pyrazines.

Module C: Chemo-selectivity (The "Amide" Trap)

Problem: When reacting with primary amines, you get amide formation at the ester (C2) instead of substitution at the chloride (C3).

Root Cause: While SNAr is favored electronically, amidation is often favored kinetically if the temperature is too low or the amine is unhindered.

The "Temperature Switch" Protocol:

  • Low Temp (0°C - RT): Favors attack at the Carbonyl (Ester) → Amide product.

  • High Temp (>80°C): Favors attack at the Ring Carbon (C3) → SNAr product.

Corrective Action: If you observe amide formation:

  • Increase Temperature: Do not run the reaction at room temperature. Go directly to reflux or microwave conditions.

  • Steric Bulk: If possible, use a bulkier ester (isopropyl or t-butyl) for the starting material if you need to preserve the ester group.

References & Authority

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Chloronitro Compounds." Chemical Reviews. Link

  • Pyrazine Reactivity: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th Ed.).[2] Wiley. (Chapter 16: Pyrazines). Link

  • Buchwald Ligands for Hindered Chlorides: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Accounts of Chemical Research. Link

  • The "Halex" Reaction (Cl to F exchange): Adams, D. J., & Clark, J. H. (1999). "Nucleophilic aromatic substitution of fluoro- and chloro-nitrobenzenes." Chemical Society Reviews. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 3-chloro-5-methylpyrazine-2-carboxylate, a key intermediate in the development of various pharmaceuticals.[1] This resource is designed to assist researchers in overcoming common challenges encountered during laboratory-scale and pilot-plant production.

Synthetic Pathway Overview

A common and effective route for the synthesis of this compound involves a multi-step process. This pathway begins with the formation of 3-hydroxy-5-methylpyrazine-2-carboxamide, which is then hydrolyzed to 3-hydroxy-5-methylpyrazine-2-carboxylic acid. Subsequent chlorination yields 3-chloro-5-methylpyrazine-2-carboxylic acid, which is then esterified to the final product.

Synthesis_Pathway A Methylglyoxal + 2-Aminomalonamide B 3-Hydroxy-5-methylpyrazine-2-carboxamide A->B  Cyclization (NaOH) C 3-Hydroxy-5-methylpyrazine-2-carboxylic acid B->C  Hydrolysis (H₂SO₄) D 3-Chloro-5-methylpyrazine-2-carboxylic acid C->D  Chlorination (POCl₃) E This compound D->E  Esterification (Methanol, Acid Catalyst) Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Solutions A Low Yield or Incomplete Reaction B1 Improper Temperature Control A->B1 B2 Presence of Moisture A->B2 B3 Incorrect Stoichiometry or Reagent Quality A->B3 B4 Insufficient Reaction Time A->B4 C1 Optimize Heating/ Cooling Protocol B1->C1 C2 Use Anhydrous Reagents & Solvents B2->C2 C3 Verify Starting Material Purity & Molar Ratios B3->C3 C4 Monitor Reaction Progress (TLC/HPLC) B4->C4

Sources

Technical Support Center: Functionalization of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of Methyl 3-chloro-5-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions encountered during its derivatization, with a focus on byproduct formation and troubleshooting. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Navigating Common Side Reactions

This section provides a detailed breakdown of the most frequently observed byproducts during the functionalization of this compound, along with step-by-step protocols for their identification and mitigation.

Issue 1: Unexpected Hydrolysis of the Methyl Ester

Symptom: You observe a new spot by TLC with a lower Rf value than your starting material, and your final product's NMR spectrum shows the absence of a methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet in the downfield region. Mass spectrometry may show a loss of 14 Da (CH₂) from the expected product mass.

Causality: The methyl ester group is susceptible to hydrolysis under basic conditions, especially in the presence of water, leading to the formation of the corresponding carboxylic acid. This is a common issue in palladium-catalyzed cross-coupling reactions that employ strong bases like sodium hydroxide or potassium hydroxide.

Identification and Resolution Protocol:

  • Confirmation of Hydrolysis:

    • Extract a small sample from your reaction mixture.

    • Acidify the aqueous layer of your work-up to a pH of ~3-4 and extract with an organic solvent like ethyl acetate.

    • Analyze the organic extract by LC-MS. The hydrolyzed product, 3-chloro-5-methylpyrazine-2-carboxylic acid, will have a molecular weight of approximately 172.57 g/mol .

    • Reference ¹H NMR data for similar pyrazine carboxylic acids show a characteristic broad singlet for the carboxylic acid proton[1].

  • Mitigation Strategies:

    • Choice of Base: Opt for milder bases that are less prone to causing ester hydrolysis. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives.

    • Solvent System: If an aqueous workup is necessary, ensure it is performed at low temperatures and as quickly as possible. For the reaction itself, using anhydrous solvents will minimize the presence of water that can participate in hydrolysis.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis more than the rate of the desired coupling reaction.

Base Typical Conditions Risk of Ester Hydrolysis
NaOH, KOHAqueous/alcoholic solventsHigh
K₂CO₃, Cs₂CO₃Anhydrous organic solventsLow to Moderate
K₃PO₄Anhydrous organic solventsLow
Issue 2: Dehalogenation of the Pyrazine Core

Symptom: Your crude reaction mixture contains a significant amount of a byproduct with a mass 35.45 Da less than your starting material or expected product, corresponding to the replacement of the chlorine atom with a hydrogen atom.

Causality: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture (e.g., from the solvent or impurities) or via a reductive elimination pathway involving a palladium-hydride species.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dehalogenation.

Mitigation Strategies:

  • High-Purity Reagents: Use freshly purified solvents and reagents to minimize potential hydride sources.

  • Ligand Selection: The choice of phosphine ligand can significantly impact the rate of dehalogenation. More electron-rich and bulky ligands can sometimes stabilize the palladium center and disfavor the formation of palladium-hydride species.

  • Reaction Conditions: As with hydrolysis, lowering the reaction temperature can sometimes selectively slow down the dehalogenation pathway.

Issue 3: Homocoupling of Coupling Partners

Symptom:

  • In Suzuki Couplings: You observe a byproduct corresponding to the dimer of your boronic acid.

  • In Sonogashira Couplings (Glaser Coupling): You detect a byproduct that is a dimer of your terminal alkyne. This is often observed as a non-polar spot by TLC.

Causality:

  • Suzuki Homocoupling: This can be promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.

  • Glaser-Hay Homocoupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes and is a very common side reaction in Sonogashira couplings that use a copper co-catalyst[2].

Mitigation Strategies:

  • Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst. This is critical for minimizing oxygen-induced homocoupling.

  • Copper-Free Sonogashira: For Sonogashira couplings, consider using a copper-free protocol. Several effective copper-free methods have been developed that significantly reduce or eliminate Glaser-Hay coupling[2].

  • Stoichiometry: Using a slight excess of the pyrazine halide relative to the coupling partner can sometimes minimize the homocoupling of the latter.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki coupling with an amine-containing boronic acid. Should I be concerned about Nucleophilic Aromatic Substitution (SNAr)?

A: Yes, this is a valid concern. The pyrazine ring is electron-deficient, making it susceptible to SNAr, especially with nucleophilic amines[3]. The chloro substituent is an effective leaving group for this type of reaction.

To favor the Suzuki coupling over SNAr:

  • Reaction Temperature: SNAr reactions often have a higher activation energy than the oxidative addition step in palladium catalysis. Running your reaction at the lowest effective temperature for the Suzuki coupling can disfavor the SNAr pathway.

  • Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can sometimes facilitate SNAr reactions.

  • Catalyst and Ligand Choice: A highly active palladium catalyst and a suitable ligand can accelerate the Suzuki coupling to outcompete the SNAr reaction.

Reaction Pathway Competition:

SNAr_vs_Suzuki Start This compound + Amine-containing Boronic Acid SNAr SNAr Pathway (Higher Temp, Nucleophilic Amine) Start->SNAr Suzuki Suzuki Coupling Pathway (Pd Catalyst, Lower Temp) Start->Suzuki Product_SNAr Aminated Pyrazine Byproduct SNAr->Product_SNAr Product_Suzuki Desired Coupled Product Suzuki->Product_Suzuki

Caption: Competing SNAr and Suzuki pathways.

Q2: My Sonogashira coupling is not proceeding to completion. What are the first things I should check?

A: If your Sonogashira coupling is sluggish or fails, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. If it has been stored for a long time, its activity may be diminished.

  • Copper Co-catalyst: If you are using a copper-free system, the reaction may be inherently slower. If your substrate is challenging, a copper co-catalyst (like CuI) may be necessary, but be mindful of the potential for Glaser coupling.

  • Base: The choice and purity of the amine base are crucial. It should be anhydrous and free of impurities.

  • Inert Atmosphere: Oxygen can deactivate the catalyst and promote side reactions. Ensure your reaction setup is properly sealed and under a positive pressure of an inert gas.

  • Solvent: The solvent should be anhydrous and of high purity.

Q3: Can I form a dimer of this compound itself?

A: While less common than the homocoupling of the coupling partners, dimerization of the pyrazine starting material can occur under certain conditions, particularly in reactions that proceed via radical intermediates or in the presence of highly reactive organometallic species. If you observe a byproduct with a mass corresponding to the dimer of your starting material minus two chlorine atoms, this may be the case. This is more likely to be a minor byproduct in most well-controlled coupling reactions.

References

  • He, H.-Q.; Chang, Y.-W.; Xu, W.-M.; Liu, F.-M. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research2014 , 6 (5), 104-105. [Link]

  • Hofmann, T.; Frank, O.; Lang, R. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry2022 , 70 (47), 15134–15142. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry2002 , 653 (1-2), 46-49. [Link]

  • Moody, C. J.; Roff, G. J. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry2012 , 2012 (3), 447-450. [Link]

Sources

Technical Support Center: Reaction Monitoring for Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and monitoring of Methyl 3-chloro-5-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise and practical insights needed to ensure the success and efficiency of your chemical synthesis.

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate monitoring of its formation is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. This guide provides a comprehensive overview of the two most common techniques for this purpose, addressing potential challenges and offering practical solutions.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the TLC and LC-MS analysis of the synthesis of this compound.

Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[2] However, issues can arise that may complicate the interpretation of the results.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation of Spots (Reactant, Product, and/or Byproducts) Inappropriate mobile phase polarity.1. Adjust Mobile Phase Polarity: The key to good separation is finding a solvent system where the components have different affinities for the stationary phase. For pyrazine derivatives, a common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[3] * If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). * If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent.[3] A systematic trial-and-error approach is often necessary.[3] 2. Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider alternative solvents. For heterocyclic compounds, systems like dichloromethane/methanol or toluene/acetone can be effective.[3]
Streaking or Tailing of Spots Sample is too concentrated (overloaded).1. Dilute the Reaction Mixture Sample: Before spotting on the TLC plate, dilute a small aliquot of your reaction mixture with a suitable solvent (e.g., the reaction solvent or ethyl acetate). Overloading the plate can lead to broad, streaky spots that are difficult to interpret.[4] 2. Spot Multiple Times: If the sample is dilute, you can apply the sample to the same spot multiple times, allowing the solvent to fully evaporate between applications.[4] This helps to keep the initial spot small and concentrated.
No Spots Visible on the TLC Plate The compound is not UV-active, or the concentration is too low.1. Use a Staining Reagent: If your starting materials and product are not UV-active, you will need to visualize them using a chemical stain. A general-purpose stain like potassium permanganate or an iodine chamber can be effective for many organic compounds.[5] 2. Increase Sample Concentration: As mentioned above, if the sample is too dilute, the spots may not be visible. Try spotting multiple times or taking a larger aliquot from the reaction mixture.[4]
Uneven Solvent Front The TLC plate was not placed evenly in the developing chamber, or the chamber was not properly saturated.1. Ensure Proper Plate Placement: The bottom of the TLC plate should be level in the solvent at the bottom of the chamber.[4] 2. Saturate the Chamber: Line the inside of the developing chamber with a piece of filter paper soaked in the mobile phase. This ensures that the atmosphere inside the chamber is saturated with solvent vapors, which helps the mobile phase to ascend the plate evenly.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS provides more detailed and quantitative information about a reaction, including the presence of intermediates and the formation of byproducts.[6] However, its complexity can also lead to a unique set of challenges.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase or gradient. Column degradation.1. Optimize Mobile Phase and Gradient: Ensure the mobile phase is compatible with your analyte and column. For pyrazine derivatives, a reversed-phase column (like a C18) with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a good starting point.[7] Adjusting the gradient slope can improve peak shape. 2. Check Column Health: Poor peak shape can indicate a degraded or contaminated column. Flush the column with a strong solvent or, if necessary, replace it.[8]
Signal Suppression or Enhancement Matrix effects from the reaction mixture.1. Dilute the Sample: High concentrations of salts or other reaction components can interfere with the ionization of your target molecule in the mass spectrometer. Diluting the sample can mitigate these effects.[9] 2. Implement Sample Cleanup: For complex reaction mixtures, a simple "dilute and shoot" approach may not be sufficient. Consider a sample preparation step like solid-phase extraction (SPE) to remove interfering matrix components.[10][11]
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.1. Ensure Mobile Phase Consistency: Prepare fresh mobile phase for each analysis to avoid changes in composition due to evaporation.[12] 2. Check System Stability: Verify that the LC pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature.[8]
No or Low Signal for the Target Analyte Incorrect mass spectrometer settings. Analyte degradation.1. Verify MS Parameters: Ensure the mass spectrometer is set to monitor for the correct mass-to-charge ratio (m/z) of this compound (molecular weight: 186.59 g/mol ; expected [M+H]⁺ ≈ 187.0).[13] Check the ionization source settings (e.g., capillary voltage, gas flow rates) to ensure they are optimal for your compound.[8] 2. Assess Analyte Stability: Some heterocyclic compounds can be unstable under certain conditions.[14] Ensure your sample handling and storage procedures are appropriate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of the reaction to form this compound?

A1: A common and effective starting point is a mixture of n-hexane and ethyl acetate. A ratio of 1:1 can be a good initial trial. You can then adjust the ratio based on the initial results to achieve an optimal Rf value (typically between 0.2 and 0.8) for your product and starting materials.

Q2: How do I prepare a sample from my reaction mixture for TLC analysis?

A2: To monitor a reaction's progress, you'll need to take a small sample, or "aliquot," from the reaction mixture.[15] If the reaction is at room temperature or slightly heated, you can directly insert a capillary spotter into the reaction flask to withdraw a small amount of the mixture.[15] This can then be spotted directly onto the TLC plate.[15]

Q3: What should I look for on the TLC plate to determine if the reaction is complete?

A3: A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.[15] It is good practice to run a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point.[15] This helps to confirm the identity of the spots.[15] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q4: For LC-MS analysis, what are the expected mass-to-charge ratios (m/z) for this compound?

A4: The molecular weight of this compound is 186.59 g/mol .[13] In positive ion mode electrospray ionization (ESI+), you would primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 187.0. You may also see adducts with sodium ([M+Na]⁺ at m/z ≈ 209.0) or other ions present in your mobile phase.

Q5: What are some common fragmentation patterns for this compound in the mass spectrometer?

A5: While a detailed fragmentation analysis would require experimental data, common fragmentation pathways for esters can involve the loss of the alkoxy group.[16] For this compound, you might observe the loss of the methoxy group (-OCH₃, 31 Da) or the methyl group (-CH₃, 15 Da).[17] The presence of a chlorine atom will also result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.[16]

Section 3: Experimental Protocols

Protocol for Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen mobile phase (e.g., 1:1 n-hexane:ethyl acetate) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.[5]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your dissolved starting material to its designated lane on the starting line.

    • In the reaction mixture lane, apply a small spot of the reaction aliquot.

    • In the co-spot lane, first apply a spot of the starting material, and then, after it has dried, apply a spot of the reaction mixture directly on top of it.[15]

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the starting line.[4] Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if the compounds are UV-active) and/or by using an appropriate staining solution.[5]

  • Interpret the Results: Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol for Reaction Monitoring by LC-MS
  • Prepare the Sample: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 1:1000 with 50:50 acetonitrile:water). This dilution is crucial to avoid contaminating the instrument and to prevent signal suppression.[9]

  • Set Up the LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Set Up the MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: A suitable range would be m/z 100-500 to encompass the expected masses of reactants, products, and potential byproducts.

    • Key Ions to Monitor: Set up extracted ion chromatograms (EICs) for the [M+H]⁺ of your starting materials and the expected product, this compound ([M+H]⁺ ≈ 187.0).

  • Run the Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the prepared sample and acquire the data.

  • Analyze the Data: Integrate the peak areas for the starting material and product in the EICs. The progress of the reaction can be monitored by observing the decrease in the starting material peak area and the increase in the product peak area over time.

Section 4: Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber prep_plate Prepare & Mark TLC Plate spot_sm Spot Starting Material prep_plate->spot_sm spot_rxn Spot Reaction Mixture spot_co Create Co-spot develop Develop Plate in Chamber spot_co->develop visualize Dry & Visualize (UV/Stain) interpret Interpret Results

Caption: Workflow for reaction monitoring by TLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Analysis cluster_data Data Analysis aliquot Take Reaction Aliquot dilute Dilute Sample aliquot->dilute lc_method Define LC Method (Gradient, Flow) dilute->lc_method ms_method Define MS Method (Ionization, Scan Range) inject Inject Sample ms_method->inject acquire Acquire Data inject->acquire eic Extract Ion Chromatograms acquire->eic integrate Integrate Peak Areas eic->integrate monitor Monitor Reaction Progress integrate->monitor

Caption: Workflow for reaction monitoring by LC-MS.

References

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  • ACS Publications, [Year]. Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods. Journal of the American Society for Mass Spectrometry. Available at: [Link]

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  • RACO, [Year]. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

  • PubChem. Methyl 5-chloropyrazine-2-carboxylate. Available at: [Link]

  • ResearchGate, 2017. Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. Available at: [Link]

  • [Source], [Year]. Notes on Troubleshooting LC/MS Contamination.
  • RSC Advances, [Year]. [Article Title].
  • YouTube, 2020. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]

  • MDPI, [Year]. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • eurl-pesticides.eu, [Year]. Validation Report 28. Available at: [Link]

  • [Source], [Year]. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Agilent, 2013. Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Available at: [Link]

Sources

Catalyst selection for cross-coupling with "Methyl 3-chloro-5-methylpyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Optimization for Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Substrate Analysis & Reactivity Profile

The Molecule: this compound Core Challenge: "The Pyrazine Trap"

Before selecting a catalyst, you must understand the electronic landscape of your substrate. This molecule presents a classic "Push-Pull" conflict that dictates catalyst survival:

  • High Electrophilicity (The "Pull"): The pyrazine ring is naturally electron-deficient (

    
    -deficient). The ester at the C2 position (ortho to the chloride) exerts a strong electron-withdrawing effect, making the C3-Cl bond highly activated for oxidative addition. Result: Oxidative addition is fast, but so are side reactions like hydrolysis and nucleophilic aromatic substitution (
    
    
    
    ).
  • Nitrogen Chelation (The "Trap"): The pyrazine nitrogens (N1/N4) are Lewis basic. In standard catalytic cycles, these nitrogens can displace phosphine ligands from the Palladium center, forming stable, inactive "Pd-Pyrazine" complexes (Catalyst Poisoning).

  • Ester Sensitivity: The methyl ester is prone to saponification (hydrolysis) under the aqueous basic conditions typical of Suzuki coupling, or transesterification/amidation during Buchwald-Hartwig coupling.

Catalyst Selection Decision Matrix

Use this logic flow to select your initial catalyst system.

CatalystSelection Start Start: Define Coupling Partner Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura (Boronic Acids) Type->Suzuki Buchwald Buchwald-Hartwig (Amines) Type->Buchwald Suzuki_Q1 Is the Boronic Acid Sterically Hindered? Suzuki->Suzuki_Q1 Buchwald_Q1 Amine Type? Buchwald->Buchwald_Q1 Cat_Suzuki_Std System A (Standard): Pd(dppf)Cl2 · DCM K3PO4 (aq) / Dioxane Suzuki_Q1->Cat_Suzuki_Std No (Phenyl/Aryl) Cat_Suzuki_Adv System B (Advanced): XPhos Pd G4 K3PO4 (anhydrous) / Toluene Suzuki_Q1->Cat_Suzuki_Adv Yes (Ortho-subst/Heteroaryl) Cat_BW_Pri System C (Primary Amines): BrettPhos Pd G4 Cs2CO3 / t-Amyl Alcohol Buchwald_Q1->Cat_BW_Pri Primary Cat_BW_Sec System D (Secondary Amines): RuPhos Pd G4 Cs2CO3 / Toluene Buchwald_Q1->Cat_BW_Sec Secondary/Aniline

Caption: Decision tree for catalyst selection based on coupling partner and steric demands.

Troubleshooting Guide (FAQ Format)

Issue 1: "My ester hydrolyzed to the carboxylic acid."

Diagnosis: You likely used a hydroxide base (NaOH, KOH) or aqueous conditions with a carbonate base at high temperatures. The electron-deficient pyrazine ring makes the ester hyper-sensitive to nucleophilic attack by


.
Corrective Action: 
  • Switch Base: Use anhydrous Tribasic Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Switch Solvent: Move from

    
     to anhydrous Toluene  or n-Butanol .
    
  • Add Additive: If using boronic acids that require water for activation, add CsF (Cesium Fluoride) (2.0 equiv) in dry solvent. Fluoride activates the boronate without hydrolyzing the ester.

Issue 2: "The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning.[1][2] The pyrazine nitrogen is binding to the Palladium, shutting down the cycle. This is common with simple catalysts like


.
Corrective Action: 
  • Ligand Switch: You need a bulky, electron-rich ligand that sterically crowds the Pd center, preventing the pyrazine nitrogen from binding.

    • Recommendation:XPhos or SPhos (Buchwald Ligands).

  • Precatalyst: Use a G3 or G4 precatalyst (e.g., XPhos Pd G4 ). These activate rapidly even at lower temperatures, establishing the active cycle before poisoning occurs.

Issue 3: "I see the 'De-chlorinated' byproduct (Methyl 5-methylpyrazine-2-carboxylate)."

Diagnosis: Protodehalogenation. The oxidative addition occurred, but the transmetallation was too slow. The Pd-intermediate grabbed a hydride (from solvent or base) instead of the coupling partner. Corrective Action:

  • Boost Transmetallation: Increase the concentration of the boronic acid (1.5 – 2.0 equiv).

  • Solvent Choice: Avoid alcohols if possible. Use 1,4-Dioxane or THF .

  • Temperature: Lower the temperature. High heat (

    
    ) favors dehalogenation in electron-poor systems. Try 
    
    
    
    .[3]

Recommended Protocols

Protocol A: The "Gold Standard" Suzuki Coupling (High Success Rate)

Best for: Coupling with aryl/heteroaryl boronic acids while preserving the ester.

ComponentReagentEquiv.[3][4][5][6][7][8][9][10][11]Notes
Catalyst XPhos Pd G4 0.02 - 0.05Alternatively:

(0.02) + XPhos (0.08)
Base

(finely ground)
2.0 - 3.0Must be anhydrous. Store in desiccator.
Solvent 1,4-Dioxane or Toluene N/ADegassed (Sparged with Argon for 10 min).
Temp 80°C N/AMonitor by LCMS every 2 hours.

Step-by-Step:

  • Charge a reaction vial with the Pyrazine Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add XPhos Pd G4 (2-5 mol%).

  • Seal the vial and purge with Argon/Nitrogen (3 cycles).

  • Add anhydrous Dioxane via syringe.

  • Heat to 80°C. Note: If the reaction is sluggish, add 5 drops of water (degassed) to solubilize the base, but monitor for hydrolysis.

Protocol B: The "Safe" Buchwald-Hartwig (C-N Coupling)

Best for: Amination without attacking the ester.

  • Critical Warning: Do NOT use Sodium tert-butoxide (

    
    ). It is a standard base for Buchwald couplings but will cause immediate transesterification or hydrolysis of your pyrazine ester.
    
ComponentReagentEquiv.[3][4][5][6][7][8][9][10][11]Notes
Catalyst BrettPhos Pd G4 0.02 - 0.05For primary amines. Use RuPhos for secondary.
Base

2.5Weaker base protects the ester.
Solvent t-Amyl Alcohol N/AAnhydrous.
Temp 90°C N/A

Comparative Data: Ligand Performance

Simulated yield data based on typical reactivity of electron-deficient heteroaryl chlorides [1][2].

Ligand SystemYield (Suzuki)Yield (Buchwald)Risk Factor

35%<10%High poisoning; requires high temp.

78%20%Good for Suzuki; poor for Amination.
XPhos 92% 65%Excellent general purpose.
BrettPhos 40%88% The standard for C-N coupling.

85%50%Good, but pyrophoric/difficult handling.

Mechanism of Failure (Visualized)

Understanding why the reaction fails is key to fixing it.

FailureModes Substrate Methyl 3-chloro-5-methyl pyrazine-2-carboxylate Pd_Cycle Pd(II) Oxidative Addition Complex Substrate->Pd_Cycle Oxidative Addn. Acid Byproduct: Carboxylic Acid Substrate->Acid Aqueous Base (NaOH) High Temp Product Desired Coupled Product Pd_Cycle->Product Bulky Ligand (XPhos) Anhydrous Base DeadCat Inactive Catalyst (Pd-N Complex) Pd_Cycle->DeadCat Small Ligand (PPh3) Low Pd Loading Path_Success Transmetallation + Reductive Elim. Path_Hydrolysis Attack by OH- / H2O (Base Induced) Path_Poison Coordination of Pyrazine Nitrogen

Caption: Competitive pathways showing how ligand choice and base selection determine reaction success vs. failure.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Goossen, L. J., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 4046-4060. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

Sources

Solvent effects on the reactivity of "Methyl 3-chloro-5-methylpyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Landscape

Welcome to the technical support hub for Methyl 3-chloro-5-methylpyrazine-2-carboxylate (MW: 186.60 g/mol ).[1] This scaffold is a "workhorse" intermediate in the synthesis of pyrazine-based antivirals (e.g., Favipiravir analogs) and kinase inhibitors.[1]

The reactivity of this molecule is defined by a "push-pull" electronic environment.[1] The 2-ester group (electron-withdrawing) activates the 3-chloro position for Nucleophilic Aromatic Substitution (


), while the 5-methyl group  provides a weak inductive donation but also introduces potential acidity at the benzylic-like position.

This guide addresses the critical role of solvent selection in modulating these pathways. Inappropriate solvation shells are the #1 cause of stalled reactions and impurity profiles in this chemistry.

Module 1: The Efficiency Matrix

The Core Mechanism

The substitution of the chlorine atom at C3 is the primary application of this molecule. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.[1]

Key Technical Insight: The rate-determining step is often the initial nucleophilic attack.[1] Therefore, the solvent must stabilize the incoming nucleophile without encaging it so tightly that it loses reactivity.

Solvent Selection Guide
Solvent ClassRepresentative SolventsSuitabilityMechanistic Impact
Dipolar Aprotic DMSO, DMF, NMP, DMAcOptimal Solvates cations (e.g.,

,

) well, leaving the nucleophilic anion "naked" and highly reactive.[1] Significantly accelerates

.
Protic Methanol, Ethanol, WaterPoor to Moderate Forms hydrogen bonds with the nucleophile, stabilizing it and raising the activation energy for attack. Can also lead to ester transesterification or hydrolysis.[1]
Non-Polar Toluene, DCMConditional Poor solubility of inorganic bases (

).[1][2] Requires Phase Transfer Catalysts (e.g., 18-Crown-6, TBAB) to function efficiently.[1][2]
Green/Aqueous Water + SurfactantEmerging feasible only with micellar catalysis (e.g., TPGS-750-M) to create a pseudo-organic phase.[1]
Visualizing the Pathway

The following diagram illustrates the competitive pathways dictated by solvent choice.

SNAr_Mechanism Start Methyl 3-chloro-5-methyl- pyrazine-2-carboxylate TS Meisenheimer Complex Start->TS + Nu- Nu Nucleophile (Nu-) DMF Dipolar Aprotic (DMF/DMSO) DMF->TS Accelerates (Naked Anion) MeOH Protic Solvent (MeOH/H2O) MeOH->TS Retards (H-Bonding) SideProduct Hydrolysis/Solvolysis (Acid or Methyl Ether) MeOH->SideProduct Promotes Side Rxn Product Substitution Product (C3-Nu) TS->Product Elimination of Cl-

Figure 1: Solvent influence on the transition state energy and reaction trajectory.[1][2] Dipolar aprotic solvents lower the barrier to the Meisenheimer complex.

Module 2: Troubleshooting & FAQs

Scenario A: "My reaction is stalled at 50% conversion."

Q: I am using Methanol as a solvent with an amine nucleophile. The reaction starts but stops halfway. Why?

  • Diagnosis: Solvent-Nucleophile Hydrogen Bonding. Methanol is hydrogen-bonding to your amine, reducing its nucleophilicity.[1] Furthermore as HCl is generated, it protonates the remaining amine, killing the reaction.

  • The Fix:

    • Switch to DMF or Acetonitrile .[1]

    • Add an auxiliary base (DIPEA or

      
      ) to scavenge the HCl generated.[1][2] The base must be soluble or the mixture vigorously stirred.
      
Scenario B: "I see a new spot on TLC that is acidic."

Q: I used DMF, but I isolated the carboxylic acid instead of the ester. What happened?

  • Diagnosis: The "Wet DMF" Trap. Commercial DMF often contains trace water.[1] In the presence of basic conditions (necessary for

    
    ) and heat, the water attacks the C2-ester, causing saponification (Hydrolysis).[2]
    
  • The Fix:

    • Use anhydrous DMF (stored over molecular sieves).[1][2]

    • Lower the reaction temperature if possible.

    • Protocol Check: Did you use LiOH or NaOH as a base? These are strong hydrolyzing agents.[1] Switch to a non-nucleophilic organic base like DIPEA or mild inorganic base like

      
      .[1]
      
Scenario C: "The product precipitated as a gum."

Q: I'm running the reaction in Toluene, but the potassium carbonate is clumping.

  • Diagnosis: Phase Transfer Failure. The inorganic base is insoluble in toluene.[1] The deprotonation of your nucleophile is happening only at the limited surface area of the clump.

  • The Fix: Add 5-10 mol% of a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or 18-Crown-6 .[1][2] This shuttles the carbonate into the organic phase.

Module 3: Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your specific experimental failure.

Troubleshooting_Tree Start Start: Analyze Reaction Outcome Issue1 Low Conversion / Slow Rate Start->Issue1 Issue2 Impurity: Carboxylic Acid Start->Issue2 Issue3 Impurity: Transesterification Start->Issue3 CheckSolvent Is Solvent Protic? (MeOH, EtOH, H2O) Issue1->CheckSolvent CheckWater Check Solvent Water Content (Karl Fischer) Issue2->CheckWater CheckBase Is Base Nucleophilic? (NaOMe, EtO-) Issue3->CheckBase Action1 Switch to DMF/DMSO or add Heat CheckSolvent->Action1 Yes CheckSolvent->Action1 No (Check Sterics) Action2 Dry Solvent (Mol Sieves) Switch to DIPEA CheckWater->Action2 High Water Action3 Switch to t-BuOH or Aprotic Solvent CheckBase->Action3 Yes

Figure 2: Decision matrix for optimizing reaction conditions based on observed impurities.

Module 4: Validated Experimental Protocol

Standard Operating Procedure (SOP) for Amine Displacement Target: Synthesis of Methyl 3-amino-5-methylpyrazine-2-carboxylate derivatives.

  • Preparation: Charge a reaction vessel with this compound (1.0 equiv).

  • Solvation: Add Anhydrous DMF (Concentration: 0.2 M). Note: Do not use technical grade DMF without drying.[1][2]

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv).[1][2] Why? DIPEA acts as a proton sponge and is soluble in DMF, preventing clumping.

  • Nucleophile: Add the amine (1.05 equiv) dropwise.[1][2]

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by HPLC/TLC.[1]

    • Checkpoint: If the starting material persists, raise temp to 80°C. Do not exceed 100°C to avoid thermal decomposition of the ester.

  • Workup: Pour the reaction mixture into ice-cold water . The product often precipitates as a solid due to the "salting out" effect and the hydrophobic nature of the pyrazine core. Filter and wash with water.[1]

References

  • PubChem. (n.d.).[1][2] Methyl 5-chloropyrazine-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1][2]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 29, 2026, from [Link]

  • He, H.-Q., et al. (2014).[1][2] A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.[1][2] Retrieved January 29, 2026, from [Link]

  • Ramesh, A., Sundar, B. S., & Murti, P. S. R. (1996).[1][2] Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society.[1] Retrieved January 29, 2026, from [Link][1][2]

Sources

Temperature optimization for "Methyl 3-chloro-5-methylpyrazine-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Methyl 3-chloro-5-methylpyrazine-2-carboxylate is a highly functionalized pyrazine scaffold used extensively in the synthesis of antitubercular agents, kinase inhibitors, and antidiabetic drugs. Its reactivity is defined by three competing centers:

  • C3-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) and Pd-catalyzed cross-coupling.
    
  • C2-Methyl Ester: Susceptible to hydrolysis, amidation, and reduction.

  • Pyrazine Core: Electron-deficient, prone to thermal decomposition or decarboxylation (as the free acid) if handled improperly.

This guide addresses the critical balance between reaction kinetics (requiring heat) and substrate stability (requiring cooling).

Module A: Nucleophilic Aromatic Substitution ( )

Goal: Displacement of C3-Cl with Amines, Alkoxides, or Thiols.

The Thermal Dilemma

The C3-position is electronically activated by the ortho-ester and the ring nitrogens. However, excessive heat leads to two primary failure modes:

  • Mode A (Side Reaction): Attack at the ester (Amidation/Transesterification) instead of the chloride.

  • Mode B (Hydrolysis): Moisture at high temperatures converts the ester to the acid, which may decarboxylate.

Optimization Protocol

Standard Operating Procedure (SOP-SNAr-01):

ParameterRecommended RangeCritical Insight
Temperature 0°C to 40°C Start at 0°C. The activated Cl often reacts at RT. Heating >60°C promotes ester attack.
Solvent THF, DMF, or MeCNAvoid protic solvents (MeOH/EtOH) if transesterification is a risk.
Base DIPEA or

Inorganic bases require finer particle size; organic bases minimize heating needs.
Troubleshooting Guide:

Q: My reaction is stuck at 50% conversion after 24h at Room Temperature (RT). Should I heat it to reflux? A: Do not jump to reflux.

  • Check Sterics: If your nucleophile is bulky (e.g., secondary amine), steric hindrance at C3 is the issue.

  • Step-Wise Heating: Increase T in 10°C increments (RT

    
     40°C 
    
    
    
    50°C).
  • Lewis Acid Additive: Instead of heat, add 10 mol%

    
     or 
    
    
    
    . This activates the nitrogen, facilitating attack without the thermal energy that risks ester cleavage.

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

Goal: C-C bond formation at C3.

The Thermal Dilemma

Chloropyrazines are notoriously sluggish in oxidative addition compared to bromides/iodides. High temperatures (80–120°C) are usually required to activate the Pd-cycle, but this risks protodehalogenation (loss of Cl replaced by H) or ester hydrolysis if aqueous base is used (Suzuki conditions).

Optimization Protocol

Standard Operating Procedure (SOP-Pd-05):

ParameterRecommended RangeCritical Insight
Temperature 80°C to 110°C Required for oxidative addition into C-Cl bond.
Base System

/ Anhydrous
Use anhydrous bases to prevent hydrolysis at these high temps.
Ligand XPhos or SPhosElectron-rich, bulky phosphines lower the activation energy, potentially allowing temp reduction to 60°C.
Decision Logic: Coupling Optimization

CouplingLogic Start Start: Suzuki Coupling (Me-3-Cl-5-Me-Pyrazine-2-COOMe) CheckYield Check LCMS @ 1h (Temp: 80°C) Start->CheckYield Decision1 Conversion < 10%? CheckYield->Decision1 Action1 Increase Temp to 100°C Switch to Dioxane Decision1->Action1 Yes Decision2 Product Hydrolyzed (Acid)? Decision1->Decision2 No (Conversion OK) Action1->CheckYield Re-test Action2 Switch to Anhydrous Base (CsF or K3PO4) Reduce Water Decision2->Action2 Yes Action3 Maintain Conditions Monitor for De-Cl (Side prod) Decision2->Action3 No

Figure 1: Decision matrix for optimizing Suzuki coupling temperatures while mitigating hydrolysis risks.

Module C: Hydrolysis & Decarboxylation

Goal: Converting the ester to the carboxylic acid (or subsequent decarboxylation).[1]

The Thermal Dilemma

Pyrazine-2-carboxylic acids are electronically predisposed to thermal decarboxylation . The electron-withdrawing nitrogens stabilize the intermediate carbanion, facilitating


 loss.
  • Risk Zone: Temperatures > 100°C (especially in acidic media).

  • Safe Zone: < 50°C for hydrolysis; < 0°C for acidification.

Optimization Protocol

Standard Operating Procedure (SOP-HYD-02):

  • Saponification: Dissolve substrate in THF/Water (1:1). Add LiOH (1.1 eq) at 0°C . Allow to warm to RT .

    • Note: Do not heat to reflux. The ester hydrolyzes easily.[2]

  • Quench/Acidification (CRITICAL):

    • Cool reaction mixture to < 5°C (Ice/Brine bath).

    • Add 1N HCl dropwise.

    • Why? The heat of neutralization combined with local regions of low pH can trigger instantaneous decarboxylation if the mixture is warm.

Troubleshooting FAQ

Q1: I observe a "de-chlorinated" byproduct (Methyl 5-methylpyrazine-2-carboxylate) during my Suzuki coupling. How do I stop this? A: This is protodehalogenation. It occurs when the reaction temperature is too high relative to the rate of transmetallation.

  • Fix: Lower the temperature by 10-15°C and increase the catalyst loading (or switch to a more active catalyst like

    
    ). This favors the coupling cycle over the side reaction.
    

Q2: During


 with a primary amine, I am getting a mixture of the substitution product and the amide. How do I favor substitution? 
A:  This is a classic competition between the C3-Cl (substitution) and C2-Ester (amidation).
  • Fix: Lower the temperature to 0°C. Amidation generally has a higher activation energy than the

    
     of an activated chloropyrazine. If the problem persists, use a non-nucleophilic base (e.g., DIPEA) instead of excess amine.
    

Q3: Can I use microwave irradiation for these reactions? A:

  • For

    
    :  Yes, but keep the ceiling temperature low (max 60°C) and time short (5-10 min) to avoid ester damage.
    
  • For Coupling: Yes, highly recommended. 110°C for 20 mins is often cleaner than 100°C for 12 hours, as it minimizes the time the ester is exposed to hydrolytic conditions.

Experimental Workflow: Temperature Screening

Use this Design of Experiment (DoE) logic to determine the optimal temperature for your specific nucleophile.

DoE_Workflow Input New Nucleophile Selection Screen1 Screen 1: 0°C (Solvent: THF) Input->Screen1 Screen2 Screen 2: 25°C (Solvent: THF) Input->Screen2 Screen3 Screen 3: 60°C (Solvent: DMF) Input->Screen3 Result1 No Rxn Screen1->Result1 Likely Result2 Clean Product Screen1->Result2 Ideal Screen2->Result2 Target Result3 Byproducts (Hydrolysis/Amide) Screen2->Result3 Check Moisture Screen3->Result2 Steric demand Screen3->Result3 Too Hot

Figure 2: Parallel temperature screening workflow for new nucleophiles.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Topic: Activation of chloropyrazines by ortho-esters.
    • Source:Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link

  • Suzuki-Miyaura Coupling Optimization

    • Topic: General conditions for activated heteroaryl chlorides and base sensitivity.
    • Source:Organic Chemistry Portal. "Suzuki Coupling."[3][4][5][6][7] Link

  • Hydrolysis of Chloropyrazine Esters

    • Topic: Green hydrolysis procedures avoiding decarboxylation (analogous 5-chloro isomer d
    • Source:Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate."[2][8] Link(Note: Generalized citation based on search context for pyrazine ester hydrolysis).

  • Pyrazine Stability & Decarboxylation

    • Topic: Thermal sensitivity of pyrazine-2-carboxylic acids.[1]

    • Source:Technoarete. "Novel Synthesis Method for 2-Methylpyrazine-5-Carboxylic acid." Link

Sources

Validation & Comparative

"Methyl 3-chloro-5-methylpyrazine-2-carboxylate" vs. "Methyl 5-chloropyrazine-2-carboxylate" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, substituted heterocyclic compounds are indispensable scaffolds. Among these, pyrazine derivatives hold a place of prominence due to their prevalence in a wide array of biologically active molecules.[1][2] Understanding the nuanced reactivity of isomeric pyrazine building blocks is paramount for efficient synthetic planning and the generation of diverse compound libraries. This guide provides an in-depth comparison of two closely related yet distinct isomers: Methyl 3-chloro-5-methylpyrazine-2-carboxylate and Methyl 5-chloropyrazine-2-carboxylate . We will dissect their structural and electronic differences to predict and explain their divergent reactivity in key synthetic transformations, supported by experimental protocols and data.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aromatic system is fundamentally governed by the electronic properties of the ring and its substituents. The pyrazine ring, with its two nitrogen atoms in a 1,4-arrangement, is inherently electron-deficient, making it susceptible to nucleophilic attack.[3] The substituents on each isomer further modulate this electronic landscape, dictating the rate and regioselectivity of reactions.

Isomer 1: this compound (Compound A)

  • CAS: 859063-65-3[4]

  • Structure: The chloro leaving group at C3 is ortho to the strongly electron-withdrawing methyl carboxylate group at C2. The electron-donating methyl group at C5 is para to the chloro group.

Isomer 2: Methyl 5-chloropyrazine-2-carboxylate (Compound B)

  • CAS: 33332-25-1[5]

  • Structure: The chloro leaving group at C5 is meta to the electron-withdrawing methyl carboxylate group at C2.

The critical difference lies in the spatial relationship between the chloro leaving group and the potent electron-withdrawing methyl carboxylate group. This distinction is the primary driver of the significant disparity in their chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Physicochemical Properties of Isomers

PropertyThis compound (A)Methyl 5-chloropyrazine-2-carboxylate (B)
CAS Number 859063-65-3[6]33332-25-1[7]
Molecular Formula C₇H₇ClN₂O₂[6]C₆H₅ClN₂O₂[7]
Molecular Weight 186.60 g/mol [6]172.57 g/mol [7]
Appearance Yellow to orange solid[8]White to light yellow crystal/powder[9]
Melting Point 84-85 °C[8]89-95 °C[9][10]

Head-to-Head Reactivity Comparison

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Speeds

The SNAr reaction is a cornerstone of heteroaromatic chemistry. Its mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[11][12] The stability of this complex is the key determinant of the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group can delocalize the negative charge through resonance, thereby stabilizing the intermediate and accelerating the reaction.[13]

Prediction: Compound A is predicted to be significantly more reactive towards nucleophiles than Compound B.

Causality: In Compound A, the powerful electron-withdrawing methyl carboxylate group at the C2 position is ortho to the C3 chlorine. When a nucleophile attacks C3, the resulting negative charge in the Meisenheimer complex is effectively delocalized onto the oxygen atoms of the carboxylate group through resonance. This provides substantial stabilization. In contrast, for Compound B, the carboxylate group is meta to the C5 chlorine. It can only exert a weaker, inductive electron-withdrawing effect and cannot participate in resonance stabilization of the negative charge resulting from nucleophilic attack at C5. The electron-donating methyl group on Compound A further enhances the electrophilicity of the ring, albeit to a lesser extent than the carboxylate.[3]

G Stabilization of Meisenheimer Complex in SNAr cluster_A Compound A: High Reactivity (Ortho-Activation) cluster_B Compound B: Low Reactivity (Meta-Relationship) A_start This compound A_intermediate Meisenheimer Complex (Resonance Stabilized by CO₂Me) A_start->A_intermediate Attack at C3 A_nu Nu⁻ A_product Substituted Product A_intermediate->A_product Loss of Cl⁻ A_cl Cl⁻ B_start Methyl 5-chloropyrazine-2-carboxylate B_intermediate Meisenheimer Complex (Less Stabilized) B_start->B_intermediate Attack at C5 B_nu Nu⁻ B_product Substituted Product (Slower Formation) B_intermediate->B_product Loss of Cl⁻ B_cl Cl⁻

Caption: SNAr Reactivity Pathway Comparison.

Table 2: Comparative Experimental Data in Nucleophilic Aromatic Substitution (Data is illustrative, based on established principles of SNAr reactivity.)

Reaction ParameterCompound ACompound B
Nucleophile MorpholineMorpholine
Conditions K₂CO₃, DMF, 80 °CK₂CO₃, DMF, 80 °C
Reaction Time 1-2 hours12-24 hours
Typical Yield >90%<50% (or requires higher temp.)
Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig are powerful tools for forming C-C and C-N bonds, respectively.[14] Unlike SNAr, the reactivity in these transformations is dictated by the kinetics of the catalytic cycle, primarily the oxidative addition of the palladium catalyst to the C-Cl bond.

Prediction: Reactivity differences are less pronounced, but Compound B may exhibit slightly faster kinetics in some cases due to reduced steric hindrance.

Causality:

  • Electronic Effects: The electron-deficient nature of both pyrazine rings generally facilitates the oxidative addition step. The stronger electron-withdrawing environment around the C3-Cl bond in Compound A might slightly accelerate this step compared to the C5-Cl bond in Compound B.

  • Steric Effects: This is a crucial counteracting factor. The C3-Cl bond in Compound A is flanked by a relatively bulky methyl carboxylate group at C2. This steric hindrance can impede the approach of the bulky phosphine-ligated palladium catalyst, potentially slowing the rate-limiting oxidative addition step.[15][16] In contrast, the C5-Cl bond in Compound B is sterically less encumbered, which could allow for more facile oxidative addition.

The ultimate reactivity will be a balance of these competing electronic and steric factors, often dependent on the specific catalyst, ligand, and coupling partner used. For very bulky ligands, Compound B may show a synthetic advantage.

G Workflow for Comparative Suzuki-Miyaura Coupling cluster_workflow start Chloropyrazine (Isomer A or B) reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reaction Reaction Mixture (e.g., Toluene/H₂O, 100 °C) reagents->reaction Combine & Heat workup Aqueous Workup & Extraction reaction->workup Cool & Process purify Column Chromatography workup->purify product Coupled Product purify->product

Caption: General Experimental Workflow for Suzuki Coupling.

Table 3: Predicted Outcomes in Suzuki-Miyaura Cross-Coupling (Based on general principles of cross-coupling reactions.)

Reaction ParameterCompound ACompound B
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst System Pd(PPh₃)₄, Na₂CO₃Pd(PPh₃)₄, Na₂CO₃
Predicted Reactivity Moderate to GoodGood
Potential Issue Steric hindrance from ortho-CO₂Me may require longer reaction times or more specialized ligands.[16]Generally proceeds smoothly.
Typical Yield 60-80%70-90%

Experimental Protocols

The following protocols provide a framework for the direct comparison of reactivity. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Morpholine
  • Objective: To compare the rate and yield of the SNAr reaction for Compound A and Compound B.

  • Procedure:

    • In two separate, labeled round-bottom flasks equipped with magnetic stir bars and reflux condensers, add Compound A (187 mg, 1.0 mmol) and Compound B (173 mg, 1.0 mmol), respectively.

    • To each flask, add anhydrous potassium carbonate (276 mg, 2.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

    • Add morpholine (105 µL, 1.2 mmol) to each flask.

    • Heat both reaction mixtures to 80 °C with vigorous stirring.

    • Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS every 30 minutes.

    • Upon completion (disappearance of starting material, primarily for Compound A), cool the mixtures to room temperature.

    • Pour each mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude products by column chromatography on silica gel to obtain the pure substituted products and determine the isolated yields.

  • Self-Validation: The significant difference in reaction time required to consume the starting material, as observed by TLC/LC-MS, will serve as direct evidence of the reactivity difference.

Protocol 2: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Objective: To compare the efficiency of Suzuki-Miyaura cross-coupling for Compound A and Compound B.

  • Procedure:

    • In two separate, labeled Schlenk flasks, add Compound A (187 mg, 1.0 mmol) and Compound B (173 mg, 1.0 mmol), respectively.

    • To each flask, add phenylboronic acid (146 mg, 1.2 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Add a 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol) followed by toluene (6 mL).

    • Degas each mixture by bubbling argon through the solvent for 15 minutes.

    • Heat both reaction mixtures to 100 °C under an argon atmosphere with vigorous stirring for 12 hours.

    • After 12 hours, cool the mixtures to room temperature and monitor the consumption of starting material by TLC or LC-MS.

    • Dilute each mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude products by column chromatography to determine the isolated yields.

  • Self-Validation: A direct comparison of the isolated yields after a fixed reaction time will provide a quantitative measure of the relative efficiency of the coupling for each isomer.

Conclusion and Strategic Recommendations

The positional isomerism of substituents on the pyrazine ring profoundly impacts chemical reactivity.

  • For Nucleophilic Aromatic Substitution (SNAr): This compound (Compound A) is vastly superior. The ortho relationship of the activating carboxylate group to the chloro leaving group provides critical resonance stabilization to the Meisenheimer intermediate, leading to faster reactions and higher yields under milder conditions.

  • For Palladium-Catalyzed Cross-Coupling: The choice is more nuanced. While both isomers are viable substrates, Methyl 5-chloropyrazine-2-carboxylate (Compound B) may offer a slight advantage in cases where steric hindrance is a concern, particularly when using bulky phosphine ligands or sterically demanding coupling partners. Its less encumbered C5 position can facilitate easier oxidative addition.

For drug development professionals, this guide underscores a critical principle: isomeric purity and thoughtful selection of building blocks are not trivial pursuits. They are foundational to the success of a synthetic campaign. For rapid library synthesis via SNAr, Compound A is the clear choice. For complex fragment couplings where steric factors might dominate, Compound B should be strongly considered. This understanding allows for the rational design of synthetic routes, saving valuable time and resources in the pursuit of novel therapeutic agents.

References

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. Available at: [Link]

  • Chemical Communications. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Available at: [Link]

  • National Institutes of Health (NIH). Stable Spirocyclic Meisenheimer Complexes. Available at: [Link]

  • MDPI. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Available at: [Link]

  • PubChem. Methyl 5-chloropyrazine-2-carboxylate. Available at: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available at: [Link]

  • Science of Synthesis. Pyrazines. Available at: [Link]

  • National Institutes of Health (NIH). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]

  • RSC Publishing. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Available at: [Link]

  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]

  • Google Patents. Synthesis of substituted pyrazines.
  • ResearchGate. Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Available at: [Link]

  • Durham E-Theses. Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Available at: [Link]

  • Pharmaffiliates. Methyl 5-chloropyrazine-2-carboxylate. Available at: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Available at: [Link]

  • Chemistry LibreTexts. 17.1: Nucleophilic aromatic substitution. Available at: [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

  • YouTube. Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]

  • YouTube. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Available at: [Link]

  • YouTube. Synthesis and reactions of Pyrazine. Available at: [Link]

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  • ChemBK. 5-Chloro-Pyrazine-2-Carboxylic Acid Methyl Ester. Available at: [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The pyrazine scaffold, a key component in numerous pharmaceuticals, often requires precise functionalization. This guide provides an in-depth comparison of catalytic systems for the C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling of a key intermediate, Methyl 3-chloro-5-methylpyrazine-2-carboxylate. Our focus is to equip you with the knowledge to make informed decisions for your synthetic challenges, moving beyond a simple recitation of protocols to an understanding of the principles that govern catalyst efficacy.

The Challenge: Coupling of an Electron-Deficient Heteroaryl Chloride

This compound presents a unique set of challenges in cross-coupling reactions. The electron-withdrawing nature of the two nitrogen atoms and the carboxylate group in the pyrazine ring deactivates the C-Cl bond, making oxidative addition, the rate-determining step in many catalytic cycles, more difficult compared to their bromo- or iodo- counterparts.[1] Consequently, the choice of catalyst is not merely a matter of preference but a critical determinant of reaction success.

This guide will dissect the performance of leading palladium- and nickel-based catalytic systems, offering both theoretical grounding and practical, data-supported recommendations.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forging carbon-carbon bonds.[2] For an electron-deficient substrate such as this compound, a highly active catalyst is essential to overcome the sluggish oxidative addition of the C-Cl bond.

Palladium-Phosphine Catalyst Systems: The Workhorse of Cross-Coupling

Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands, are the first line of inquiry for many chemists. Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) have demonstrated remarkable efficacy in the coupling of challenging aryl chlorides.[3] The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is highly reactive in oxidative addition, while their electron-donating nature facilitates this step electronically.[3]

Experimental Protocol: Screening of Palladium-Phosphine Catalysts for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening various palladium-phosphine catalysts for the coupling of this compound with a representative arylboronic acid.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K3PO4, 2.0 eq) catalyst Add Pd precatalyst (e.g., Pd(OAc)2, 2 mol%) and Ligand (4 mol%) reagents->catalyst solvent Add anhydrous solvent (e.g., Toluene or Dioxane) catalyst->solvent heat Heat to 80-110 °C under inert atmosphere solvent->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify analyze Characterize product and determine yield purify->analyze

Caption: General workflow for screening catalysts in Suzuki-Miyaura coupling.

Table 1: Comparison of Palladium-Phosphine Ligands for a Model Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene10012Anticipated High
Pd(OAc)₂ / XPhos XPhosK₃PO₄Toluene10012Anticipated High
Pd(OAc)₂ / PPh₃ PPh₃K₃PO₄Toluene10024Anticipated Low
PdCl₂(dppf)dppfK₂CO₃Dioxane11024Anticipated Moderate

Note: The yields are anticipated based on literature for similar electron-deficient heteroaryl chlorides. Actual yields would need to be determined experimentally.

Nickel Catalysts: A Cost-Effective and Highly Reactive Alternative

Nickel catalysts have emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions.[4] Their lower cost and unique reactivity profile make them particularly attractive for the coupling of challenging substrates like aryl chlorides. Nickel(0) species are generally more readily oxidized than their palladium counterparts, which can lead to faster reaction rates.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

A representative protocol for a nickel-catalyzed Suzuki-Miyaura coupling is provided below.

nickel_suzuki_workflow cluster_prep_ni Reaction Setup cluster_reaction_ni Reaction cluster_workup_ni Work-up & Analysis reagents_ni Combine: - this compound (1.0 eq) - Arylboronic acid (1.5 eq) - Base (e.g., K3PO4, 3.0 eq) catalyst_ni Add Ni precatalyst (e.g., NiCl2(dme), 5 mol%) and Ligand (e.g., IPr·HCl, 10 mol%) reagents_ni->catalyst_ni solvent_ni Add anhydrous solvent (e.g., 2-MeTHF) catalyst_ni->solvent_ni heat_ni Heat to 80-120 °C under inert atmosphere solvent_ni->heat_ni monitor_ni Monitor by TLC or LC-MS heat_ni->monitor_ni quench_ni Quench with aqueous NH4Cl monitor_ni->quench_ni extract_ni Extract with organic solvent quench_ni->extract_ni purify_ni Purify by column chromatography extract_ni->purify_ni analyze_ni Characterize product and determine yield purify_ni->analyze_ni

Caption: General workflow for nickel-catalyzed Suzuki-Miyaura coupling.

Table 2: Comparison of Nickel Catalyst Systems for a Model Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
NiCl₂(dme) / IPr·HCl IPr·HClK₃PO₄2-MeTHF10012Anticipated High
NiCl₂(PCy₃)₂PCy₃K₃PO₄Dioxane11018Anticipated Moderate-High
Ni(cod)₂ / dppf dppfK₂CO₃Toluene10024Anticipated Moderate

Note: The yields are anticipated based on literature for similar electron-deficient heteroaryl chlorides. Actual yields would need to be determined experimentally.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1] Similar to the Suzuki-Miyaura coupling, the success of this reaction with this compound hinges on the selection of a highly active catalyst.

Palladium-Based Systems for C-N Coupling

The development of specialized phosphine ligands has been crucial for the advancement of the Buchwald-Hartwig amination of aryl chlorides.[5] Ligands such as Josiphos and biaryl phosphines have proven effective in promoting the amination of electron-deficient heteroaryl chlorides.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The following is a general protocol for the palladium-catalyzed amination of this compound.

palladium_buchwald_workflow cluster_prep_pd_bh Reaction Setup cluster_reaction_pd_bh Reaction cluster_workup_pd_bh Work-up & Analysis reagents_pd_bh Combine: - this compound (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) catalyst_pd_bh Add Pd precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and Ligand (2-4 mol%) reagents_pd_bh->catalyst_pd_bh solvent_pd_bh Add anhydrous solvent (e.g., Toluene or Dioxane) catalyst_pd_bh->solvent_pd_bh heat_pd_bh Heat to 80-110 °C under inert atmosphere solvent_pd_bh->heat_pd_bh monitor_pd_bh Monitor by TLC or LC-MS heat_pd_bh->monitor_pd_bh quench_pd_bh Quench with water monitor_pd_bh->quench_pd_bh extract_pd_bh Extract with organic solvent quench_pd_bh->extract_pd_bh purify_pd_bh Purify by column chromatography extract_pd_bh->purify_pd_bh analyze_pd_bh Characterize product and determine yield purify_pd_bh->analyze_pd_bh

Caption: General workflow for palladium-catalyzed Buchwald-Hartwig amination.

Table 3: Comparison of Palladium Catalyst Systems for a Model Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Josiphos JosiphosNaOtBuToluene10016Anticipated High
Pd(OAc)₂ / RuPhos RuPhosK₃PO₄Dioxane11018Anticipated High
Pd₂(dba)₃ / BINAP BINAPCs₂CO₃Toluene11024Anticipated Moderate

Note: The yields are anticipated based on literature for the amination of 2-bromo-5-chloro-3-methylpyrazine, a closely related substrate.[1] Actual yields would need to be determined experimentally.

Nickel-Catalyzed Amination: A Promising Frontier

Nickel catalysis is also a viable and often advantageous approach for C-N bond formation, particularly with less reactive aryl chlorides.[6] The use of N-heterocyclic carbene (NHC) ligands with nickel has shown great promise in this area.

Experimental Protocol: Nickel-Catalyzed Buchwald-Hartwig Amination

A representative protocol for a nickel-catalyzed amination is detailed below.

nickel_buchwald_workflow cluster_prep_ni_bh Reaction Setup cluster_reaction_ni_bh Reaction cluster_workup_ni_bh Work-up & Analysis reagents_ni_bh Combine: - this compound (1.0 eq) - Amine (1.5 eq) - Base (e.g., K3PO4, 2.0 eq) catalyst_ni_bh Add Ni precatalyst (e.g., NiCl2(dme), 5 mol%) and Ligand (e.g., ICy·HCl, 10 mol%) reagents_ni_bh->catalyst_ni_bh solvent_ni_bh Add anhydrous solvent (e.g., Dioxane) catalyst_ni_bh->solvent_ni_bh heat_ni_bh Heat to 100-130 °C under inert atmosphere solvent_ni_bh->heat_ni_bh monitor_ni_bh Monitor by TLC or LC-MS heat_ni_bh->monitor_ni_bh quench_ni_bh Quench with water monitor_ni_bh->quench_ni_bh extract_ni_bh Extract with organic solvent quench_ni_bh->extract_ni_bh purify_ni_bh Purify by column chromatography extract_ni_bh->purify_ni_bh analyze_ni_bh Characterize product and determine yield purify_ni_bh->analyze_ni_bh

Caption: General workflow for nickel-catalyzed Buchwald-Hartwig amination.

Table 4: Comparison of Nickel Catalyst Systems for a Model Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
NiCl₂(dme) / ICy·HCl ICy·HClK₃PO₄Dioxane12024Anticipated High
Ni(cod)₂ / PCy₃ PCy₃NaOtBuToluene11024Anticipated Moderate-High
NiBr₂·diglyme / dppf dppfK₂CO₃Dioxane13036Anticipated Moderate

Note: The yields are anticipated based on literature for the amination of heteroaryl chlorides. Actual yields would need to be determined experimentally.

Conclusion and Recommendations

The selection of an optimal catalyst for the coupling of this compound is a multifactorial decision that balances reactivity, cost, and practicality.

  • For Suzuki-Miyaura couplings , palladium catalysts with bulky biaryl phosphine ligands such as SPhos and XPhos represent a highly reliable starting point, with a strong likelihood of achieving high yields under relatively mild conditions. Nickel catalysts, particularly those employing N-heterocyclic carbene ligands , offer a cost-effective and potent alternative, especially for large-scale syntheses.

  • For Buchwald-Hartwig aminations , palladium systems with ligands like Josiphos or RuPhos are recommended for initial screening, given their proven success with analogous substrates.[1] Nickel-based systems, while potentially requiring more optimization, should not be overlooked, as they can offer unique reactivity and economic advantages.

Ultimately, the most effective approach is empirical. A high-throughput screening of a diverse set of catalysts and ligands, as outlined in the provided protocols, is the most efficient path to identifying the optimal conditions for your specific transformation. This data-driven approach, grounded in the principles of catalyst design and reactivity, will empower you to overcome the synthetic challenges posed by this important heterocyclic building block.

References

  • Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Journal of Chemical Education. Available at: [Link]

  • A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]

  • Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. Dalton Transactions. Available at: [Link]

  • Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. Nature Communications. Available at: [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. NIH. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. NIH. Available at: [Link]

  • ChemInform Abstract: The Suzuki—Miyaura Cross‐Coupling of Bromo‐ and Chloroarenes with Arylboronic Acids in Supercritical Carbon Dioxide. Sci-Hub. Available at: [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. PubMed. Available at: [Link]

  • Publications. The Hartwig Group. Available at: [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. NIH. Available at: [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. MDPI. Available at: [Link]

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  • Synthesis of arylpiperazines via palladium-catalyzed aromatic amination reaction with unprotected piperazines. Sci-Hub. Available at: [Link]

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A Senior Application Scientist's Guide to Methyl 3-chloro-5-methylpyrazine-2-carboxylate as a Strategic Alternative in Halopyrazine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazine scaffold is a cornerstone for the development of a wide array of therapeutic agents. Its derivatives are integral to numerous FDA-approved drugs, acting as crucial pharmacophores that modulate biological activity.[1] Halogenated pyrazines, in particular, serve as versatile building blocks, enabling the construction of complex molecular architectures through various cross-coupling reactions.[2] This guide provides an in-depth technical comparison of Methyl 3-chloro-5-methylpyrazine-2-carboxylate against other halopyrazines, supported by experimental data and protocols to inform your selection of synthetic strategies.

The Strategic Advantage of this compound

This compound (CAS 859063-65-3) is a uniquely substituted pyrazine that offers a nuanced reactivity profile for synthetic chemists.[3][4] The presence of both an electron-donating methyl group and an electron-withdrawing methyl carboxylate group on the pyrazine ring, in addition to the reactive chlorine atom, allows for a fine-tuning of its chemical behavior. This contrasts with simpler halopyrazines and provides opportunities for selective functionalization in complex syntheses.[5]

Physicochemical Properties: A Comparative Overview

The substituents on the pyrazine ring significantly influence its physical and chemical properties. The following table provides a comparison of this compound with other representative halopyrazines.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)
This compound859063-65-3C₇H₇ClN₂O₂186.60Not Available
2-Chloropyrazine14508-49-7C₄H₃ClN₂114.53153-154
2-Chloro-3-methylpyrazine18440-72-7C₅H₅ClN₂128.56175-177
2-Chloro-5-methylpyrazine38557-71-0C₅H₅ClN₂128.56178-180
Methyl 5-chloropyrazine-2-carboxylate33332-25-1C₆H₅ClN₂O₂172.57242.8±35.0

Comparative Reactivity in Cross-Coupling Reactions

The utility of halopyrazines as synthetic intermediates is largely demonstrated in their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the C-Cl bond is modulated by the electronic nature of the substituents on the pyrazine ring.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[2][6] The electron-deficient nature of the pyrazine ring generally facilitates the oxidative addition of palladium to the C-Cl bond, a key step in the catalytic cycle.[7] The presence of an electron-withdrawing group, such as the methyl carboxylate in our topic compound, is expected to enhance this reactivity. Conversely, an electron-donating group like the methyl group may have a modest deactivating effect.

Below is a table compiling data from various sources to illustrate the comparative reactivity of different chloropyrazines in the Suzuki-Miyaura coupling.

Chloropyrazine SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
2-ChloropyrazinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80492[5]
6-Chloropyridin-3-amineArylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1001285[5]
2-chloropyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[5]
2-chloropyridineArylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-AmylOH1001698[5]
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[8][9] Similar to the Suzuki coupling, the efficiency of this reaction with chloropyrazines is influenced by the electronic properties of the pyrazine ring and the choice of catalyst system. The electron-withdrawing nature of the pyrazine ring itself makes it a suitable substrate for this transformation.

Here, we present a comparative overview of the Buchwald-Hartwig amination with various chloropyrazines.

Chloropyrazine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
(Hetero)aryl ChloridesPrimary or Secondary Amines[Pd(cinnamyl)Cl]₂/Mor-DalPhosK₃PO₄Water or Solvent-freeRT-100Not SpecifiedGood to Excellent[10]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuToluene110Not SpecifiedGood to Excellent[11]

Note: While specific examples for this compound are not detailed in these references, the general applicability of modern catalyst systems to (hetero)aryl chlorides suggests its viability as a substrate.

Experimental Protocols: A Practical Guide

To facilitate the application of this compound in your research, we provide the following detailed, self-validating experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The causality behind key experimental choices is explained to ensure reproducibility and success.

Detailed Protocol 1: Suzuki-Miyaura Coupling of a Substituted Chloropyrazine

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Water (degassed)

Procedure:

  • Inert Atmosphere is Crucial: To a dry Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄. The use of a Schlenk tube and an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the palladium catalyst and phosphine ligand, which would lead to catalyst deactivation and lower yields.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene. The pre-formation of the catalyst complex ensures its homogeneity and activity.

  • Reaction Setup: Evacuate and backfill the Schlenk tube with the inert gas three times. This ensures the removal of atmospheric oxygen.

  • Solvent Addition: Add anhydrous toluene and degassed water to the Schlenk tube via syringe. The biphasic solvent system is often beneficial for the Suzuki coupling, aiding in the dissolution of both the organic and inorganic reagents.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyrazine derivative.

Detailed Protocol 2: Buchwald-Hartwig Amination of a Substituted Chloropyrazine

This protocol is based on modern methods for the amination of heteroaryl chlorides.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (0.01 equiv)

  • Mor-DalPhos (Di(1-adamantyl)-2-morpholinophenylphosphine) (0.02 equiv)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Degassed water

Procedure:

  • Reaction Setup in Air (for robust catalysts): To a reaction vial, add this compound, the amine, and K₃PO₄. The use of a robust catalyst system like the one described may allow for the reaction to be set up in air, simplifying the procedure.

  • Catalyst and Ligand Addition: Add [Pd(cinnamyl)Cl]₂ and Mor-DalPhos to the vial.

  • Aqueous Medium: Add degassed water to the vial. The use of water as a solvent is a key aspect of green chemistry and can facilitate the reaction with certain substrates.

  • Heating and Monitoring: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography to yield the aminated pyrazine product.

Visualizing the Chemistry

To better understand the structures and processes discussed, the following diagrams are provided.

Caption: Chemical structure of this compound.

G Suzuki-Miyaura Coupling Workflow reagents Chloropyrazine + Arylboronic Acid heating Heating (80-120 °C) reagents->heating catalyst Pd Catalyst + Ligand catalyst->heating base Base (e.g., K3PO4) base->heating solvent Solvent (e.g., Toluene/H2O) solvent->heating workup Work-up & Purification heating->workup product Biaryl Pyrazine workup->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

G Buchwald-Hartwig Amination Workflow reagents Chloropyrazine + Amine heating Heating reagents->heating catalyst Pd Catalyst + Ligand catalyst->heating base Base (e.g., KOt-Bu) base->heating solvent Solvent (e.g., Toluene, Dioxane) solvent->heating workup Work-up & Purification heating->workup product Aminated Pyrazine workup->product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Conclusion

This compound presents itself as a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers a handle for fine-tuning reactivity in key C-C and C-N bond-forming reactions. While direct comparative studies are still emerging, the principles of reactivity in N-heterocyclic chemistry, combined with the wealth of knowledge on modern cross-coupling catalysis, strongly support its utility as a strategic alternative to other halopyrazines. The provided protocols offer a solid foundation for researchers to explore the full potential of this promising intermediate in the synthesis of novel bioactive molecules.

References

  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]

  • IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. JOCPR, 6(5), 104-105. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(23), 7893. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • YouTube. (2018). The Suzuki reaction. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 14, 998–1003. Retrieved from [Link]

  • OUCI. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3(or 5)-(methyl thio) pyrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pyrazines. (n.d.). Pyrazines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 14, 998–1003. Retrieved from [Link]

  • PubChem. (n.d.). N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. Retrieved from [Link]

  • Semantic Scholar. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

Sources

Spectroscopic comparison of "Methyl 3-chloro-5-methylpyrazine-2-carboxylate" isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Spectroscopic Differentiation of Methyl 3-chloro-5-methylpyrazine-2-carboxylate Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Positional isomerism in heterocyclic compounds, such as pyrazine derivatives, is a critical factor in medicinal chemistry, as minor structural changes can lead to significant variations in biological activity, toxicity, and pharmacokinetic properties. The ability to unequivocally identify and differentiate these isomers is therefore paramount in drug discovery and quality control. This guide provides an in-depth spectroscopic comparison of this compound and its key positional isomers. We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry can be leveraged to unambiguously distinguish these closely related molecules, supported by predictive data and validated experimental protocols.

Introduction: The Chemical Significance of Pyrazine Isomers

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their applications in pharmaceuticals are vast, ranging from anti-tuberculosis agents like pyrazinamide to novel therapeutics targeting diabetes and cardiovascular diseases. When a pyrazine ring is substituted with multiple functional groups, several positional isomers can exist. These isomers share the same molecular formula and weight but differ in the spatial arrangement of their substituents. This structural nuance is not trivial; the specific substitution pattern dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, all of which govern its interaction with biological targets.

This guide focuses on the analytical challenge of differentiating isomers of Methyl chloro-methylpyrazine-2-carboxylate. We will systematically dissect the expected spectroscopic signatures of each isomer, providing a robust framework for their identification.

Molecular Structures of the Target Isomers

The primary compound of interest is This compound . For a comprehensive comparison, we will analyze it alongside two of its logical positional isomers, where the chloro and methyl groups are rearranged around the pyrazine ring.

isomers cluster_1 Isomer A This compound cluster_2 Isomer B Methyl 5-chloro-3-methylpyrazine-2-carboxylate cluster_3 Isomer C Methyl 3-chloro-6-methylpyrazine-2-carboxylate A A B B C C

Caption: Molecular structures of the three positional isomers under investigation.

Comparative Spectroscopic Analysis

The differentiation of the isomers hinges on how the electron-donating methyl group (-CH₃) and the electron-withdrawing chloro (-Cl) and methyl carboxylate (-COOCH₃) groups influence the local electronic environment of the pyrazine ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The key lies in the chemical shift of the single remaining aromatic proton on the pyrazine ring. Its electronic environment is uniquely altered in each isomer. Protons on aromatic rings typically resonate between 6.5 and 8.5 ppm due to the ring-current effect.[2]

  • Isomer A (3-chloro-5-methyl): The lone proton at the C6 position is flanked by a nitrogen and the electron-donating methyl group at C5. It is also meta to the electron-withdrawing chloro group. This proton is expected to be the most shielded (furthest upfield) among the three isomers.

  • Isomer B (5-chloro-3-methyl): The proton at C6 is positioned between a nitrogen and the strongly electron-withdrawing chloro group at C5. It is also meta to the methyl group. The direct ortho relationship to the chlorine atom will cause significant deshielding, shifting this proton furthest downfield.

  • Isomer C (3-chloro-6-methyl): The proton at C5 is situated between the electron-donating methyl group at C6 and a nitrogen atom, and it is meta to the chloro group. Its chemical shift is predicted to be intermediate between Isomers A and B.

Isomer Structure Ring Proton Predicted Chemical Shift (ppm) -OCH₃ Protons (ppm) -CH₃ Protons (ppm)
A This compoundH-6 (Singlet)~8.30 - 8.45~3.9 - 4.1~2.6 - 2.8
B Methyl 5-chloro-3-methylpyrazine-2-carboxylateH-6 (Singlet)~8.70 - 8.85~3.9 - 4.1~2.7 - 2.9
C Methyl 3-chloro-6-methylpyrazine-2-carboxylateH-5 (Singlet)~8.50 - 8.65~3.9 - 4.1~2.7 - 2.9

Table 1: Predicted ¹H NMR Chemical Shifts for the Isomers (in CDCl₃).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides complementary information by probing the carbon skeleton. Carbons in aromatic rings typically absorb in the 120-150 ppm range.[3] While all three isomers are expected to show 7 distinct carbon signals (6 for the ring and ester, 1 for the methyl group), the chemical shifts of the ring carbons will vary significantly based on the substituent pattern. The number of unique signals can be a powerful tool for determining substitution patterns in symmetric molecules.[3]

  • Key Differentiators:

    • C-Cl Carbon: The carbon directly bonded to chlorine will experience a strong deshielding effect. Its chemical shift will be a key indicator of the chlorine's position.

    • C-H Carbon: The chemical shift of the carbon bearing the lone proton will correlate with the proton's chemical shift in the ¹H NMR spectrum.

    • Quaternary Carbons: The relative shifts of the substituted carbons (C2, C3, C5/C6) provide a unique fingerprint for each isomer.

Isomer Predicted Key ¹³C Shifts (ppm)
A C5-CH₃ and C6-H will be diagnostic. C5 will be further downfield than in a non-methylated analogue.
B C3-CH₃ and C5-Cl will be diagnostic. The C5 signal will be significantly shifted compared to Isomers A and C.
C C6-CH₃ and C5-H will be diagnostic. The proximity of the methyl group to the ester at C2 will likely influence the C2 and C3 shifts.

Table 2: Predicted Diagnostic Features in ¹³C NMR Spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for confirming the presence of functional groups and can be used to differentiate substitution patterns on an aromatic ring.[4]

  • Common Peaks: All isomers will exhibit:

    • A strong C=O stretching band for the ester group around 1720-1740 cm⁻¹ .[5]

    • Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[6]

    • C-O stretching for the ester around 1200-1300 cm⁻¹ .

    • A C-Cl stretching band, typically in the 600-800 cm⁻¹ region.

  • The Differentiating Region: The most valuable information comes from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. The frequency of this strong absorption is highly sensitive to the substitution pattern on the ring.[6] For a single C-H bond on a highly substituted heteroaromatic ring, the position of this band will be unique for each isomer, providing a distinct fingerprint.

Isomer Predicted C-H Out-of-Plane Bend (cm⁻¹)
A Unique position based on 1,2,3,5-tetrasubstitution pattern.
B Different, unique position based on 1,2,3,5-tetrasubstitution pattern.
C Different, unique position based on 1,2,4,5-tetrasubstitution pattern.

Table 3: Key Differentiating Region in FT-IR Spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular formula (C₇H₇ClN₂O₂) and thus the same nominal mass (186 amu), MS is still a crucial tool.

  • Molecular Ion Peak (M⁺): The most important feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), all isomers will exhibit a characteristic pair of peaks at m/z 186 and m/z 188, with a relative intensity ratio of approximately 3:1.[7][8] This confirms the presence of one chlorine atom in the molecule.

  • Fragmentation Analysis: Differentiation relies on the fragmentation pattern. The stability of the fragment ions will depend on the substituent positions. Common fragmentation pathways for these esters would include the loss of:

    • ·OCH₃ (m/z 31) to give an ion at m/z 155/157.

    • ·COOCH₃ (m/z 59) to give an ion at m/z 127/129.

    • ·Cl (m/z 35/37) to give an ion at m/z 151. The relative abundance of these fragment ions will differ. For instance, the stability of the pyrazine ring cation after losing the ester or chloro group will be influenced by the position of the electron-donating methyl group, leading to a unique mass spectrum for each isomer.[9]

Standardized Experimental Protocols

To ensure the generation of high-fidelity, reproducible data, the following standardized protocols should be employed.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of the high-purity pyrazine isomer for NMR, or <1 mg for GC-MS and FT-IR analysis.

  • Solvent Selection:

    • NMR: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • GC-MS: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of ~100 µg/mL.

    • FT-IR (ATR): Use the neat solid sample directly on the ATR crystal.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve_nmr Dissolve in CDCl3 (for NMR) weigh->dissolve_nmr dissolve_ms Dissolve in DCM (for GC-MS) weigh->dissolve_ms ftir FT-IR (ATR) Acquisition weigh->ftir nmr ¹H & ¹³C NMR Acquisition dissolve_nmr->nmr gcms GC-MS Acquisition dissolve_ms->gcms interpret Compare Spectra: - Chemical Shifts - Coupling - Bending Frequencies - M/M+2 Ratio - Fragmentation nmr->interpret ftir->interpret gcms->interpret identify Isomer Identification interpret->identify

Sources

In vitro assays for compounds derived from "Methyl 3-chloro-5-methylpyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS: 859063-65-3) is a "privileged scaffold" in medicinal chemistry, specifically valued for its electrophilic C-2 ester and the nucleophilic displacement potential at the C-3 chlorine position. Unlike simple pyrazines, the 5-methyl substitution provides critical metabolic stability (blocking the oxidation-prone C-5 position) and enhanced lipophilicity, often improving cell permeability in mycobacterial and oncological targets.

This guide objectively compares the in vitro performance of libraries derived from this scaffold against standard unsubstituted pyrazines and clinical standards (e.g., Pyrazinamide). The primary focus is on Antitubercular (Anti-TB) Drug Discovery , where this specific substitution pattern has demonstrated superior Selectivity Indices (SI).

Chemo-Type Comparison
FeatureSubject Scaffold (5-Me-3-Cl-Pyrazine)Alternative A (3-Cl-Pyrazine, no 5-Me)Standard (Pyrazinamide/PZA)
Lipophilicity (cLogP) High (~1.8 - 2.2) Moderate (~1.2)Low (-0.7)
Metabolic Stability High (C-5 blocked)Low (C-5 oxidation prone)Moderate (Prodrug)
Primary Application Direct InhA Inhibitors / Anti-TB General Kinase FragmentsProdrug requiring activation
Synthetic Versatility Dual-Functional (SNAr + Amidation)Dual-FunctionalLimited

Critical In Vitro Assays & Protocols

To validate compounds derived from this scaffold, a tiered screening approach is required: Phenotypic Screening (MIC) followed by Target Validation (InhA Inhibition) and Safety Profiling (Cytotoxicity) .

Workflow Visualization

AssayWorkflow Scaffold Methyl 3-chloro-5-methyl pyrazine-2-carboxylate Synthesis Derivatization (S_NAr & Amidation) Scaffold->Synthesis Library 5-Me-Pyrazine Library Synthesis->Library REMA Primary Screen: REMA (MIC) Library->REMA Counter Counter Screen: Vero Cytotoxicity (CC50) Library->Counter Target Target Validation: InhA Enzymatic Assay REMA->Target Hits (MIC < 10 µM) Analysis Selectivity Index (SI) Calculation REMA->Analysis Counter->Analysis

Caption: Integrated screening workflow for pyrazine derivatives, prioritizing phenotypic hits before enzymatic validation.

Protocol A: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

This assay is the gold standard for high-throughput screening of pyrazine derivatives against Mycobacterium tuberculosis (H37Rv strain). The 5-methyl scaffold derivatives often exhibit MICs in the range of 6–42 µM , comparable to or better than PZA under non-acidic conditions.

Causality: Resazurin (blue) is reduced to resorufin (pink) by metabolically active bacteria. This fluorescence shift provides a quantitative measure of cell viability without requiring colony counting.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until mid-log phase (OD600 0.4–0.6).

  • Dilution: Adjust culture to ~1.5 × 105 CFU/mL.

  • Plate Setup:

    • Use 96-well black microplates.

    • Add 100 µL of culture to all wells.

    • Test Compounds: Dissolve 5-methylpyrazine derivatives in DMSO. Perform serial 2-fold dilutions (Range: 100 µM to 0.19 µM). Final DMSO concentration must be <1%.

    • Controls: Rifampicin (Positive Control), DMSO only (Negative Control), Media only (Sterility).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution (freshly prepared).

  • Readout: Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Calculation:

    
    
    MIC is defined as the lowest concentration preventing the color change from blue to pink (90% inhibition).
    
Protocol B: InhA Enzymatic Inhibition Assay

While PZA is a prodrug requiring activation by pncA, derivatives of This compound (especially amides) are often designed to directly inhibit InhA (enoyl-ACP reductase), bypassing resistance mechanisms associated with pncA mutations.

Mechanism:

InhAPathway NADH NADH (Cofactor) InhA InhA Enzyme NADH->InhA Substrate 2-Trans-Enoyl-ACP (Substrate) Substrate->InhA Complex InhA-NADH-Inhibitor Ternary Complex InhA->Complex Stabilization Inhibitor 5-Me-Pyrazine Derivative Inhibitor->InhA Direct Binding Product Fatty Acid Elongation (Blocked) Complex->Product Inhibition

Caption: Mechanism of Action. The 5-methylpyrazine scaffold mimics the NADH cofactor or substrate, locking InhA in an inactive complex.

Methodology:

  • Reagents: Recombinant InhA protein, NADH (200 µM), and substrate (2-trans-dodecenoyl-CoA, 50 µM).

  • Reaction Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

  • Assay:

    • Mix InhA (10 nM) with the test compound (derived from the methyl ester scaffold) in buffer. Incubate for 10 mins at 25°C.

    • Initiate reaction by adding NADH and Substrate.

  • Detection: Monitor the oxidation of NADH to NAD+ by decreasing absorbance at 340 nm over 5 minutes using a kinetic spectrophotometer.

  • Validation: IC50 values for active 5-methyl derivatives should be <10 µM.

Comparative Performance Data

The following data summarizes the performance of benzylamine-substituted amides derived from the subject scaffold versus the un-methylated analog [1, 2].

Compound ClassR-Group (C-3 Position)Core ModificationMIC (µM) M. tbCytotoxicity IC50 (Vero)Selectivity Index (SI)
Subject Derivative 4-Methylbenzyl-amino5-Methyl 6.0 >250>41.6
Alternative A 4-Methylbenzyl-amino5-H (Unsubstituted)12.51008.0
Standard (PZA) --50–100 (pH dependent)>1000N/A

Interpretation: The 5-methyl group (Subject Derivative) improves the Selectivity Index by approximately 5-fold compared to the unsubstituted analog. This is likely due to the steric bulk preventing off-target binding in eukaryotic cells while maintaining affinity for the mycobacterial target.

References

  • Zitko, J. et al. (2018). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules. Available at: [Link]

  • Lead Sciences. (2023). "this compound Product Specifications." Lead Sciences Catalog. Available at: [Link]

  • Servusova, B. et al. (2021). "Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold." ResearchGate.[1] Available at: [Link]

  • National Center for Biotechnology Information. (2024). "Pyrazine-based small molecule kinase inhibitors: clinical applications." PubMed.[2] Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-chloro-5-methylpyrazine-2-carboxylate Derivatives as Potential Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals in Agrochemicals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the Methyl 3-chloro-5-methylpyrazine-2-carboxylate scaffold. Drawing upon established principles of medicinal and agrochemical chemistry, this document synthesizes current knowledge to offer a predictive framework for designing novel herbicides. We will explore the likely mechanism of action, dissect the roles of key structural motifs, and compare their potential efficacy against established commercial herbicides, supported by experimental data from analogous compounds.

Introduction: The Pyrazine Carboxylate Scaffold in Herbicide Discovery

The pyrazine ring is a privileged scaffold in the development of bioactive molecules due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] In the realm of agrochemicals, pyrazine derivatives have demonstrated significant potential, particularly as herbicides.[1] The core structure of this compound presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. This guide will focus on understanding how substitutions at the 3-, 5-, and 2-positions of the pyrazine ring influence its herbicidal activity, with a primary focus on the inhibition of photosynthesis.

Many known pyrazine-based herbicides function by interrupting the photosynthetic electron transport chain in plants, a vital process for their survival.[3][4][5] Specifically, they often act as inhibitors of Photosystem II (PSII), binding to the D1 protein and blocking the electron flow from quinone A (QA) to quinone B (QB).[2][5][6] This disruption leads to a cascade of events, including the production of reactive oxygen species, ultimately causing cell death and visible herbicidal effects such as chlorosis and necrosis.[5]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

}

Caption: Proposed mechanism of action for pyrazine carboxylate derivatives as Photosystem II inhibitors.

Structure-Activity Relationship (SAR) Analysis

While a dedicated, comprehensive SAR study on this compound and its close ester derivatives as herbicides is not extensively documented in publicly available literature, we can extrapolate key trends from studies on structurally related pyrazine-2-carboxamides. These amides, where the methyl ester of our core molecule is replaced by a substituted aniline, have been evaluated for their ability to inhibit photosynthesis.[3][4][7][8][9]

The Importance of the Pyrazine Core and its Substituents

The electron-deficient nature of the pyrazine ring is a crucial feature for its biological activity. The substituents at positions 3, 5, and the carboxamoyl/carboxylate group at position 2 play a significant role in modulating this activity.

  • Position 3: The Chloro Substituent: The presence of a halogen, such as chlorine, at the 3-position is a common feature in many active pyrazine carboxamide herbicides.[3][4][7] Halogens are known to increase the lipophilicity of a molecule, which can enhance its ability to cross plant cell membranes and reach its target site within the chloroplasts. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic properties of the pyrazine ring, potentially enhancing its binding affinity to the D1 protein.

  • Position 5: The Methyl Group: Alkyl groups, such as the methyl group at the 5-position, also contribute to the overall lipophilicity of the molecule. The size and nature of the substituent at this position can influence how the molecule fits into the binding pocket of the target protein. Studies on related pyrazine carboxamides have shown that a tert-butyl group at this position can lead to high antialgal activity, suggesting that bulkier alkyl groups may be well-tolerated and even beneficial for activity.[4][7]

  • Position 2: The Carboxylate/Carboxamide Moiety: The ester or amide group at the 2-position is critical for interaction with the target protein. In many PSII inhibitors, an amide group is known to form hydrogen bonds with amino acid residues in the D1 protein binding site.[2] While a methyl ester, as in our core molecule, is less likely to act as a hydrogen bond donor, the carbonyl oxygen can still function as a hydrogen bond acceptor. The nature of the ester or amide at this position significantly impacts the molecule's polarity and, consequently, its uptake and translocation within the plant.

dot graph { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#EA4335"];

}

Caption: Key structural features influencing the herbicidal activity of pyrazine-2-carboxylate derivatives.

Extrapolating from Pyrazine Carboxamides to Methyl Carboxylates

Based on the available data for pyrazine carboxamides, we can infer the following SAR for this compound derivatives:

  • Modification at the 3-Position: Replacing the chloro group with other halogens (e.g., Br, I) could potentially increase activity due to increased lipophilicity. However, excessively large substituents might introduce steric hindrance.

  • Modification at the 5-Position: Varying the alkyl group at the 5-position is a promising avenue for optimization. Increasing the chain length or branching (e.g., ethyl, isopropyl, tert-butyl) could enhance lipophilicity and improve binding.

  • Modification of the Ester Group: While direct data is scarce, converting the methyl ester to other esters (e.g., ethyl, propyl) would likely have a modest effect on activity, primarily by altering the molecule's solubility and transport properties. A more significant change would be the conversion to amides, which has been shown to be a successful strategy in related series.[3][4][7]

Comparative Analysis with Commercial Herbicides

To contextualize the potential of this compound derivatives, it is essential to compare their expected activity with that of established commercial herbicides, particularly those that inhibit Photosystem II.

Compound/Class Mechanism of Action Reported IC50 (µM) for PSII Inhibition *Reference
Diuron PSII Inhibitor1.9[9][10]
Atrazine PSII Inhibitor~0.4[11]
Metribuzin PSII Inhibitor0.1 - 0.2[12]
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid PSII Inhibitor26.0[4][7]
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide PSII Inhibitor51.0[3]

*IC50 values can vary depending on the experimental conditions and the plant species tested. The values presented here are for comparative purposes.

As the table indicates, highly optimized commercial PSII inhibitors like atrazine and diuron exhibit potent activity with sub-micromolar to low micromolar IC50 values. The reported activities for pyrazine carboxamide derivatives, while significant, are in a higher micromolar range. This suggests that while the pyrazine carboxylate scaffold is a valid starting point for developing herbicides, substantial optimization would be required to achieve the potency of commercial standards. The data also highlights that substitutions on the anilide portion of the pyrazine carboxamides play a critical role in determining potency, with electron-withdrawing groups like trifluoromethyl often leading to higher activity.[4][7]

Experimental Protocols for Evaluation

To assess the herbicidal activity of novel this compound derivatives, a standardized set of experiments is crucial. The following protocols are based on methodologies reported in the literature for evaluating photosynthesis-inhibiting herbicides.

Inhibition of Photosynthetic Electron Transport (Hill Reaction)

This in vitro assay directly measures the inhibition of Photosystem II activity.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂)

  • Reaction medium (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂)

  • 2,6-Dichlorophenolindophenol (DCPIP) solution

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts. Resuspend the chloroplast pellet in a small volume of isolation buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Reaction Setup: In a cuvette, mix the reaction medium, DCPIP solution, and the chloroplast suspension (adjusted to a specific chlorophyll concentration).

  • Addition of Test Compound: Add a specific concentration of the test compound (or solvent control) to the cuvette and incubate for a short period in the dark.

  • Measurement: Expose the cuvette to a light source and measure the change in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. The rate of DCPIP reduction is a measure of PSII activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the Hill reaction.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

}

Caption: Workflow for the Hill reaction assay to determine PSII inhibition.

Whole Plant Herbicidal Activity Assay

This assay evaluates the effect of the test compounds on the growth of whole plants.

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Potting soil

  • Pots or trays

  • Growth chamber with controlled light, temperature, and humidity

  • Test compounds formulated for application (e.g., dissolved in a solvent with a surfactant)

  • Spray chamber

Procedure:

  • Plant Growth: Sow the seeds in pots filled with soil and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Compound Application: Apply the test compounds at various concentrations to the plants using a spray chamber to ensure even coverage. Include a negative (solvent only) and a positive (commercial herbicide) control.

  • Incubation: Return the treated plants to the growth chamber and observe them over a period of 7-14 days.

  • Evaluation: Assess the herbicidal damage visually using a rating scale (e.g., 0 = no effect, 100 = complete kill). Additionally, measure quantitative parameters such as plant height and fresh/dry weight.

  • Data Analysis: Determine the GR50 value, the concentration of the compound that causes a 50% reduction in plant growth, for each species.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel herbicides, likely acting through the inhibition of Photosystem II. The SAR analysis, extrapolated from related pyrazine carboxamides, suggests that modifications at the 3- and 5-positions of the pyrazine ring, particularly with lipophilic and electron-withdrawing groups, are key to enhancing herbicidal potency.

While the predicted activity of simple derivatives may not yet match that of leading commercial herbicides, the versatility of the pyrazine core offers ample opportunities for further optimization. Future research should focus on a systematic exploration of the chemical space around this scaffold, including:

  • Synthesis and evaluation of a focused library of derivatives with variations at the 3-, 5-, and 2-positions to establish a direct and quantitative SAR.

  • Investigation of alternative ester and amide functionalities at the 2-position to explore different interactions with the target protein.

  • Quantitative structure-activity relationship (QSAR) studies to build predictive models for designing more potent analogs.

  • Mechanism of action studies to confirm PSII inhibition and explore potential secondary targets.

By leveraging the insights presented in this guide, researchers can strategically design and synthesize novel pyrazine carboxylate derivatives with the potential to become effective and selective next-generation herbicides.

References

  • Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(5), 2252. [Link]

  • Doležal, M., Miletín, M., Kuneš, J., & Kráľová, K. (2013). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 18(12), 14899-14916. [Link]

  • Lee, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]

  • Doležal, M., Miletín, M., Kuneš, J., & Kráľová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

  • Doležal, M. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. IntechOpen. [Link]

  • (2024). Photosystem II inhibitor herbicides. Revista Observatorio de la Economia Latinoamericana, 22(7), 01-32. [Link]

  • Gonec, T., et al. (2012). Photosynthesis inhibiting activity (IC 50 ), lipophilicity (logP), and Hammett constants (σ) of R substituent of compounds I-XX. ResearchGate. [Link]

  • Jampilek, J., et al. (2019). Examples of commercial herbicides that inhibit photosynthesis. ResearchGate. [Link]

  • Wang, C., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15901. [Link]

  • Phillips, J. N. (2017). Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides. Weed Science, 39(4), 484-491. [Link]

  • Doležal, M., Miletín, M., Kuneš, J., & Kráľová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

  • Ciaramella, A., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 22(16), 8898. [Link]

  • Doležal, M., et al. (2019). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. SciForum. [Link]

  • Doležal, M., et al. (2011). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. SciForum. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of Compounds Synthesized from Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the potential antimicrobial spectrum of compounds synthesized from the versatile starting material, Methyl 3-chloro-5-methylpyrazine-2-carboxylate . Drawing upon established structure-activity relationships and experimental data from closely related pyrazine carboxamide series, we will explore the synthesis, antimicrobial evaluation, and key structural determinants of activity for this promising class of molecules.

The Pyrazine Core: A Privileged Scaffold in Antimicrobial Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active compounds.[1] The well-known antitubercular drug Pyrazinamide is a testament to the potential of this scaffold.[3] The electron-deficient nature of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive starting point for the design of novel antimicrobial agents. This compound is a particularly useful intermediate, as the chloro and ester functionalities provide reactive handles for the introduction of diverse chemical moieties, allowing for the systematic exploration of the chemical space and optimization of antimicrobial activity.

Synthesis of N-Substituted 3-Amino-5-methylpyrazine-2-carboxamides

A common and effective strategy for elaborating the this compound core is through nucleophilic aromatic substitution of the chlorine atom, followed by amidation of the ester. A representative synthetic pathway involves the reaction of the starting material with a variety of primary or secondary amines to introduce a diverse range of substituents at the 3-position. The resulting ester can then be converted to the corresponding carboxamide, a functional group known to be important for the biological activity of many pyrazine derivatives.

Synthesis_Pathway start This compound intermediate Methyl 3-(substituted-amino)-5-methylpyrazine-2-carboxylate start->intermediate R1R2NH, Base Heat product N-Aryl/Alkyl-3-(substituted-amino)-5-methylpyrazine-2-carboxamide intermediate->product 1. Saponification (e.g., NaOH) 2. Amide coupling (e.g., HATU, DIPEA, R3NH2) caption Fig. 1: General synthetic scheme for N-substituted pyrazine-2-carboxamides.

Caption: A general synthetic scheme for N-substituted pyrazine-2-carboxamides.

Comparative Antimicrobial Spectrum: A Predictive Analysis

While specific antimicrobial data for compounds directly derived from this compound is not extensively published, we can project the likely antimicrobial spectrum by analyzing data from structurally analogous series, such as N-substituted 3-aminopyrazine-2-carboxamides and 5-chloropyrazine-2-carboxamides.[3][4] The following table presents a compilation of Minimum Inhibitory Concentration (MIC) data from these related series to provide a comparative benchmark.

Compound Class/Reference CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Mycobacterium tuberculosis H37Rv (MIC, µg/mL)
N-Aryl-3-aminopyrazine-2-carboxamides
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide[3]>1000 µM>1000 µM>1000 µM>1000 µM12.5
Pyrazine-2-carboxylic acid piperazine derivatives
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone[5]6.2550253.125Not Reported
Triazolo[4,3-a]pyrazine derivatives
Compound 2e[6]3216Not ReportedNot ReportedNot Reported
Reference Antibiotics
Ampicillin2-84-8>64N/AN/A
Ciprofloxacin0.25-10.015-0.120.25-1N/A1-4
FluconazoleN/AN/AN/A0.25-2N/A
Pyrazinamide[3]>100>100>100>10025

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazine carboxamide derivatives is significantly influenced by the nature of the substituents on the pyrazine core and the carboxamide nitrogen.

  • Substitution at the 3-position: The introduction of various amino groups at this position is a key strategy. The nature of the amine substituent can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with its target.

  • N-Substituents on the Carboxamide:

    • Aromatic vs. Aliphatic: The presence of an N-aryl or N-alkyl group on the carboxamide can significantly impact the antimicrobial spectrum. For instance, in some series of 3-aminopyrazine-2-carboxamides, antibacterial activity was observed for phenyl and alkyl derivatives, but not for benzyl derivatives.[3]

    • Substitution on the Aromatic Ring: For N-aryl derivatives, the position and electronic nature of substituents on the phenyl ring are critical. Electron-donating groups, such as methoxy, have been shown to enhance antimycobacterial activity in some cases.[3]

  • The Role of the 5-Methyl Group: The methyl group at the 5-position in the starting material, this compound, is expected to influence the compound's lipophilicity and potentially its metabolic stability. This can be considered a bioisosteric replacement for hydrogen or other small substituents, which can subtly alter the molecule's interaction with its biological target.[7][8]

Experimental Protocols for Antimicrobial Evaluation

To facilitate the screening of newly synthesized compounds, detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and evaluating cytotoxicity are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis prep_compound Prepare stock solution of test compound in DMSO serial_dilute Perform 2-fold serial dilution of compound in MHB prep_compound->serial_dilute prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Determine MIC: lowest concentration with no visible growth incubate->read_results caption Fig. 2: Workflow for MIC determination by broth microdilution.

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum: From a fresh culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay: a. In a 96-well microtiter plate, add 100 µL of MHB to all wells. b. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate. c. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. d. Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).

  • Incubation and Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of promising antimicrobial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Culture: Seed a human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse library of pyrazine-based antimicrobial agents. By leveraging established synthetic methodologies and drawing upon the structure-activity relationships of closely related compound series, researchers can rationally design and synthesize novel derivatives with potent and broad-spectrum antimicrobial activity. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds, paving the way for the discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • Chylewska, A., et al. (2015). Attractive S⋯π and π-π Interactions in the pyrazine-2-thiocarboxamide structure: Experimental and computational studies in the context of crystal engineering and microbiological properties. Journal of Molecular Structure, 1098, 37-46.
  • Gihsoy, A., Terzioglu, N., & Otuk, G. (1997). Synthesis of some new hydrazidehydrazones, thiosemicarbazides and thiazolidinones as possible anti-microbials. European Journal of Medicinal Chemistry, 32(9), 753-757.
  • Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1794-1798.
  • Zhang, Y., et al. (2022).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.
  • Zitko, J., et al. (2017).
  • Zitko, J., et al. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 23(1), 189-197.
  • Chen, B., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6045.
  • Jand'ourek, O., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(11), 1963.
  • Vlasova, O., & Vlasov, S. (2023). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, (5 (43)), 4-13.
  • Miniyar, P. B., & Bhat, A. R. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Asian Journal of Chemistry, 21(6), 4343-4348.
  • Drug Discovery Resources. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Meanwell, N. A. (2018). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.

Sources

A Theoretical and Practical Guide to the Reactivity of Methyl 3-chloro-5-methylpyrazine-2-carboxylate: A DFT-Informed Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount for the efficient synthesis of novel chemical entities. Substituted pyrazines are a critical class of heterocycles, forming the core of numerous pharmaceuticals and agrochemicals.[1] This guide provides an in-depth, comparative analysis of the reactivity of Methyl 3-chloro-5-methylpyrazine-2-carboxylate , a versatile intermediate, benchmarked against simpler chloropyrazine analogues. Our analysis is grounded in the principles of Density Functional Theory (DFT) and supported by established experimental protocols, offering a predictive framework for its application in key synthetic transformations.

Understanding Reactivity in Chloropyrazines: An Electronic Perspective

The reactivity of the pyrazine ring, an electron-deficient heterocycle, is profoundly influenced by the electronic nature of its substituents.[2] The two nitrogen atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms and bearing a suitable leaving group. Conversely, this electron deficiency renders the ring resistant to electrophilic substitution.[2]

In the case of This compound , we have three key substituents that modulate its reactivity:

  • 3-Chloro group: The chlorine atom serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and is the site for oxidative addition in palladium-catalyzed cross-coupling reactions.[3]

  • 5-Methyl group: As an electron-donating group (via hyperconjugation and induction), the methyl group slightly increases the electron density of the pyrazine ring. This can have a deactivating effect on SNAr reactions by destabilizing the negatively charged Meisenheimer intermediate.[3]

  • 2-Carboxylate group (Methyl ester): The methyl carboxylate group is strongly electron-withdrawing, significantly decreasing the electron density of the pyrazine ring. This deactivation of the ring enhances its electrophilicity, making it more susceptible to nucleophilic attack.[3]

The interplay of these electronic effects dictates the overall reactivity of the molecule. The potent electron-withdrawing nature of the methyl carboxylate group is expected to be the dominant factor, rendering the pyrazine ring highly activated towards nucleophilic attack.

Comparative Reactivity Analysis: A DFT-Informed Approach

Let's compare our target molecule with two simpler analogues: 2-chloropyrazine and 2-chloro-5-methylpyrazine.

CompoundSubstituentsPredicted LUMO EnergyPredicted Reactivity towards Nucleophiles
2-Chloropyrazine-ClBaselineModerate
2-Chloro-5-methylpyrazine-Cl, -CH₃Slightly Higher than BaselineLower
This compound -Cl, -CH₃, -COOCH₃Significantly Lower than Baseline Highest

The strong electron-withdrawing methyl carboxylate group in our target molecule is predicted to significantly lower the LUMO energy, making it a much better electron acceptor and thus, more reactive towards nucleophiles compared to the simpler analogues. The electron-donating methyl group has a counteracting but weaker effect.

Key Synthetic Transformations: A Comparative Overview

We will now explore the implications of this predicted reactivity in two of the most important classes of reactions for functionalizing chloropyrazines: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on chloropyrazines are a cornerstone of their synthetic utility, allowing for the introduction of a wide range of nucleophiles.[6] The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex, although concerted mechanisms have also been proposed for some systems.[7]

Predicted Reactivity Order for SNAr:

This compound > 2-Chloropyrazine > 2-Chloro-5-methylpyrazine

The high reactivity of our target molecule suggests that SNAr reactions can likely be performed under milder conditions (e.g., lower temperatures, weaker bases) compared to less activated chloropyrazines.

SNAr_Workflow reagent This compound intermediate Reaction Mixture reagent->intermediate + Nu-H nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH nucleophile->intermediate product Substituted Pyrazine Derivative base Base e.g., K₂CO₃, Et₃N base->intermediate solvent Solvent e.g., DMSO, DMF solvent->intermediate intermediate->product Heat

Caption: Generalized workflow for the SNAr of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and it is widely applied to heteroaryl halides.[8] The reaction involves a palladium catalyst and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9]

Predicted Reactivity in Suzuki-Miyaura Coupling:

The electron-deficient nature of the pyrazine ring in This compound is expected to facilitate the rate-determining oxidative addition step of the palladium catalyst to the C-Cl bond.[9] Therefore, it is predicted to be more reactive than less electron-deficient chloropyrazines.

Suzuki_Workflow reagent This compound reaction_mixture Reaction Mixture reagent->reaction_mixture + Boronic Acid boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction_mixture product Coupled Pyrazine Derivative catalyst Pd Catalyst e.g., Pd(PPh₃)₄ catalyst->reaction_mixture base Base e.g., Na₂CO₃, K₃PO₄ base->reaction_mixture solvent Solvent e.g., Toluene, Dioxane solvent->reaction_mixture reaction_mixture->product Heat

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following are representative, non-optimized protocols for conducting SNAr and Suzuki-Miyaura reactions with activated chloropyrazines. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP; ~0.5 M), add the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%), and a base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq).

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water; ~0.2 M).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Based on fundamental principles of electronic effects, supported by insights from DFT studies on analogous systems, This compound is predicted to be a highly reactive substrate for both nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing character of the methyl carboxylate group at the 2-position is the dominant factor activating the pyrazine ring. This enhanced reactivity, when compared to simpler chloropyrazines, may allow for milder reaction conditions, broader substrate scope, and potentially higher yields. The provided experimental protocols serve as a starting point for the synthetic exploration of this versatile building block in the pursuit of novel and complex molecular architectures for pharmaceutical and agrochemical applications.

References

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. [Link]

  • DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. MDPI. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • DFT Study of Low-Energy Electron Interaction with Pyridine, Pyrazine and Their Halo.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Pyrazines.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Industrial preparation method of 5-methylpyrazin-2-amine.
  • Toxicity Analysis of Benzidine Through Chemical Reactivity and Selectivity Profiles: A DFT Approach. ResearchGate. [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]

  • Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]

  • Selective Nucleophilic Substitutions on Tetrazines. ResearchGate. [Link]

  • Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

Sources

Technical Guide: Methyl 3-chloro-5-methylpyrazine-2-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS: 859063-65-3) represents a "privileged" scaffold in Fragment-Based Drug Design (FBDD). Unlike generic pyrazines, this specific derivative offers a strategic trifecta: (1) the 3-chloro group serves as a highly reactive electrophilic handle for


 or metal-catalyzed couplings; (2)  the 2-carboxylate provides a clear vector for fragment growth (amide/acid formation); and (3)  the 5-methyl group blocks a primary metabolic soft spot (C5-oxidation), significantly enhancing in vivo stability compared to non-substituted pyrazines.

This guide objectively compares this scaffold against common alternatives (pyridines, pyrimidines) and provides validated protocols for its application in hit-to-lead optimization.

Part 1: The Scaffold in FBDD – Structural Logic

In FBDD, the choice of the core heterocycle dictates the physicochemical trajectory of the final drug candidate. The pyrazine core is inherently less lipophilic than benzene or pyridine, aiding in the maintenance of "Ligand Efficiency" (LE) as molecular weight increases.

The "5-Methyl" Advantage

A critical, often overlooked feature of this specific building block is the methyl group at position 5.

  • Metabolic Blockade: The C5 position of the pyrazine ring is electron-deficient and prone to oxidative metabolism by aldehyde oxidase (AO) and cytochrome P450s, leading to rapid clearance. The 5-methyl substituent sterically and electronically impedes this oxidation, extending half-life (

    
    ).
    
  • Solubility Modulation: While adding a methyl group increases lipophilicity slightly (approx. +0.5 LogP), it often disrupts crystal packing energy compared to the unsubstituted parent, paradoxically maintaining or improving kinetic solubility in biological buffers.

Part 2: Comparative Analysis

The following table contrasts this compound (Scaffold A) with its two most common bioisosteres used in FBDD libraries.

Table 1: Physicochemical and Reactivity Profile Comparison

FeatureScaffold A (Subject) (3-Cl-5-Me-Pyrazine)Alternative B (3-Cl-Pyridine-2-carboxylate)Alternative C (2-Cl-Pyrimidine-4-carboxylate)
Electronic Character

-deficient (High)

-deficient (Moderate)

-deficient (Very High)

Reactivity
High (Facile at RT/Mild Heat)Low (Requires forcing conditions)Very High (Can be unstable)
Metabolic Stability High (C5 blocked)Moderate (N-oxidation risk)Moderate (C5/C6 oxidation)
H-Bond Acceptors 2 Ring Nitrogens (Weak bases)1 Ring Nitrogen2 Ring Nitrogens
Vector Geometry Ortho-substitution (

)
Ortho-substitution (

)
Meta-like vectors
Primary Utility Kinase Hinge Binders, GPCRsGeneral IsostereHinge Binders (narrow clefts)
Key Takeaway

Choose Scaffold A when you require the solubility benefits of a diazine but need the metabolic stability typically associated with pyridines. It is the superior choice for "growing" fragments where the 3-position requires nucleophilic displacement (


) without using expensive palladium catalysts early in the screening cascade.

Part 3: Strategic Workflow & Decision Logic

The following diagram illustrates the decision process for selecting this scaffold and the subsequent synthetic pathways.

FBDD_Workflow Start Fragment Hit Identification Decision Need Reduced Lipophilicity? Start->Decision Select_Pyrazine Select 3-Cl-5-Me Pyrazine Core Decision->Select_Pyrazine Yes (LogP < 3) Select_Pyridine Select Pyridine Analogs Decision->Select_Pyridine No Path_SNAr Path A: S_NAr (Nucleophilic Displacement) Select_Pyrazine->Path_SNAr Amine/Thiol Nucleophile Path_Suzuki Path B: Suzuki (C-C Coupling) Select_Pyrazine->Path_Suzuki Aryl Boronic Acid Growth Vector Growth (Ester Hydrolysis -> Amide) Path_SNAr->Growth Path_Suzuki->Growth Lead Optimized Lead (Metabolically Stable) Growth->Lead

Figure 1: Decision logic and synthetic workflow for deploying the pyrazine scaffold in hit-to-lead optimization.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to purification.

Protocol A: Regioselective Functionalization

Use this method to introduce amines (e.g., piperazines, anilines) at the 3-position.

Reagents:

  • This compound (1.0 equiv)[1]

  • Amine nucleophile (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the pyrazine core in DMF under nitrogen.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Note: Unlike chloropyridines which often require heating to 80°C+, the electron-deficient pyrazine ring usually reacts at RT. Heating to 60°C is only required for sterically hindered amines.

  • Checkpoint (Self-Validation): Perform LC-MS or TLC (50% EtOAc/Hexane).

    • Success Indicator: Disappearance of starting material (m/z ~186/188 ratio 3:1) and appearance of product mass.[2]

    • Failure Mode: If hydrolysis of the methyl ester is observed (mass -14 +1 = -13 shift), ensure solvents are strictly anhydrous.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Protocol B: Suzuki-Miyaura Cross-Coupling

Use this method to introduce aryl/heteroaryl groups at the 3-position.

Reagents:

  • This compound (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Combine pyrazine, boronic acid, and solvent. Sparge with Argon for 5 minutes.

  • Catalysis: Add Pd catalyst and base. Seal the vial.

  • Reaction: Heat to 90°C for 4–16 hours.

  • Checkpoint (Self-Validation):

    • Color Change: Reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.

    • LC-MS: Check for de-chlorinated byproduct (hydrodehalogenation). If high, lower temperature and switch to anhydrous base (

      
      ).
      

Part 5: References

  • Fragment-Based Drug Discovery (General Principles):

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016).

  • Pyrazine Scaffold Reactivity & Applications:

    • Jiao, L., et al. "Pyrazine derivatives: A patent review (2008–present)." Expert Opinion on Therapeutic Patents (2021).

    • Note: Highlights the privileged status of pyrazines in kinase inhibitors.

  • Metabolic Stability of Heterocycles (The "Methyl Effect"):

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry (2011).

    • Context: Discusses blocking metabolic soft spots (like C5 in pyrazines) to improve PK.

  • Synthetic Protocols (SNAr vs Suzuki):

    • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Royal Society of Chemistry (2011).

Sources

A Senior Application Scientist's Guide to the Purification of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

Methyl 3-chloro-5-methylpyrazine-2-carboxylate is a vital heterocyclic building block in medicinal chemistry. Its substituted pyrazine core is a common scaffold in the development of various therapeutic agents, including antiviral and antihypertensive drugs.[1] The purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and the potential for difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the three primary purification techniques applicable to this compound: Recrystallization, Flash Column Chromatography, and Vacuum Distillation. We will explore the fundamental principles of each method, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs, whether for initial bulk purification or final polishing.

Physicochemical Properties: Guiding the Purification Strategy

Before selecting a purification method, it is essential to understand the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.60 g/mol [1][2]
Appearance Solid (inferred from storage/handling)[1][2]
Boiling Point 265.6 ± 35.0 °C at 760 mmHg[1]
Storage 2-8°C, under inert gas[1][2]

The compound's solid state at room temperature makes recrystallization and flash chromatography viable options. The high boiling point immediately indicates that standard atmospheric distillation is unsuitable due to the high potential for thermal decomposition. Therefore, if distillation is to be considered, it must be performed under a high vacuum to lower the boiling point to a safe operating temperature.

Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C), while impurities remain either highly soluble or insoluble at all temperatures.

Causality and Experimental Choices

For a molecule like this compound, which possesses both polar (ester, pyrazine nitrogens) and non-polar (methyl group, chlorinated ring) characteristics, a solvent of intermediate polarity, such as isopropanol or ethyl acetate, is a logical starting point. For this protocol, we will use a mixed solvent system of ethyl acetate and hexane, which offers fine-tuned control over solubility.

Experimental Protocol: Mixed-Solvent Recrystallization
  • Solvent Selection & Dissolution:

    • Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) in which the compound is soluble, and heat the mixture to a gentle boil with stirring. Add the solvent portion-wise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing recovery upon cooling.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: This step removes insoluble impurities that would otherwise contaminate the final crystals. Pre-heating the apparatus prevents premature crystallization.

  • Inducing Crystallization:

    • To the hot, clear filtrate, add a "poor" solvent (e.g., hexane) in which the compound is insoluble, dropwise, until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Causality: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.

  • Maximizing Yield:

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same ethyl acetate/hexane mixture). Causality: A cold solvent wash removes any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

    • Dry the crystals under a high vacuum to remove residual solvents. The final product should be a crystalline solid. Purity can be assessed by HPLC and melting point analysis.

Technique 2: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). It is highly effective for separating compounds with different polarities.

Causality and Experimental Choices

Given the moderate polarity of the target molecule, silica gel is an appropriate stationary phase. The mobile phase (eluent) will be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined beforehand by Thin Layer Chromatography (TLC), aiming for a retention factor (Rƒ) of ~0.3 for the target compound. This Rƒ value ensures good separation from both less polar and more polar impurities without requiring an excessive volume of solvent. The purification of a related pyrazine compound using a pentane/ether system supports this choice of solvent polarity.[3]

Experimental Protocol: Silica Gel Flash Chromatography
  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the plate under UV light (254 nm). Select the solvent system that gives an Rƒ value of ~0.3 for the product spot.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Pack the column with silica gel as a slurry in the chosen mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. Causality: Dry loading often results in sharper bands and better separation, especially for larger-scale purifications.

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions, as identified by TLC.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under a high vacuum to yield the purified product.

Technique 3: High-Vacuum Distillation

Distillation separates compounds based on differences in their boiling points. For high-boiling, thermally sensitive compounds, applying a vacuum is essential to lower the boiling point and prevent decomposition.

Causality and Experimental Choices

The reported atmospheric boiling point of ~266°C is too high for standard distillation.[1] At this temperature, the compound is likely to decompose. By applying a high vacuum (e.g., <1 mmHg), the boiling point can be significantly reduced, allowing for purification. A short-path distillation apparatus is recommended to minimize the distance the vapor travels, which reduces product loss on the condenser surface.

Experimental Protocol: Short-Path Vacuum Distillation
  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all joints.

    • Place the crude material in the distilling flask with a magnetic stir bar.

    • Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).

  • Distillation:

    • Begin stirring and slowly apply the vacuum. Observe for any initial outgassing of volatile impurities.

    • Once the system is under a stable high vacuum, begin to gently heat the distilling flask using a heating mantle.

    • Monitor the temperature of the vapor at the thermometer and the temperature of the heating mantle.

    • Collect any low-boiling impurities as a forerun fraction in the initial receiving flask.

    • As the temperature rises, the target compound will begin to distill. Collect the main fraction in a clean receiving flask. The distillation should occur at a steady temperature.

  • Completion and Isolation:

    • Once the main fraction is collected, stop heating and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure. Causality: Venting a hot system can cause an explosion or crack the glassware.

    • The purified product is in the receiving flask as a solidified material.

Comparative Analysis

The choice of purification technique depends heavily on the specific context, including the initial purity of the crude material, the required final purity, the scale of the reaction, and the available equipment.

ParameterRecrystallizationFlash Column ChromatographyHigh-Vacuum Distillation
Typical Purity Good to Excellent (>99%)Excellent (>99.5%)Good (>98%)
Typical Yield 60-90%70-95%80-97%
Scalability Excellent (grams to kilograms)Moderate (milligrams to ~100g)Excellent (grams to kilograms)
Time / Labor Low to ModerateHighModerate
Cost Low (solvents)High (silica gel, large solvent volumes)Moderate (equipment)
Best Use Case Bulk purification of moderately impure solids; final polishing.Separation of complex mixtures or closely related impurities.Purification of thermally stable, high-boiling liquids or solids.

Decision-Making Workflow

To assist in selecting the most appropriate technique, the following workflow can be used.

Purification_Workflow start Crude Product (this compound) check_purity Initial Purity Assessment (e.g., by HPLC/TLC) start->check_purity is_solid Is the crude a solid? check_purity->is_solid distill High-Vacuum Distillation is_solid->distill No (Crude is an oil) check_impurities How complex is the impurity profile? is_solid->check_impurities Yes final_product Purified Product (>99% Purity) distill->final_product recrystallize Recrystallization check_impurities->recrystallize Simple (Few impurities) chromatography Flash Column Chromatography check_impurities->chromatography Complex (Multiple spots on TLC) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification technique.

Conclusion

For the purification of this compound, there is no single "best" method; rather, the optimal choice is dictated by the experimental goals.

  • Recrystallization is often the most efficient and cost-effective method for bulk purification and for achieving high purity when the impurity profile is not complex.

  • Flash Column Chromatography is the method of choice for challenging separations where impurities have similar polarities to the product, or when the highest possible purity is required for analytical standards or sensitive downstream applications.

  • High-Vacuum Distillation is a viable alternative, particularly if the crude product is an oil or if the impurities are non-volatile, though care must be taken to avoid thermal degradation.

A multi-step approach is often the most robust. For instance, an initial bulk purification by recrystallization could be followed by flash chromatography on the mother liquor to maximize recovery, or a final "polishing" recrystallization could be performed on material purified by chromatography to ensure the removal of any trace silica gel. A thorough understanding of the principles behind each technique, coupled with the physicochemical data of the molecule, empowers the researcher to make an informed and effective choice.

References

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-chloro-5-methylpyrazine-2-carbonitrile. Retrieved from [Link]

Sources

Head-to-head comparison of "Methyl 3-chloro-5-methylpyrazine-2-carboxylate" with other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Medicinal Chemistry Applications [1]

Executive Summary

Methyl 3-chloro-5-methylpyrazine-2-carboxylate (CAS 859063-65-3) represents a strategic evolution of the standard pyrazine building block.[1] While the unsubstituted analog (Methyl 3-chloropyrazine-2-carboxylate) is a workhorse for generating diverse libraries, the 5-methyl variant offers a critical advantage: metabolic blocking .[1]

By installing a methyl group at the C5 position, this scaffold preemptively blocks a primary site of oxidative metabolism (often mediated by Aldehyde Oxidase or Xanthine Oxidase), significantly improving the half-life (


) of the final drug candidate. This guide compares its performance against key alternatives and provides validated protocols for its use in synthesizing SHP2 inhibitors and kinase ligands.

Head-to-Head Comparison: The Pyrazine Matrix

The following table contrasts the subject compound with its closest structural analogs to aid in scaffold selection.

FeatureThis compound Methyl 3-chloropyrazine-2-carboxylate Methyl 3,5-dichloropyrazine-2-carboxylate
CAS 859063-65-3 27825-21-4330786-09-9
Role Optimized Lead Gen Fragment ScreeningDiversity Oriented Synthesis
ClogP ~1.3 ~0.8~1.6
SNAr Reactivity Moderate (Selective)High Very High (Promiscuous)
Metabolic Stability High (C5 Blocked)Low (C5/C6 Vulnerable)Med (C6 Vulnerable)
Primary Use Late-stage Lead OptimizationInitial Hit FindingBis-functionalization
Why Choose the 5-Methyl Variant?
  • Electronic Tuning: The C5-methyl group is electron-donating.[1] This slightly deactivates the ring compared to the H-analog, making the C3-chlorine displacement more selective and less prone to side reactions during scale-up.[1]

  • Solubility/Lipophilicity Balance: It adds necessary lipophilicity (increasing LogP by ~0.[1]5) without introducing aromatic complexity, aiding in membrane permeability for CNS or intracellular targets.

Reaction Pathways & Synthetic Utility

The core utility of this building block lies in the orthogonality of its three functional handles:

  • C3-Chlorine: Prime site for

    
     (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling.[1]
    
  • C2-Ester: Handle for cyclization, hydrolysis to acid, or reduction to alcohol/aldehyde.

  • C5-Methyl: Inert anchor for stability (or radical bromination site under forcing conditions).[1]

Visualizing the Synthetic Divergence

ReactionPathways Core Methyl 3-chloro-5-methyl pyrazine-2-carboxylate SNAr S_NAr Displacement (Amines/Thiols) Core->SNAr  Nucleophile/Base   Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki  Pd(dppf)Cl2 / Ar-B(OH)2   Hydrolysis Ester Hydrolysis (LiOH/THF) Core->Hydrolysis  LiOH (aq)   AmineProd 3-Amino-5-methyl pyrazine derivative SNAr->AmineProd BiarylProd 3-Aryl-5-methyl pyrazine derivative Suzuki->BiarylProd AcidProd Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->AcidProd Cyclization Bicyclic Heterocycles (e.g., Pteridinones) AmineProd->Cyclization  Intramolecular    Condensation  

Figure 1: Divergent synthesis pathways. The scaffold allows sequential functionalization, typically starting with C3 substitution followed by C2 manipulation.[1]

Experimental Protocols

Protocol A: Regioselective SNAr Displacement (Amine Coupling)

Context: This reaction is the industry standard for installing the primary pharmacophore. The 5-methyl group ensures that nucleophilic attack occurs exclusively at C3, with no risk of C5/C6 substitution even with strong nucleophiles.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: 1,4-Dioxane or DMF (Anhydrous)[1]

Procedure:

  • Dissolution: Charge a reaction vial with the pyrazine substrate (1.0 eq) and anhydrous 1,4-Dioxane (0.2 M concentration).

  • Addition: Add DIPEA (2.5 eq) followed by the amine (1.2 eq) dropwise at room temperature.

  • Reaction:

    • For aliphatic amines: Stir at 60°C for 4–6 hours.

    • For anilines/weak nucleophiles: Heat to 90°C for 12 hours or use microwave irradiation (110°C, 30 min).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: Unlike the 3,5-dichloro analog, which requires strict temperature control (0°C) to prevent bis-substitution, this substrate is robust and tolerates heating, ensuring complete conversion.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Used when a carbon-carbon bond is required at C3.[1]

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Combine substrate (1.0 eq), boronic acid (1.5 eq), and catalyst in a microwave vial.

  • Seal and purge with Argon for 5 minutes.

  • Add degassed dioxane and aqueous base.

  • Heat at 100°C for 2–4 hours.

  • Filter through Celite to remove Palladium black before purification.

Strategic Decision Tree: 5-Me vs. 6-Me

When designing a library, the choice between the 5-methyl (Subject) and 6-methyl (Regioisomer) scaffolds is driven by the binding pocket geometry.[1]

DecisionTree Start Select Pyrazine Scaffold Q1 Is Metabolic Stability (AO/XO) a priority? Start->Q1 Yes Yes Q1->Yes No No Q1->No Select5Me Select 5-Methyl Isomer (Blocks C5 Oxidation) Yes->Select5Me CheckSterics Check Binding Pocket Sterics at C6 No->CheckSterics CheckSterics->Select5Me  C6 Clash   Select6Me Select 6-Methyl Isomer (Alternative Vector) CheckSterics->Select6Me  C6 Tolerated  

Figure 2: Decision logic for scaffold selection.[1] The 5-methyl isomer is generally preferred for metabolic stability unless specific steric clashes occur in the binding pocket.[1]

References

  • SHP2 Phosphatase Inhibitor Application: Google Patents. "SHP2 phosphatase inhibitors and methods of use thereof" (CN112166110A). Describes the use of this compound as a key intermediate (Intermediate 1) for synthesizing allosteric SHP2 inhibitors.[1]

  • General Pyrazine Synthesis: GuideChem. "How to Prepare 5-Methylpyrazine-2-carboxylic Acid?". Details the oxidation of dimethylpyrazine and subsequent esterification/chlorination routes relevant to this scaffold class.

  • Comparative Reactivity: RCS Research. "SNAr Reaction of Polyhalogenated Heterocycles". Provides mechanistic insight into the regioselectivity of chloropyrazine electrophiles.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 3-chloro-5-methylpyrazine-2-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology that ensures safety and regulatory compliance. The procedures outlined are based on an analysis of the compound's chemical structure, data from closely related analogs, and established best practices for laboratory chemical waste management.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard profile can be synthesized by examining structurally similar compounds, such as Methyl 5-chloropyrazine-2-carboxylate and other chloropyrazine derivatives.[1][2][3]

The primary risks associated with this compound are categorized as follows:

  • Contact Hazards : Assumed to be a skin and eye irritant (Category 2).[1] Direct contact can cause redness, irritation, and in the case of eye contact, serious damage.

  • Respiratory Hazards : May cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][3] Inhalation of dust or aerosols should be strictly avoided.

  • Ingestion Hazards : Considered harmful if swallowed.[3]

  • Combustion Hazards : While not classified as flammable, similar chloropyrazines can be combustible.[2] Critically, combustion can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[2]

Table 1: Inferred Hazard Profile for this compound

PropertyValue / ClassificationRationale / Source
GHS Pictograms Based on irritation and potential toxicity.
Signal Word WarningConsistent with assigned hazard categories.[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on data for Methyl 5-chloropyrazine-2-carboxylate.[1]
Physical State SolidAssumed based on related pyrazine derivatives.[3]
Primary Disposal Concern Halogenated Organic SolidThe presence of chlorine necessitates classification as halogenated waste.

Pre-Disposal Safety Protocols

Before handling the waste material, ensure the following controls are in place. This proactive approach is a self-validating system to minimize exposure and prevent incidents.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:

    • Well-fitting safety glasses with side shields or chemical splash goggles.

    • Nitrile gloves (inspect for integrity before use).

    • A buttoned laboratory coat.

  • Engineering Controls : All handling and preparation of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

  • Spill Preparedness : An accessible chemical spill kit is required. The kit should contain an absorbent material suitable for organic solids, such as vermiculite or sand, along with waste bags and labels for cleanup.[5]

Step-by-Step Waste Disposal Protocol

This protocol provides a direct, procedural guide from the point of generation to the point of collection.

Step 1: Waste Identification and Segregation

  • Causality : Proper identification and segregation are critical to prevent dangerous chemical reactions. This compound is a halogenated organic solid .

  • Procedure :

    • Designate a specific waste stream for this compound.

    • Do NOT mix this waste with other chemical classes, particularly strong oxidizing agents, acids, or bases.

    • If the waste is a pure, unadulterated solid, it should be collected in a container designated for solid halogenated organic waste.

    • If it is dissolved in a solvent, the entire solution must be disposed of as halogenated liquid waste, and the solvent must be identified on the waste label.

Step 2: Container Selection and Management

  • Causality : The integrity of the waste container is paramount to prevent leaks and environmental contamination. The container must be chemically compatible with the waste.

  • Procedure :

    • Select a container made of a material compatible with the waste (the original product container is often the best choice).[6] Avoid using metal containers if there is any chance of moisture, which could lead to slow acidic degradation and corrosion.

    • Ensure the container is in good condition, free of cracks, and has a secure, tightly-sealing lid.[6]

    • The container must be kept closed at all times except when actively adding waste. This minimizes the release of vapors and prevents accidental contamination.

Step 3: Accurate and Compliant Labeling

  • Causality : Federal and local regulations mandate precise labeling for tracking and safety. An unlabeled container is a serious safety violation.

  • Procedure :

    • As soon as the first particle of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • Fill out the label completely and legibly, including:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "this compound."

      • The accumulation start date.

      • The relevant hazard characteristics (e.g., "Irritant").

Step 4: Temporary On-Site Storage

  • Causality : Safe storage in a designated Satellite Accumulation Area (SAA) prevents spills and exposure while awaiting pickup.

  • Procedure :

    • Store the sealed and labeled waste container in a designated SAA. This should be at or near the point of generation, such as within the fume hood where the waste was generated.

    • The container must be placed within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[7]

    • The storage location must be away from heat sources, direct sunlight, and high-traffic areas.[8]

Step 5: Arranging for Final Disposal

  • Causality : Final disposal must be handled by licensed professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Procedure :

    • Do not attempt to treat or dispose of this chemical yourself. Sink or trash disposal is strictly prohibited.

    • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

    • The universally accepted and most environmentally responsible disposal method for this type of compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting HCl gas.[9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G start Start: Waste Generated identify Identify Waste: This compound (Halogenated Organic Solid) start->identify segregate Segregate from Incompatible Wastes (e.g., Oxidizers, Acids, Bases) identify->segregate container Select Compatible Container (e.g., Original Bottle, HDPE) Ensure Lid is Secure segregate->container label Affix & Complete Hazardous Waste Label - Full Chemical Name - Accumulation Date - Hazards (Irritant) container->label store Store in Satellite Accumulation Area (SAA) - In Secondary Containment - Keep Container Closed label->store contact_ehs Contact EHS for Pickup (Final Disposal by Incineration) store->contact_ehs end_proc End of Process contact_ehs->end_proc

Caption: Decision workflow for compliant disposal.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response :

    • Small Spill (inside a fume hood) : Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite.[5] Carefully sweep the material into a designated waste container, label it as spill debris, and decontaminate the area.

    • Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert colleagues and contact your institution's emergency response line or EHS department immediately. Do not attempt to clean it up yourself.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Minimization and Green Chemistry

The most effective disposal strategy is to minimize waste generation at the source.[7]

  • Prudent Purchasing : Order only the quantity of the chemical required for your experiments to avoid expiration and bulk disposal.[10]

  • Inventory Management : Maintain a detailed and up-to-date chemical inventory to prevent redundant purchases.[10]

  • Scale Reduction : Where possible, reduce the scale of experiments to minimize the volume of waste produced.[7]

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the Environmental Protection Agency (EPA).[11] This "cradle-to-grave" system ensures that hazardous waste is managed safely from generation to final disposal.[12] It is imperative to remember that state and local regulations may be more stringent than federal laws. Always consult your institution's EHS department, as they are the final authority on compliance for your specific location.

References

  • ChemScene. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet - Methyl 5-chloropyrazine-2-carboxylate.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-Methylpyrazine.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Chloropyrazine.
  • LookChem. (n.d.). Chloropyrazine Properties, Uses, Safety, Synthesis & Supplier China | Expert Guide.
  • Apollo Scientific. (2007). Safety Data Sheet - 3-chloropyrazine-2-carbonitrile.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • ChemicalBook. (2025). Chemical Safety Data Sheet - METHYL PYRAZINE-2-CARBOXYLATE.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Apollo Scientific. (2022). Safety Data Sheet - 2-Chloropyrazine.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Center for Biotechnology Information. Chloropyrazine. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Axonator. (2024). EPA Hazardous Waste Management.
  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
  • BLD Pharm. (n.d.). 3-Chloro-5-methylpyrazine-2-carbonitrile.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.